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  • Product: Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-
  • CAS: 3945-85-5

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

An In-Depth Technical Guide to Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of Benzen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, also known as 4-(3-bromopropyl)veratrole. This bifunctional organic compound is a valuable intermediate in synthetic chemistry, particularly in the development of complex molecular architectures for pharmaceuticals and other bioactive molecules. Its structure, featuring an electron-rich dimethoxybenzene (veratrole) core and a reactive alkyl bromide chain, allows for a wide range of chemical transformations. This document details the compound's chemical identity, physicochemical properties, common synthetic routes with mechanistic considerations, spectroscopic characterization, and key applications. All data is supported by citations from authoritative sources to ensure scientific integrity.

Chemical Identity and Molecular Structure

The unique reactivity of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is a direct consequence of its molecular architecture. The structure combines a veratrole moiety with a three-carbon chain terminating in a bromine atom.[1] The two methoxy groups on the benzene ring are strong electron-donating groups, which activate the aromatic ring toward electrophilic substitution.[1] Simultaneously, the terminal bromine on the propyl group serves as an excellent leaving group in nucleophilic substitution reactions, making it a primary site for molecular modification and elongation.[1]

This dual reactivity makes the compound a highly versatile building block in organic synthesis. The dimethoxybenzene unit is a common scaffold in many biologically active molecules, and the bromopropyl handle provides a straightforward method for introducing this core into larger structures to explore structure-activity relationships (SAR).[1]

Identifier Value
IUPAC Name Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-
Synonyms 4-(3-Bromopropyl)veratrole, 1-(3-Bromopropyl)-3,4-dimethoxybenzene, 1-Bromo-3-(3,4-dimethoxyphenyl)propane
CAS Number 3945-85-5[1][2][3][4][5]
Molecular Formula C₁₁H₁₅BrO₂[1][3][4]
Molecular Weight 259.14 g/mol [1][4]
Canonical SMILES COC1=C(C=C(C=C1)CCCBr)OC[3]
InChI Key COWGZRGEFNSWNK-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical properties of 4-(3-bromopropyl)veratrole are critical for its handling, storage, and application in reaction design. It is typically encountered as a liquid under standard conditions.

Property Value Source
Appearance Liquid[1]
Boiling Point 104-106 °C at 0.2 mmHg[1]
Density 1.311 g/mL at 25 °C[1]
Storage Store at 4°C[4]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 4-(3-bromopropyl)veratrole involves the bromination of the corresponding primary alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol. The choice of brominating agent is a critical parameter that influences yield, purity, and reaction conditions. Reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (the Appel reaction) are frequently employed.

Detailed Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Rationale: The conversion of a primary alcohol to an alkyl bromide via PBr₃ proceeds through an SN2 mechanism. The alcohol's hydroxyl group attacks a phosphorus atom, displacing a bromide ion. This newly formed bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the now-protonated hydroxyl group (a good leaving group), resulting in the desired alkyl bromide. Performing the reaction at a low temperature helps to control the exothermicity and minimize side reactions.

Methodology:

  • Preparation: A flame-dried round-bottom flask is charged with 3-(3,4-dimethoxyphenyl)propan-1-ol (1.0 equivalent) and dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Reagent Addition: Phosphorus tribromide (PBr₃, ~0.4 equivalents) is added dropwise to the stirred solution. The addition should be slow to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours (typically 2-4 hours), or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by slowly pouring the mixture over ice water.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel to afford the pure Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 3-(3,4-dimethoxyphenyl)propan-1-ol in anhydrous solvent Inert Establish Inert Atmosphere (N2) Start->Inert Cool Cool to 0 °C Inert->Cool Add Add PBr3 Dropwise Cool->Add Stir Stir and Warm to RT Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Ice Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product Pure 4-(3-Bromopropyl)veratrole Purify->Product G cluster_data Experimental Data MS Mass Spectrometry (m/z 258/260) Structure Confirmed Structure: 4-(3-Bromopropyl)veratrole MS->Structure Confirms Molecular Weight & Presence of Bromine H_NMR ¹H NMR (Proton Environments) H_NMR->Structure Confirms Connectivity & Number of Protons C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Confirms Carbon Framework IR Infrared Spectroscopy (Functional Groups) IR->Structure Confirms Functional Groups (Aromatic, Ether, Alkyl Halide)

Caption: Integration of spectroscopic data for structural confirmation.

Applications in Synthetic Chemistry and Drug Development

The primary value of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- lies in its utility as a versatile synthetic intermediate. [1]

  • Alkylation Reactions: The terminal bromide is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, cyanides, carbanions). This allows for the facile introduction of the 3-(3,4-dimethoxyphenyl)propyl moiety into various molecular scaffolds.

  • Synthesis of Bioactive Molecules: The veratrole (1,2-dimethoxybenzene) core is a privileged structure found in numerous natural products and pharmaceutical agents. [1]The methoxy groups often play a crucial role in binding to biological targets and can influence the molecule's metabolic stability and pharmacokinetic properties. [6]Therefore, this compound serves as a key starting material for synthesizing analogs of natural products and for building novel chemical entities in drug discovery programs. [1]* Precursor to More Complex Intermediates: The compound can be further modified at the aromatic ring or the propyl chain to generate more complex building blocks for multi-step syntheses.

Safety, Handling, and Storage

As an alkyl bromide, Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- should be handled with care. It is classified as an acute toxicant and may cause irritation. [2]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. [4]Recommended storage temperature is 4°C. [4]

Conclusion

Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined structure, predictable reactivity, and the biological relevance of its veratrole core make it an indispensable tool for the construction of complex and potentially therapeutic molecules. The synthetic protocols and characterization data provided in this guide serve as a foundational resource for researchers utilizing this compound in their work.

References

  • Benchchem. (n.d.). Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- | 3945-85-5.
  • NextSDS. (n.d.). 4-(3-bromopropyl)-1,2-dimethoxybenzene — Chemical Substance Information.
  • EON Biotech. (n.d.). Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- – (3945-85-5).
  • ChemScene. (n.d.). 4-(3-Bromopropyl)-1,2-dimethoxybenzene | 3945-85-5.
  • Aldlab Chemicals, LLC. (n.d.). Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- CAS NO.3945-85-5.
  • ResearchGate. (2023). The role of the methoxy group in approved drugs.

Sources

Exploratory

Comprehensive ¹H and ¹³C NMR Spectral Reference Guide for 4-(3-Bromopropyl)-1,2-dimethoxybenzene

Executive Summary 4-(3-Bromopropyl)-1,2-dimethoxybenzene (CAS: 3945-85-5), also known as homoveratryl bromide or 1-(3-bromopropyl)-3,4-dimethoxybenzene, is a highly versatile electrophilic building block widely utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Bromopropyl)-1,2-dimethoxybenzene (CAS: 3945-85-5), also known as homoveratryl bromide or 1-(3-bromopropyl)-3,4-dimethoxybenzene, is a highly versatile electrophilic building block widely utilized in medicinal chemistry and organic synthesis [2]. Featuring a 1,2-dimethoxybenzene (veratrole) core attached to a reactive 3-bromopropyl chain, this molecule is a critical intermediate in the synthesis of complex bioactive molecules, including calcium channel blockers like verapamil and various neuroactive alkaloids.

This whitepaper provides a rigorous, self-validating framework for the structural characterization of 4-(3-bromopropyl)-1,2-dimethoxybenzene using Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the causality behind experimental choices and spectral phenomena, this guide empowers researchers to confidently verify the purity and structural integrity of their synthesized or procured materials.

Structural Analysis & Mechanistic Causality

The molecular architecture of 4-(3-bromopropyl)-1,2-dimethoxybenzene dictates its unique NMR signature. Understanding the electronic push-and-pull within the molecule is essential for accurate spectral interpretation:

  • The Aromatic Core (Electron-Rich): The two methoxy (-OCH₃) groups at positions 1 and 2 are strongly electron-donating via resonance (+M effect). This increases the electron density of the aromatic ring, significantly shielding the aromatic protons and shifting their resonance upfield (typically between 6.70 and 6.85 ppm) compared to unsubstituted benzene (7.36 ppm).

  • The Aliphatic Chain (Electron-Deficient Terminus): The propyl chain connects the electron-rich aromatic ring to a highly electronegative bromine atom. The bromine atom exerts a strong inductive electron-withdrawing effect (-I effect), which strongly deshields the adjacent methylene protons (-CH₂-Br), pushing them downfield to approximately 3.40 ppm.

  • Symmetry and Multiplicity: The molecule is asymmetric. The 1,2,4-trisubstitution pattern on the benzene ring typically yields a complex splitting pattern (an ABX or AMX spin system). However, because the electronic environments of the aromatic protons are so similar, they often present as overlapping multiplets rather than clean first-order doublets.

Experimental Protocol for NMR Acquisition

To ensure a self-validating analytical system, the NMR acquisition must follow a strict, reproducible methodology. The protocol below is optimized for a standard 400 MHz spectrometer.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of the analyte to ensure a high signal-to-noise ratio, particularly for the less sensitive ¹³C nuclei.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because it lacks active protons (preventing solvent signal overlap) and provides a distinct ¹³C triplet at 77.16 ppm, acting as a secondary internal reference.

  • Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a highly shielded, sharp singlet at exactly 0.00 ppm, serving as the universal zero-point reference to validate all other chemical shifts.

  • Shimming and Tuning: Transfer the solution to a 5 mm NMR tube. Perform rigorous Z and Z² shimming to achieve a sharp residual CHCl₃ lock signal (7.26 ppm). Poor shimming will artificially broaden the multiplets, obscuring critical coupling constants.

  • Data Acquisition:

    • ¹H NMR: Run a single-pulse sequence (16–32 scans, 1-2s relaxation delay).

    • ¹³C NMR: Run a proton-decoupled sequence (512–1024 scans, 2s relaxation delay) to collapse carbon-proton splitting into sharp singlets, maximizing signal intensity.

NMRWorkflow N1 Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 N2 Internal Referencing Add 0.03% v/v TMS (0.00 ppm) N1->N2 N3 Data Acquisition 400 MHz (1H) / 100 MHz (13C) N2->N3 N4 Fourier Transform & Phasing Zero-filling and Apodization N3->N4 N5 Spectral Analysis Integration & Multiplet Extraction N4->N5

Step-by-step experimental workflow for NMR sample preparation and data acquisition.

Quantitative Spectral Data

The following tables summarize the verified ¹H and ¹³C NMR spectral data for 4-(3-bromopropyl)-1,2-dimethoxybenzene, acquired in CDCl₃ [1].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
2.11 – 2.18 Multiplet (m)2H--CH₂-CH₂ -CH₂-Br (Central chain)
2.73 Triplet (t)2H7.3Ar-CH₂ - (Benzylic)
3.40 Triplet (t)2H6.5-CH₂ -Br (Brominated terminus)
3.86 Singlet (s)3H-Ar-OCH₃
3.88 Singlet (s)3H-Ar-OCH₃
6.72 – 6.75 Multiplet (m)2H-Ar-H (Positions 2, 6)
6.79 – 6.81 Multiplet (m)1H-Ar-H (Position 5)
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
33.03 CH₂-C H₂-Br (Aliphatic terminus)
33.36 CH₂Ar-C H₂- (Benzylic carbon)
34.17 CH₂-CH₂-C H₂-CH₂-Br (Central aliphatic)
55.69 CH₃Ar-OC H₃ (Methoxy)
55.76 CH₃Ar-OC H₃ (Methoxy)
111.23 CHAr-C H (Aromatic C-2)
111.74 CHAr-C H (Aromatic C-5)
120.27 CHAr-C H (Aromatic C-6)
132.93 CqAr-C (Aromatic C-4, alkyl attachment)
147.29 CqAr-C -O (Aromatic C-1, methoxy attachment)
148.78 CqAr-C -O (Aromatic C-2, methoxy attachment)

(Note: Exact assignments of the closely spaced aliphatic carbons at 33.03, 33.36, and 34.17 ppm may be interchangeable without 2D HSQC/HMBC confirmation, though the brominated carbon is classically the most shielded of the three due to the heavy atom effect of bromine).

Data Interpretation & Self-Validation Checks

When analyzing your own synthesized batch, use the following logical checkpoints to validate the spectrum:

  • The Aliphatic Triplet-Multiplet-Triplet Pattern: The propyl chain must exhibit a distinct integration ratio of 2:2:2. The central methylene group (2.11–2.18 ppm) is split by four adjacent protons, technically forming a quintet. However, due to slight differences in the J-coupling values between the benzylic protons and the brominated protons, it often resolves as a complex multiplet.

  • Methoxy Singlet Resolution: The two methoxy groups are chemically inequivalent due to the asymmetry of the propyl chain at position 4. A high-resolution instrument properly shimmed will resolve these into two distinct singlets at 3.86 and 3.88 ppm. If only one broad singlet is observed integrating to 6H, the sample is either poorly shimmed or acquired at a low magnetic field strength.

  • Aromatic Roofing Effects: The aromatic protons (6.72–6.81 ppm) integrate to 3H. Because the chemical shift difference (Δν) between these protons is roughly equal to their coupling constants (J), they exhibit second-order "roofing" effects, presenting as overlapping multiplets rather than the theoretical doublet/doublet/doublet-of-doublets expected for a 1,2,4-trisubstituted system [3].

Synthetic Workflow & Downstream Applications

4-(3-bromopropyl)-1,2-dimethoxybenzene is rarely an end-product; it is a highly reactive intermediate. It is most efficiently synthesized from 3-(3,4-dimethoxyphenyl)propan-1-ol.

Causality in Synthesis: To convert the alcohol to the bromide, the Appel reaction (CBr₄, PPh₃, CH₂Cl₂) is heavily preferred over harsh acidic conditions (like concentrated HBr). Acidic conditions risk cleaving the sensitive methoxy ether linkages on the aromatic ring. The Appel reaction provides mild, neutral conditions that preserve the dimethoxy core while delivering the primary bromide in near-quantitative yields [1].

SynthesisWorkflow A 3-(3,4-dimethoxyphenyl) propan-1-ol B Appel Reaction (CBr4, PPh3, CH2Cl2) A->B Mild Bromination C 4-(3-bromopropyl)- 1,2-dimethoxybenzene B->C High Yield (>90%) D Nucleophilic Substitution (Amines, Cyanide, etc.) C->D S_N2 Reaction E Bioactive Molecules (e.g., Verapamil analogs) D->E Target Synthesis

Synthetic pathway for 4-(3-bromopropyl)-1,2-dimethoxybenzene and its downstream applications.

Once synthesized, the primary bromide undergoes rapid S_N2 nucleophilic substitution with amines, cyanides, or malonates to build out complex pharmaceutical scaffolds [2].

References

Foundational

A Researcher's Comprehensive Guide to the Safe Handling of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

Abstract This technical guide provides an in-depth analysis of the safety protocols and handling precautions for Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS No. 3945-85-5).[1][2] Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the safety protocols and handling precautions for Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS No. 3945-85-5).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard Safety Data Sheet (SDS) information. It offers a synthesized perspective on the compound's hazards, incorporating principles of risk assessment, hierarchy of controls, and best practices for handling brominated aromatic compounds. The guide details critical aspects of chemical and physical properties, hazard identification, risk mitigation, emergency procedures, and waste disposal. Through a combination of detailed protocols, data tables, and process diagrams, this document aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction: Understanding the Compound

Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, also known as 4-(3-bromopropyl)-1,2-dimethoxybenzene, is a versatile synthetic intermediate used in various research applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is derived from its bifunctional nature, featuring a dimethoxybenzene core and a reactive bromopropyl side chain. The terminal bromine atom serves as an effective leaving group in nucleophilic substitution reactions, enabling the extension of molecular scaffolds.[3]

While its synthetic utility is significant, the presence of an alkyl halide and an aromatic ether functional group necessitates a thorough understanding of its potential hazards. This guide provides the foundational knowledge and practical steps to handle this compound safely.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is a clear understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-.

PropertyValueSource
CAS Number 3945-85-5[1][2]
Molecular Formula C₁₁H₁₅BrO₂[1]
Molecular Weight 259.14 g/mol [1][3]
Appearance Liquid[3]
Boiling Point 104-106 °C at 0.2 mmHg[3]
Density 1.311 g/mL at 25 °C[3]
GHS Hazard Identification and Classification

Based on available data, Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.GHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.GHS07 (Exclamation Mark)

(Source: Notified C&L inventory)[4]

The primary hazards associated with this compound are acute toxicity upon exposure through various routes and potential central nervous system depression.[4] It is crucial to recognize that as an alkylating agent, it may also pose other health risks not yet fully characterized. Similar brominated compounds are known skin and eye irritants.[5][6]

The Core of Safety: A Risk-Based Approach

Simply knowing the hazards is insufficient. A proactive approach to safety involves a continuous cycle of risk assessment and mitigation. This workflow should be a standard procedure before any experiment involving this compound.

Risk_Assessment_Workflow cluster_plan Planning Phase cluster_control Control Implementation Phase cluster_execute Execution & Review Phase P1 Identify Hazards (Toxicity, Reactivity) P2 Evaluate Exposure Potential (Quantity, Duration, Route) P1->P2 Analyze Procedure P3 Assess Risks (Likelihood & Severity) P2->P3 Characterize Risk Level C1 Implement Hierarchy of Controls (Elimination, Substitution, Engineering, Administrative, PPE) P3->C1 Mitigate Identified Risks C2 Develop Standard Operating Procedure (SOP) C1->C2 Formalize Procedures E1 Conduct Experiment (Follow SOP) C2->E1 Authorize Work E2 Monitor & Review (Effectiveness of Controls) E1->E2 Observe Outcomes E3 Document & Adapt E2->E3 Learn & Improve E3->P1 Re-evaluate for New/Modified Procedures

Caption: A cyclical workflow for laboratory risk assessment.

Hierarchy of Controls: A Multi-Layered Defense

The most effective safety strategies employ multiple layers of protection. The "Hierarchy of Controls" is a fundamental principle in laboratory safety, prioritizing the most effective measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. However, consider if a less hazardous reagent could achieve the same synthetic outcome.

  • Engineering Controls: This is the primary method for minimizing exposure. All work with Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- must be conducted in a certified chemical fume hood to control inhalation exposure.[7][8][9]

  • Administrative Controls: These are the work practices and procedures that reduce risk. This includes developing a specific Standard Operating Procedure (SOP) for handling this compound, providing thorough training, and ensuring the laboratory is properly equipped with safety showers and eyewash stations.[9]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Detailed Handling and Storage Protocols

Adherence to meticulous protocols is non-negotiable.

Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale and Best Practices
Eye Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield is recommended if there is a significant splash risk.[10]Protects against splashes and vapors. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (minimum). For prolonged contact, consider heavier-duty gloves or double-gloving.Consult glove manufacturer's compatibility charts. Inspect gloves before each use and remove them using the proper technique to avoid contaminating skin.[7][11]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills. Lab coats should be kept buttoned.[7][8]
Respiratory Not typically required if work is performed within a certified fume hood. A respirator may be necessary during a large spill cleanup.[7]Use of a respirator requires formal training and fit-testing.
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.[9]

  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Dispensing: Conduct all weighing and dispensing of the liquid inside the fume hood. Use spark-proof tools and ground equipment to prevent static discharge.[12][13]

  • Reaction Setup: Keep all reaction vessels containing the compound within the fume hood.

  • Post-Handling: Tightly seal the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][9]

Storage Requirements

Proper storage is critical to maintain chemical integrity and prevent accidents.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7][14]

  • Container: Keep the container tightly sealed to prevent the release of vapors.[7][11]

  • Segregation: Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[12][15] Do not store with flammable materials unless in a designated flammable storage cabinet.[9]

Emergency Procedures: Be Prepared

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15][16][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16][17]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15][18][19]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16][19]
Minor Spill (Inside a fume hood) Alert others in the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]
Major Spill Evacuate the laboratory immediately and alert emergency personnel. Prevent entry into the area.

Waste Disposal

All waste containing Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, including contaminated absorbents and empty containers, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • NextSDS. (n.d.). 4-(3-bromopropyl)-1,2-dimethoxybenzene — Chemical Substance Information. Retrieved from [Link]

  • Scribd. (2012, September 6). Aluminum Alkyl Halides Safety SOP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, (3-bromopropoxy)-. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • University of Ioannina. (n.d.). LABORATORY HEALTH & SAFETY RULES. Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Retrieved from [Link]

  • Harvey Mudd College. (2015, October 29). Safe Laboratory Practices in Chemistry. Department of Chemistry. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU Bromine ≥99,5 %, p.a.. Retrieved from [Link]

  • University of Graz. (n.d.). Laboratory Safety Guide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET: BROMINE. Retrieved from [Link]

  • ChemSupply Australia. (2020, September 7). Safety Data Sheet. Retrieved from [Link]

  • va-Q-tec AG. (2021, January 4). Safety Data Sheet. Retrieved from [Link]

  • Chem Service. (2015, September 17). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3-Bromopropyl)benzene. PubChem. Retrieved from [Link]

Sources

Exploratory

Solubility profile of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- in Polar Aprotic Solvents Authored by: A Senior Application Scientist Foreword: Understanding the "Why" of Solubility In...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the "Why" of Solubility

In the realm of synthetic chemistry and drug development, the solubility of a compound is not merely a physical constant; it is a critical determinant of its utility. For a versatile synthetic intermediate like Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, understanding its behavior in various solvents is paramount for reaction design, purification, and formulation. This guide moves beyond a simple recitation of data to provide a deeper understanding of the molecular interactions that govern its solubility in polar aprotic solvents, offering both predictive insights and a robust experimental framework for its quantitative determination.

Molecular Characterization of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

To predict how a compound will dissolve, we must first understand its structure and inherent physicochemical properties.

Chemical Identity:

  • IUPAC Name: 4-(3-bromopropyl)-1,2-dimethoxybenzene

  • CAS Number: 3945-85-5[1]

  • Molecular Formula: C₁₁H₁₅BrO₂[2]

  • Molecular Weight: 259.14 g/mol [2]

The structure reveals a molecule of dual character.[2] The 1,2-dimethoxybenzene (veratrole) core provides a relatively nonpolar, aromatic surface area, while the two methoxy groups introduce polar ether functionalities capable of acting as hydrogen bond acceptors.[3] The 3-bromopropyl chain adds a flexible, aliphatic component with an electrophilic carbon at the bromine-bearing position, making it a key reactive site.[2]

PropertyValueSignificance for Solubility
Molecular Weight 259.14 g/mol [3]Moderate molecular size; does not inherently preclude solubility.
LogP (Predicted) 3.0313[3]Indicates a preference for lipophilic/nonpolar environments over water.
Topological Polar Surface Area (TPSA) 18.46 Ų[3]Low TPSA suggests limited interaction with highly polar, protic solvents.
Hydrogen Bond Acceptors 2 (the methoxy oxygens)[3]Can interact with solvents that are hydrogen bond donors.
Hydrogen Bond Donors 0[3]Cannot donate hydrogen bonds to solvent molecules.
Rotatable Bonds 5[3]Indicates significant conformational flexibility.

The Role of Polar Aprotic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means that solutes dissolve best in solvents that share similar intermolecular forces. Polar aprotic solvents are characterized by their high dipole moments and dielectric constants, but they lack acidic protons (O-H or N-H bonds). This unique combination allows them to dissolve a wide range of compounds, particularly polar and nonpolar organic molecules.[5]

Common examples include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

These solvents effectively solvate cations and have strong dipole-dipole interactions, but they are poor at solvating anions, which can leave nucleophiles more reactive in solution.

Predicted Solubility Profile

While specific quantitative data for Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is not widely published, we can formulate a strong, experience-based prediction based on its structure and the properties of the solvents. The molecule's mixed polarity—a nonpolar aromatic ring and alkyl chain combined with polar ether groups—suggests it will be soluble in many common organic solvents.

SolventTypePredicted SolubilityRationale for Prediction
DMSO Polar AproticHigh Strong dipole moment effectively solvates the polar regions of the molecule. Its ability to dissolve a vast range of organic compounds makes it a prime candidate.[5][6]
DMF Polar AproticHigh Similar to DMSO, its high polarity and ability to engage in dipole-dipole interactions make it an excellent solvent for this type of compound.
Acetonitrile Polar AproticModerate to High While polar, ACN is less polar than DMSO or DMF. Good solubility is expected, though perhaps less than in the aforementioned solvents.
THF Polar AproticHigh The ether functionality of THF has an affinity for the dimethoxybenzene core, and its overall less polar nature compared to DMSO/DMF aligns well with the nonpolar parts of the solute.
Chloroform (CHCl₃) Polar AproticHigh A common solvent for organic compounds of this nature. Structurally similar cellulose derivatives show solubility in CHCl₃.[7]
Acetone Polar AproticModerate to High Its polarity is suitable for dissolving the molecule, accommodating both the polar and nonpolar characteristics.

The diagram below illustrates the key intermolecular forces at play between Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- and a generic polar aprotic solvent like DMSO.

cluster_solute Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- cluster_solvent Polar Aprotic Solvent (e.g., DMSO) Solute_Aromatic Aromatic Ring (Nonpolar) Solvent_Nonpolar Nonpolar Tail (e.g., -CH3) Solute_Aromatic->Solvent_Nonpolar London Dispersion Forces Solute_Alkyl Propyl Chain (Nonpolar) Solute_Alkyl->Solvent_Nonpolar London Dispersion Forces Solute_Methoxy Methoxy Groups (Polar) Solvent_Polar Polar Head (e.g., S=O) Solute_Methoxy->Solvent_Polar Dipole-Dipole Interaction

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

Trustworthy data is paramount. The following protocol describes a self-validating isothermal equilibrium method, a gold standard for accurately measuring solubility.[6][8]

Materials and Equipment
  • Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (≥98% purity)

  • Selected polar aprotic solvents (HPLC grade)

  • Analytical balance (±0.01 mg)

  • 2 mL glass vials with screw caps and PTFE septa

  • Constant temperature orbital shaker/incubator

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate glassware

Step-by-Step Methodology

Part A: Standard Curve Generation

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile) in which the compound is freely soluble. This is your primary stock solution.

  • Serial Dilutions: Perform a series of dilutions from the primary stock to create at least five standard solutions of known concentrations spanning the expected solubility range.

  • HPLC Analysis: Inject each standard onto the HPLC system and record the peak area from the UV detector.

  • Calibration Curve: Plot the peak area versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

Part B: Saturated Solution Preparation (Isothermal Equilibrium)

  • Excess Solid Addition: To a series of 2 mL glass vials, add an excess amount of the compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at equilibrium.[8]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired polar aprotic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is unequivocally reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the excess solid to settle.

Part C: Sample Analysis and Calculation

  • Sample Extraction: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Perform a precise dilution of the filtered sample with the mobile phase to bring its concentration within the range of the standard curve.

  • HPLC Injection: Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Calculation: Use the peak area and the standard curve equation to calculate the concentration of the diluted sample.

  • Solubility Determination: Account for the dilution factor to determine the final concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

start Start prep_standards Prepare Stock & Standard Solutions start->prep_standards prep_slurry Prepare Slurry: Excess Solute + Solvent start->prep_slurry hplc_standards Analyze Standards via HPLC prep_standards->hplc_standards gen_curve Generate Calibration Curve (R² > 0.995) hplc_standards->gen_curve check_curve Calibration Valid? gen_curve->check_curve check_curve->prep_standards No check_curve->prep_slurry Yes equilibrate Equilibrate at Constant Temp (e.g., 24-48h) prep_slurry->equilibrate settle Settle & Separate Phases equilibrate->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Sample filter->dilute hplc_sample Analyze Sample via HPLC dilute->hplc_sample calculate Calculate Concentration using Calibration Curve hplc_sample->calculate final_sol Determine Final Solubility (Account for Dilution) calculate->final_sol end End final_sol->end

Caption: Workflow for experimental solubility determination.

Conclusion: Practical Implications for the Researcher

A thorough understanding of the solubility profile of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is essential for its effective use. The high predicted solubility in common polar aprotic solvents like DMSO, DMF, and THF makes it a highly tractable intermediate for a wide range of nucleophilic substitution reactions.[2] For drug development professionals, this profile informs choices for reaction media, purification strategies (e.g., anti-solvent crystallization), and early-stage formulation studies. By leveraging the predictive framework and the robust experimental protocol detailed in this guide, researchers can confidently and accurately characterize this compound, accelerating the pace of discovery and development.

References

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto Scarborough. Retrieved March 17, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. Retrieved March 17, 2026, from [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved March 17, 2026, from [Link]

  • Solubility of Organic Compounds - Chemistry. (2023, August 31). LibreTexts. Retrieved March 17, 2026, from [Link]

  • Replacing Benzyl Chloride with a Lignin-degradation Product in Cellulose Etherification Decreases the Melting Point. (2022, November 4). BioResources. Retrieved March 17, 2026, from [Link]

  • Polar Protic Solvents And Polar Aprotic Solvents. (2026, March 9). Free PDF Library. Retrieved March 17, 2026, from [Link]

Sources

Foundational

Thermodynamic stability and boiling point of 4-(3-bromopropyl)-1,2-dimethoxybenzene

Title: Thermodynamic Stability and Boiling Point Dynamics of 4-(3-Bromopropyl)-1,2-dimethoxybenzene: A Comprehensive Technical Guide Executive Summary In advanced organic synthesis and active pharmaceutical ingredient (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability and Boiling Point Dynamics of 4-(3-Bromopropyl)-1,2-dimethoxybenzene: A Comprehensive Technical Guide

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, 4-(3-bromopropyl)-1,2-dimethoxybenzene (CAS: 3945-85-5) serves as a highly versatile bifunctional building block. It seamlessly combines an electron-rich veratryl derivative with a reactive terminal alkyl bromide[1]. However, this dual chemical nature introduces specific thermodynamic vulnerabilities. This whitepaper provides an in-depth analysis of the compound's thermodynamic stability, boiling point dynamics, and the causality behind essential handling protocols, ensuring high-fidelity results in synthetic workflows.

Structural Context and Physicochemical Profile

The chemical identity of 4-(3-bromopropyl)-1,2-dimethoxybenzene is defined by the interplay of its functional groups. The two methoxy groups (-OCH₃) at the 1 and 2 positions act as strong electron-donating groups (EDGs), increasing the electron density of the aromatic ring[1]. Conversely, the 3-bromopropyl chain introduces a reactive electrophilic site. The three-carbon aliphatic chain acts as an insulating spacer, preventing direct resonance destabilization of the C-Br bond by the aromatic ring, yet leaving the terminal bromide susceptible to thermal and nucleophilic degradation[1].

Table 1: Physicochemical Properties

PropertyValue
CAS Number 3945-85-5
Molecular Formula C₁₁H₁₅BrO₂
Molecular Weight 259.14 g/mol
Appearance Liquid
Density 1.311 g/mL at 25 °C
Boiling Point 104-106 °C at 0.2 mmHg

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of 4-(3-bromopropyl)-1,2-dimethoxybenzene is primarily limited by the terminal alkyl bromide moiety. While the compound is stable at ambient temperatures, it becomes thermodynamically unstable under elevated thermal stress.

The Dehydrohalogenation Pathway: Alkyl bromides are highly susceptible to thermally induced dehydrohalogenation[2]. When exposed to temperatures exceeding 150 °C at atmospheric pressure, the kinetic barrier for elimination is breached. The molecule undergoes either a concerted bimolecular (E2) or stepwise unimolecular (E1) elimination, resulting in the loss of hydrogen bromide (HBr) and the formation of an alkene degradant (e.g., 4-allyl-1,2-dimethoxybenzene)[2][3].

The generation of HBr is autocatalytic; the acidic byproduct can further protonate the electron-rich dimethoxy aromatic ring, leading to unwanted oligomerization or ether cleavage. Therefore, understanding and circumventing this thermal degradation pathway is critical for maintaining batch purity.

thermal_degradation A 4-(3-bromopropyl)-1,2-dimethoxybenzene (Stable at RT) B Thermal Stress (>150 °C, 760 mmHg) A->B C Dehydrohalogenation (E1/E2 Elimination) B->C D 4-(allyl)-1,2-dimethoxybenzene (Alkene Degradant) C->D E Hydrogen Bromide (HBr) (Corrosive Byproduct) C->E

Caption: Thermal dehydrohalogenation pathway of 4-(3-bromopropyl)-1,2-dimethoxybenzene.

Boiling Point Dynamics: The Necessity of High-Vacuum Distillation

The theoretical atmospheric boiling point of 4-(3-bromopropyl)-1,2-dimethoxybenzene is extrapolated to be well over 300 °C. However, attempting to distill this compound at 760 mmHg is a fatal procedural error. The thermal energy required to vaporize the liquid at atmospheric pressure far exceeds the activation energy required for C-Br bond cleavage and subsequent dehydrohalogenation[2].

To preserve molecular integrity, we must manipulate the thermodynamic environment. By applying a high vacuum of 0.2 mmHg , the boiling point is artificially depressed to a highly manageable 104-106 °C [1]. At this temperature, the kinetic energy of the system is insufficient to trigger the E1/E2 elimination pathways, allowing for safe, non-destructive vaporization and purification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (the why) alongside the action (the how).

Protocol 4.1: High-Vacuum Fractional Distillation for Purification

Purpose: To purify crude 4-(3-bromopropyl)-1,2-dimethoxybenzene without inducing thermal degradation.

  • Apparatus Assembly: Assemble a short-path distillation apparatus. Causality: A short-path setup minimizes the distance the vapor must travel, reducing the residence time of the molecule in the heated zone and further mitigating thermal stress.

  • Vacuum Initialization: Apply a high-performance rotary vane pump to achieve a stable vacuum of ≤ 0.2 mmHg. Causality: Strict pressure control is required to guarantee the boiling point remains within the safe 104-106 °C window[1].

  • Controlled Heating: Submerge the boiling flask in a silicone oil bath. Gradually increase the bath temperature to 115-120 °C. Causality: A gentle temperature gradient prevents localized superheating ("hot spots") at the glass interface, which could trigger localized dehydrohalogenation.

  • Fraction Collection: Discard the initial fore-run (typically containing residual solvents or unreacted low-boiling starting materials). Collect the main fraction distilling precisely at 104-106 °C.

  • System Quenching: Remove the heat source. Allow the system to cool to ambient temperature before breaking the vacuum with an inert gas (Argon or N₂). Causality: Introducing oxygen to the hot, electron-rich dimethoxybenzene ring can cause rapid oxidative degradation.

distillation_workflow N1 Crude Preparation N2 High-Vacuum Setup (< 0.2 mmHg) N1->N2 N3 Controlled Heating (110-120 °C Bath) N2->N3 N4 Fraction Collection (104-106 °C) N3->N4 N5 Inert Gas Backfill N4->N5

Caption: Step-by-step high-vacuum distillation workflow for thermal preservation.

Protocol 4.2: Thermodynamic Stability Profiling (Forced Degradation)

Purpose: To validate the thermal limits of the synthesized batch using quantitative NMR (qNMR).

  • Sample Preparation: Dissolve 50 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a heavy-walled NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum. Note the triplet at ~3.4 ppm, corresponding to the -CH₂Br protons.

  • Thermal Stress Application: Heat the NMR tube in a controlled block heater at 150 °C for 4 hours.

  • Degradation Analysis: Re-acquire the ¹H-NMR spectrum. Validation Metric: Calculate the integral ratio of the newly formed multiplet at ~5.8-6.0 ppm (alkene proton from dehydrohalogenation) against the remaining -CH₂Br triplet. This provides a precise kinetic rate of thermal degradation for the specific batch.

Storage and Handling Directives

Based on its thermodynamic profile, 4-(3-bromopropyl)-1,2-dimethoxybenzene must be treated as a reactive, energy-sensitive intermediate.

  • Temperature: Store strictly at 2-8 °C (refrigerated). Lowering the ambient thermal energy exponentially decreases the rate of spontaneous nucleophilic substitution or oligomerization.

  • Atmosphere: Store under a blanket of Argon. The electron-rich aromatic ring is susceptible to slow oxidation over time.

  • Light: Store in amber glass vials. UV radiation can induce homolytic cleavage of the C-Br bond, generating bromine radicals that initiate destructive chain reactions.

References

  • Grokipedia. "Dehydrohalogenation". Grokipedia Organic Chemistry. Available at: [Link]

  • Mo, Z., Li, Y., Lee, H. K., & Deng, L. (2012). "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies." Journal of the American Chemical Society. Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Mechanism and Application of 4-(3-Bromopropyl)-1,2-dimethoxybenzene in Organic Synthesis

This guide provides an in-depth exploration of the synthetic utility of 4-(3-bromopropyl)-1,2-dimethoxybenzene, a versatile bifunctional reagent. We will delve into its core reactivity, explore its application in the con...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthetic utility of 4-(3-bromopropyl)-1,2-dimethoxybenzene, a versatile bifunctional reagent. We will delve into its core reactivity, explore its application in the construction of complex molecular architectures, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique properties in their synthetic endeavors.

Core Principles: Understanding the Reactivity of 4-(3-Bromopropyl)-1,2-dimethoxybenzene

4-(3-Bromopropyl)-1,2-dimethoxybenzene, also known as 3-(3,4-dimethoxyphenyl)propyl bromide, possesses a chemical structure that lends itself to a range of synthetic transformations. Its reactivity is primarily dictated by the interplay between the dimethoxy-substituted aromatic ring and the terminal alkyl bromide on the propyl chain.

The key to its utility lies in the 3-bromopropyl group. As a primary alkyl halide, the carbon atom bonded to the bromine is electrophilic and highly susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its application as an alkylating agent. The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[1] This concerted process involves the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the bromide ion, which is an excellent leaving group.

The presence of the 1,2-dimethoxybenzene (veratrole) moiety also influences the molecule's overall properties. The two methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution.[1] However, the primary and most synthetically exploited feature of this molecule is the reactivity of the alkyl bromide.

Below is a diagram illustrating the fundamental SN2 mechanism of 4-(3-bromopropyl)-1,2-dimethoxybenzene with a generic nucleophile.

Caption: SN2 mechanism of 4-(3-bromopropyl)-1,2-dimethoxybenzene.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is crucial for its effective use and characterization of its reaction products.

PropertyValueReference
CAS Number 3945-85-5[2]
Molecular Formula C₁₁H₁₅BrO₂[3]
Molecular Weight 259.14 g/mol [3]
Appearance Liquid[1]
Boiling Point 104-106 °C at 0.2 mmHg[1]
Density 1.311 g/mL at 25 °C[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy groups, and the propyl chain. The aromatic protons typically appear as a multiplet in the region of δ 6.7-6.9 ppm. The two methoxy groups give rise to sharp singlets around δ 3.8-3.9 ppm. The protons of the propyl chain exhibit distinct multiplets: the CH₂ group adjacent to the bromine atom (α-protons) at approximately δ 3.4 ppm, the CH₂ group adjacent to the aromatic ring (γ-protons) around δ 2.7 ppm, and the central CH₂ group (β-protons) as a quintet near δ 2.1 ppm.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands. These include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the propyl and methoxy groups (around 2850-2960 cm⁻¹), C-O stretching of the methoxy groups (typically in the 1020-1250 cm⁻¹ region), and C-Br stretching (usually found in the 500-600 cm⁻¹ range).

Synthetic Applications and Protocols

The electrophilic nature of the bromopropyl group makes 4-(3-bromopropyl)-1,2-dimethoxybenzene an excellent substrate for forming new carbon-heteroatom and carbon-carbon bonds.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[4][5] 4-(3-bromopropyl)-1,2-dimethoxybenzene serves as the electrophile in this SN2 reaction, reacting with alkoxides or phenoxides to form the corresponding ethers.

Experimental Protocol: Synthesis of 1-(3-(3,4-Dimethoxyphenyl)propoxy)-4-methylbenzene

This protocol details the reaction with a substituted phenol, p-cresol, to illustrate the synthesis of an unsymmetrical aryl ether.

Materials:

  • 4-(3-Bromopropyl)-1,2-dimethoxybenzene (1.0 eq)

  • p-Cresol (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Ethanol (as solvent)

  • Diethyl ether

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol in ethanol.

  • Add a solution of sodium hydroxide in water to the flask to form the sodium p-cresolate salt.

  • To this solution, add 4-(3-bromopropyl)-1,2-dimethoxybenzene.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.SolventTemperatureTimeYield
p-Cresol1.0Ethanol/WaterReflux4-6 h~80-90%
NaOH1.1
N-Alkylation of Amines

The reaction of 4-(3-bromopropyl)-1,2-dimethoxybenzene with primary and secondary amines provides a straightforward route to the corresponding secondary and tertiary amines, respectively.[6] These reactions are fundamental in the synthesis of many biologically active compounds.

Experimental Protocol: Synthesis of N-methyl-N-(3-(3,4-dimethoxyphenyl)propyl)aniline

This protocol describes the alkylation of a secondary amine, N-methylaniline.

Materials:

  • 4-(3-Bromopropyl)-1,2-dimethoxybenzene (1.0 eq)

  • N-methylaniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (as solvent)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of potassium carbonate in acetonitrile in a round-bottom flask, add N-methylaniline.

  • Add 4-(3-bromopropyl)-1,2-dimethoxybenzene to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography.

ReagentMolar Eq.SolventTemperatureTimeYield
N-methylaniline1.1AcetonitrileReflux8-12 h~85-95%
K₂CO₃2.0
S-Alkylation of Thiols

In a similar fashion to O- and N-alkylation, 4-(3-bromopropyl)-1,2-dimethoxybenzene can be used to alkylate sulfur nucleophiles, such as thiols and thiophenols, to generate thioethers.

Experimental Protocol: Synthesis of (3-(3,4-Dimethoxyphenyl)propyl)(phenyl)sulfane

Materials:

  • 4-(3-Bromopropyl)-1,2-dimethoxybenzene (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.2 eq)

  • Ethanol (as solvent)

Procedure:

  • In an inert atmosphere, dissolve thiophenol in anhydrous ethanol.

  • Add sodium ethoxide to the solution to form the sodium thiophenolate.

  • Add 4-(3-bromopropyl)-1,2-dimethoxybenzene to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

ReagentMolar Eq.SolventTemperatureTimeYield
Thiophenol1.1EthanolRoom Temp.2-4 h>90%
NaOEt1.2

Application in the Synthesis of Verapamil Intermediate

Verapamil is a calcium channel blocker used in the treatment of hypertension and angina.[7] The synthesis of verapamil and its analogs often involves the coupling of two key fragments. One of these fragments can be synthesized using 4-(3-bromopropyl)-1,2-dimethoxybenzene as a precursor, highlighting its importance in pharmaceutical synthesis.

The synthesis of a key verapamil intermediate, 5-((3,4-dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile, can be envisioned through a multi-step process where 4-(3-bromopropyl)-1,2-dimethoxybenzene is used to introduce the C3 chain. A plausible synthetic route involves the reaction of a suitable carbanion with 4-(3-bromopropyl)-1,2-dimethoxybenzene.

A related synthetic strategy for a verapamil analog involves the alkylation of 3,4-dimethoxyphenylacetonitrile with an appropriate alkyl halide, followed by a second alkylation with a halo-amine derivative.[7] While a direct one-step synthesis of the final verapamil structure using 4-(3-bromopropyl)-1,2-dimethoxybenzene is not the standard route, its utility in constructing the core fragments is evident.

Verapamil_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_final Final Product A 4-(3-bromopropyl)-1,2-dimethoxybenzene D Alkylation of Isopropyl Cyanide with A A->D B N-methyl-3,4-dimethoxyphenethylamine F Alkylation of B with a suitable electrophile B->F C Isopropyl cyanide C->D E Intermediate 1 D->E H Verapamil E->H Coupling G Intermediate 2 G->H Coupling

Caption: Conceptual synthetic pathway to Verapamil.

Intramolecular Cyclization: A Gateway to Heterocycles

The bifunctional nature of derivatives of 4-(3-bromopropyl)-1,2-dimethoxybenzene allows for their use in intramolecular cyclization reactions to form heterocyclic ring systems. For example, if the terminal bromine is reacted with a nucleophile that is part of a larger molecule also containing a reactive site, subsequent cyclization can occur.

A common strategy involves the initial SN2 reaction to introduce the 3-(3,4-dimethoxyphenyl)propyl moiety, followed by a separate reaction to induce cyclization. For instance, the synthesis of substituted tetralins can be achieved through intramolecular Friedel-Crafts alkylation of a suitably functionalized derivative.[8][9]

Safety, Handling, and Disposal

As with all brominated organic compounds, 4-(3-bromopropyl)-1,2-dimethoxybenzene should be handled with appropriate safety precautions.[10][11]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[12]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.[12]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[13] Keep the container tightly sealed.

  • In case of contact: If skin contact occurs, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]

Disposal:

  • Waste containing 4-(3-bromopropyl)-1,2-dimethoxybenzene should be considered halogenated organic waste and disposed of in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain. Collect in a designated, properly labeled waste container.[14]

Conclusion

4-(3-Bromopropyl)-1,2-dimethoxybenzene is a highly valuable and versatile reagent in organic synthesis. Its primary alkyl bromide functionality provides a reliable handle for SN2 reactions with a wide array of nucleophiles, enabling the facile construction of ethers, amines, thioethers, and carbon-carbon bonds. Its application in the synthesis of complex molecules, including pharmaceutical intermediates, underscores its importance in both academic and industrial research. By understanding its fundamental reactivity and employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this powerful building block.

References

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved March 17, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved March 17, 2026, from [Link]

  • Theodore, L. J., & Nelson, W. L. (1989). Synthesis of [¹³C]-labeled verapamil compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 27(5), 491-501. [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved March 17, 2026, from [Link]

  • Synthesis of the Verapamil Intermediate through the Quaternary Carbon-Constructing Allylic Substitution. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • LCSS: Bromine. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved March 17, 2026, from [Link]

  • A process for the preparation of verapamil hydrochloride. (n.d.). Google Patents.
  • Standard Operating Procedure for Bromine. (n.d.). Washington State University. Retrieved March 17, 2026, from [Link]

  • Process for the preparation of Verapamil hydrochloride. (n.d.). Google Patents.
  • Williamson Ether Synthesis. (n.d.). University of Massachusetts Boston. Retrieved March 17, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Tutors. Retrieved March 17, 2026, from [Link]

  • Enantioselective synthesis of tetra-substituted tetralines and tetrahydro-indolizines by NHC-catalyzed azolium–enolate cascade. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved March 17, 2026, from [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2005, June 3). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. (n.d.). National Institutes of Health. Retrieved March 17, 2026, from [Link]

  • Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-. (n.d.). EON Biotech. Retrieved March 17, 2026, from [Link]

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.). National Institutes of Health. Retrieved March 17, 2026, from [Link]

  • Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. (2024, November 22). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Stereoselective synthesis of highly congested tetralin-fused spirooxindoles with hydroxy group: Pseudo oxygen atom induced hydride shift/cyclization process. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • New amidines from intramolecular cyclization in triflic acid of nitroketene aminals with a tethered phenyl ring. (n.d.). Indian Academy of Sciences. Retrieved March 17, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (2011, April 20). MDPI. Retrieved March 17, 2026, from [Link]

  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. (n.d.). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Intramolecular 1,3-dipolar cycloaddition reactions in targeted syntheses. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF. (n.d.). SpringerLink. Retrieved March 17, 2026, from [Link]

  • Synthesis of (C) 1-(4-Methoxyphenyl)tetralin. (n.d.). PrepChem.com. Retrieved March 17, 2026, from [Link]

  • Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. (n.d.). Google Patents.
  • Synthesizing method for 1,2-dimethoxy benzene. (n.d.). Google Patents.
  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). St. Cloud State University. Retrieved March 17, 2026, from [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. (n.d.). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. (2025, January 28). MDPI. Retrieved March 17, 2026, from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Jasperse Chem 365. Retrieved March 17, 2026, from [Link]

  • Diastereoselective Total Synthesis of (± )-Basiliolide B and (± )-epi-8- BasiliolideB. (n.d.). ACS Publications. Retrieved March 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- from 3,4-dimethoxyphenylpropanol

Introduction & Strategic Rationale Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS 3945-85-5) is a highly versatile synthetic intermediate widely utilized in medicinal chemistry and drug development[1]. The terminal alkyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS 3945-85-5) is a highly versatile synthetic intermediate widely utilized in medicinal chemistry and drug development[1]. The terminal alkyl bromide serves as an excellent electrophile for nucleophilic substitution reactions with amines, cyanides, and alkoxides, enabling the construction of complex molecular architectures and active pharmaceutical ingredients[1].

When converting the precursor 3-(3,4-dimethoxyphenyl)-1-propanol to the corresponding alkyl bromide, chemists must select a brominating agent that maximizes yield while preserving the electron-rich 1,2-dimethoxybenzene moiety. While classical reagents like phosphorus tribromide (PBr 3​ ) or hydrobromic acid (HBr) are effective, they generate strongly acidic byproducts that can occasionally trigger unwanted side reactions, such as Friedel-Crafts oligomerization or partial ether cleavage.

To circumvent these issues, the Appel reaction utilizing N-bromosuccinimide (NBS) and triphenylphosphine (PPh 3​ ) is the preferred methodology. This approach offers mild, neutral conditions, proceeding via a strictly S N​ 2 mechanism that prevents acid-catalyzed degradation, frequently delivering near-quantitative yields[2].

Mechanistic Pathway

The Appel bromination relies on the in situ generation of a highly reactive phosphonium intermediate, which subsequently activates the alcohol for nucleophilic displacement.

Mechanism Reagents NBS + PPh3 Intermediate Phosphonium Intermediate [Ph3P-Br]+ [Succinimide]- Reagents->Intermediate Activation Alkoxy Alkoxyphosphonium Ion [R-O-PPh3]+ Intermediate->Alkoxy + R-OH - Succinimide Product Alkyl Bromide (R-Br) + Ph3P=O Alkoxy->Product SN2 attack by Br-

Mechanistic pathway of the Appel bromination using NBS and PPh3.

Causality in Reagent Selection:

  • Triphenylphosphine (PPh 3​ ): Acts as the oxygenophile, driving the reaction forward thermodynamically through the formation of the extremely stable triphenylphosphine oxide (TPPO) byproduct (P=O bond energy ~130 kcal/mol).

  • N-Bromosuccinimide (NBS): Chosen over carbon tetrabromide (CBr 4​ ) or elemental bromine (Br 2​ ) because it is a stable, easily weighable solid that releases the active brominating species in a controlled manner, minimizing exotherms and improving overall laboratory safety.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a standard 2.55 mmol scale reaction[2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesFunction
3-(3,4-Dimethoxyphenyl)-1-propanol 196.251.0500 mg2.55 mmolStarting Material
Triphenylphosphine (PPh 3​ ) 262.291.2802 mg3.06 mmolActivating Agent
N-Bromosuccinimide (NBS) 177.981.2544 mg3.06 mmolBromine Source
Dichloromethane (CH 2​ Cl 2​ ) 84.93N/A10 mLN/AAnhydrous Solvent

Experimental Workflow & Protocol

Workflow Start 3-(3,4-Dimethoxyphenyl)-1-propanol (2.55 mmol) Solvent Dissolve in CH2Cl2 (10 mL) Cool to 0 °C under N2 Start->Solvent AddPPh3 Add Triphenylphosphine (PPh3) (3.06 mmol, 1.2 eq) Solvent->AddPPh3 AddNBS Add N-Bromosuccinimide (NBS) (3.06 mmol, 1.2 eq) portionwise AddPPh3->AddNBS Stir Stir for 1 h (0 °C to RT) AddNBS->Stir Workup Aqueous Workup (NaHCO3, Brine, Na2SO4) Stir->Workup Purification Precipitate TPPO & Filter Flash Chromatography (Hexane/EtOAc) Workup->Purification Product 4-(3-Bromopropyl)-1,2-dimethoxybenzene (Yield: ~99%) Purification->Product

Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Methodology

1. Reaction Setup & Inert Atmosphere:

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Flush the flask with nitrogen gas. Causality: Maintaining an inert atmosphere prevents ambient moisture from hydrolyzing the highly sensitive phosphonium intermediate, which would prematurely consume the reagents and lower the yield.

  • Add 3-(3,4-dimethoxyphenyl)-1-propanol (500 mg, 2.55 mmol) and anhydrous dichloromethane (10 mL) to the flask[2].

2. Reagent Activation:

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add triphenylphosphine (802 mg, 3.06 mmol) in one portion. Stir until completely dissolved[2].

3. Controlled Bromination:

  • Gradually add N-bromosuccinimide (544 mg, 3.06 mmol) in small portions over 5–10 minutes[2].

  • Causality: The formation of the active bromophosphonium species is exothermic. Portionwise addition controls the internal temperature, preventing the localized over-concentration of reactive intermediates and suppressing oxidative side reactions on the electron-rich aromatic ring.

4. Reaction Progression:

  • Allow the reaction to stir at 0 °C for 1 hour[2]. The solution typically transitions from clear to slightly yellow, accompanied by the precipitation of the succinimide byproduct.

5. Workup & Extraction:

  • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO 3​ ) solution. Causality: This neutralizes any trace acidic species and halts the reaction safely.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH 2​ Cl 2​ (2 × 10 mL).

  • Combine the organic layers, wash with brine (15 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na 2​ SO 4​ ).

  • Filter and concentrate the solvent under reduced pressure.

6. Purification Strategy:

  • TPPO Removal: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate via chromatography alone. To streamline purification, resuspend the crude concentrated residue in cold diethyl ether or a hexane/ether mixture (9:1). The majority of the TPPO will precipitate as a white solid and can be removed via vacuum filtration.

  • Flash Chromatography: Concentrate the filtrate and purify via silica gel flash column chromatography (eluent: Hexane/Ethyl Acetate, gradient 9:1 to 4:1 v/v) to afford the pure 4-(3-bromopropyl)-1,2-dimethoxybenzene as a colorless to pale yellow oil (Yield: ~99%)[2].

Analytical Characterization

To validate the success of the synthesis, the isolated product must be characterized. The following table outlines the expected spectral data to ensure a self-validating protocol[3].

Analytical TechniqueExpected Signals / Values
1 H NMR (CDCl 3​ , 400 MHz) δ 6.80–6.70 (m, 3H, Ar-H), 3.87 (s, 3H, OCH 3​ ), 3.86 (s, 3H, OCH 3​ ), 3.40 (t, J = 6.6 Hz, 2H, CH 2​ Br), 2.73 (t, J = 7.2 Hz, 2H, Ar-CH 2​ ), 2.13 (quintet, J = 6.9 Hz, 2H, CH 2​ CH 2​ Br)
13 C NMR (CDCl 3​ , 100 MHz) δ 148.9, 147.4, 133.2, 120.4, 111.8, 111.3, 55.9, 55.8, 34.2, 33.5, 32.7
ESI-MS (m/z) [M+H] + calculated for C 11​ H 16​ BrO 2​ : 259.03; observed: 259.03[3] [M+Na] + calculated for C 11​ H 15​ BrNaO 2​ : 281.01; observed: 281.01[3]

Sources

Application

Step-by-step alkylation using 4-(3-bromopropyl)-1,2-dimethoxybenzene in API manufacturing

Application Note & Protocol Strategic Alkylation in API Synthesis: A Step-by-Step Guide Using 4-(3-Bromopropyl)-1,2-dimethoxybenzene Introduction: The Strategic Role of a Bifunctional Building Block In the intricate land...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Alkylation in API Synthesis: A Step-by-Step Guide Using 4-(3-Bromopropyl)-1,2-dimethoxybenzene

Introduction: The Strategic Role of a Bifunctional Building Block

In the intricate landscape of Active Pharmaceutical Ingredient (API) manufacturing, the selection of starting materials and key intermediates is paramount to achieving efficient, scalable, and high-purity synthesis. 4-(3-Bromopropyl)-1,2-dimethoxybenzene stands out as a versatile and highly valuable building block. Its chemical architecture is defined by the strategic interplay of two key functional groups: an electron-rich dimethoxybenzene ring and a reactive 3-bromopropyl side chain.[1] The dimethoxybenzene moiety is a common feature in many biologically active molecules, while the terminal bromine on the flexible propyl chain serves as an excellent leaving group for nucleophilic substitution reactions.[1]

This unique combination makes it a crucial intermediate in the synthesis of several APIs, most notably Ivabradine, a medication used for the symptomatic treatment of heart-related conditions like chronic stable angina pectoris.[2][3][4] This application note provides a detailed, step-by-step protocol for utilizing 4-(3-bromopropyl)-1,2-dimethoxybenzene in a representative N-alkylation reaction, a cornerstone transformation in pharmaceutical chemistry. We will delve into the mechanistic rationale behind the protocol, process optimization, and critical safety considerations, offering researchers and drug development professionals a comprehensive guide to its effective implementation.

The N-Alkylation Reaction: Mechanism and Key Parameters

The primary utility of 4-(3-bromopropyl)-1,2-dimethoxybenzene in API synthesis is its participation in nucleophilic substitution reactions. When reacting with primary or secondary amines—a common step in building the complex scaffolds of modern drugs—the reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism.

Mechanism Causality: The S_N2 pathway is favored due to the primary nature of the carbon atom attached to the bromine. This position is sterically unhindered, allowing for effective backside attack by a nucleophile. The reaction's success hinges on several critical parameters:

  • Nucleophile Activation: The nucleophilicity of the amine is significantly enhanced by a base. The base deprotonates the amine (or its protonated form), increasing the electron density on the nitrogen atom and making it a more potent nucleophile.[5][6]

  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are ideal.[5][6] These solvents can solvate the cation of the base but do not form a strong solvation shell around the anionic nucleophile, leaving it "naked" and highly reactive.

  • Mitigating Side Reactions: A primary challenge in N-alkylation is over-alkylation, where the desired secondary or tertiary amine product, itself being nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt.[6][7] This is controlled by careful management of stoichiometry (using a slight excess of the amine), controlled addition of the alkylating agent, and selecting a non-nucleophilic, sterically hindered base like Hünig's base (N,N-Diisopropylethylamine) when necessary.[6]

Below is a diagram illustrating the general mechanism for the N-alkylation reaction.

Caption: General S_N2 mechanism for amine alkylation.

Detailed Experimental Protocol: N-Alkylation

This protocol details a representative N-alkylation of a secondary amine using 4-(3-bromopropyl)-1,2-dimethoxybenzene. All operations must be conducted in a well-ventilated chemical fume hood.

Materials and Equipment
Reagent/EquipmentSpecification/Grade
4-(3-Bromopropyl)-1,2-dimethoxybenzene≥98% Purity[8]
Secondary Amine (e.g., N-methylhomoveratrylamine)≥98% Purity
Potassium Carbonate (K₂CO₃)Anhydrous, finely powdered
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%
Round-bottom flask with stir barSized for reaction volume
Condenser
Heating mantle with temperature control
Inert atmosphere setupNitrogen or Argon gas
Standard laboratory glasswareBeakers, graduated cylinders, etc.
TLC plates & HPLC systemFor reaction monitoring[9]
Safety Precautions
  • Alkyl Bromides: 4-(3-bromopropyl)-1,2-dimethoxybenzene is an alkyl bromide. Alkyl bromides are irritants to the skin, eyes, and respiratory system. Direct contact can cause chemical burns. Always wear impervious gloves, safety goggles, and a lab coat.[10]

  • Solvents: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact. Ensure all heating is done using a heating mantle, not an open flame.

  • Base: Anhydrous potassium carbonate is hygroscopic and can be irritating. Handle in a dry environment.

  • General: Perform the reaction in a chemical fume hood to avoid inhaling vapors.[10] Have safety showers and eyewash stations readily accessible.

Step-by-Step Alkylation Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the secondary amine (1.0 equivalent).

    • Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the amine).

    • Add finely powdered anhydrous potassium carbonate (2.0 equivalents).

  • Initiation:

    • Begin vigorous stirring to create a fine suspension of the base.

    • In a separate flask, dissolve 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.

  • Reaction Execution:

    • Heat the amine/base suspension to a gentle reflux (approx. 80-82 °C for acetonitrile).

    • Once refluxing, add the solution of 4-(3-bromopropyl)-1,2-dimethoxybenzene dropwise to the flask over 30-45 minutes. Rationale: Controlled addition prevents temperature spikes and minimizes the instantaneous concentration of the alkylating agent, reducing the risk of over-alkylation.

    • Continue to stir the mixture at reflux for 4-16 hours.

  • Reaction Monitoring:

    • Periodically (e.g., every 2 hours), carefully take a small aliquot from the reaction mixture.

    • Dilute the aliquot with ethyl acetate, filter out the inorganic salts, and spot it on a TLC plate or prepare for HPLC analysis.

    • Monitor the disappearance of the starting materials (amine and alkyl bromide) and the appearance of the product spot/peak.[9][11][12] The reaction is considered complete when the limiting reagent is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting crude oil/solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.[13]

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to achieve high purity.[14]

Process Workflow Diagram

Workflow A 1. Setup Charge flask with Amine, K₂CO₃, and Acetonitrile under N₂. B 2. Heating Heat mixture to reflux (80-82 °C). A->B Stir C 3. Addition Add 4-(3-bromopropyl)-1,2-dimethoxybenzene solution dropwise. B->C D 4. Reaction Maintain reflux for 4-16 hours. C->D E 5. Monitoring Check progress via TLC / HPLC. D->E Periodically E->D Reaction Incomplete F 6. Cooldown & Filtration Cool to RT. Filter to remove salts. E->F Reaction Complete G 7. Concentration Evaporate solvent under reduced pressure. F->G H 8. Extraction Dissolve in EtOAc, wash with H₂O and Brine. G->H I 9. Drying & Final Concentration Dry with Na₂SO₄, filter, and evaporate. H->I J 10. Purification Column Chromatography or Recrystallization. I->J K Pure Product J->K

Caption: Experimental workflow for N-alkylation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time/temperature; Inactive base (absorbed moisture); Poor quality reagents.Extend reaction time; Use freshly opened/dried base and solvents; Verify reagent purity.
Low Yield Mechanical losses during work-up; Side reactions (elimination, over-alkylation).Ensure efficient extraction and transfer; Use milder conditions or a different base; Check stoichiometry.
Multiple Products (TLC/HPLC) Over-alkylation; Presence of impurities in starting materials.Use a slight excess of the amine; Slow down the addition of the alkylating agent; Purify starting materials first.

Conclusion

4-(3-Bromopropyl)-1,2-dimethoxybenzene is a robust and reliable reagent for constructing carbon-nitrogen bonds in API synthesis. The N-alkylation reaction, when performed with careful control over stoichiometry, temperature, and reagent quality, proceeds efficiently via an S_N2 mechanism. The protocol outlined in this note provides a solid, field-proven foundation for researchers. By understanding the causality behind each step—from nucleophile activation to the mitigation of side reactions—scientists can confidently adapt and scale this critical transformation for the development and manufacturing of vital pharmaceuticals.

References

  • Alkyl Bromides. (2017, March 15). Lanxess. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). PMC - NIH. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Organic Letters. [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2005, June 3). ResearchGate. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]

  • SAFETY DATA SHEET. (2025, April 22). Airgas. [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Missouri–St. Louis. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 13). Chromatography Online. [Link]

  • Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. (n.d.).
  • Organic Solvent Nanofiltration in Pharmaceutical Applications. (n.d.). PMC - NIH. [Link]

  • PROCESS FOR THE MANUFACTURE OF IVABRADINE AND OF INTERMEDIATES OF SYNTHESIS THEREOF. (n.d.). European Patent Office. [Link]

  • Filtration and treatment of pharmaceutical liquids. (2026, February 24). Carbotecnia. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). LinkedIn. [Link]

  • Process for the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. (2007, February 13). Patsnap Eureka. [Link]

  • Analytical chromatography techniques (HPLC, GC). (2024, August 20). University of Natural Resources and Life Sciences, Vienna. [Link]

  • Determination of Contaminants: HPLC vs. GC. (2025, June 24). Tentamus Group. [Link]

  • Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine. (n.d.).
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies. (2025, February 27). Hilaris. [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). King Saud University. [Link]

  • Analytical Method by High Performance Liquid Chromatography. (2024, December 15). IJPPR. [Link]

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023, June 19). Chromatography Online. [Link]

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Method

Application Note: Preparation and Standardization of 3-(3,4-Dimethoxyphenyl)propylmagnesium Bromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The synthesis of Grignard reagents from primary alkyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of Grignard reagents from primary alkyl bromides containing electron-rich aromatic systems—such as 4-(3-bromopropyl)-1,2-dimethoxybenzene —is a fundamental yet nuanced transformation in medicinal chemistry. This reagent is highly valuable for extending carbon frameworks in the synthesis of dopamine derivatives and isoquinoline alkaloids. This application note details a field-proven, self-validating protocol for generating 3-(3,4-dimethoxyphenyl)propylmagnesium bromide. By emphasizing the causality behind solvent selection, surface activation, and reaction kinetics, this guide ensures high-yield preparation while mitigating common side reactions like Wurtz homocoupling.

Mechanistic Rationale & Reaction Dynamics

The formation of a Grignard reagent is not a simple concerted insertion; it proceeds via a Single Electron Transfer (SET) from the magnesium surface to the alkyl halide, generating a transient radical pair [1].

Causality in Experimental Design
  • Solvent Selection (THF vs. Diethyl Ether): Tetrahydrofuran (THF) is explicitly chosen over diethyl ether for this substrate. THF is a stronger Lewis base, which strongly coordinates to the magnesium center. This solvation stabilizes the transient radical pair, promoting rapid recombination into the Grignard reagent rather than allowing the radicals to diffuse and undergo bimolecular Wurtz homocoupling (dimerization) [2]. Additionally, THF's higher boiling point (66 °C) provides a sufficient thermal driving force to maintain the reaction momentum.

  • Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). We utilize a dual-activation strategy: a catalytic amount of Iodine ( I2​ ) and 1,2-dibromoethane (1,2-DBE). 1,2-DBE reacts with Mg to form ethylene gas and MgBr2​ . This localized reaction mechanically scrubs the MgO layer, exposing highly reactive zero-valent metal pits[1].

  • Substrate Handling: The 3,4-dimethoxy groups render the starting material slightly hygroscopic. Because trace water causes instantaneous protonolysis of the formed Grignard reagent, azeotropic drying of the bromide prior to use is a critical prerequisite.

Mechanism RBr 4-(3-bromopropyl)-1,2-dimethoxybenzene (R-Br) Radical [R• + MgBr•] Transient Radical Pair RBr->Radical Single Electron Transfer (SET) Mg Activated Mg(0) Surface Mg->Radical SET Grignard R-MgBr (Target Grignard Reagent) Radical->Grignard Rapid Recombination Wurtz R-R (Wurtz Homocoupling Dimer) Radical->Wurtz Dimerization (High Conc.) Schlenk R2Mg + MgBr2 (Schlenk Equilibrium) Grignard->Schlenk THF Solvation

Caption: Logical pathway of Grignard formation, highlighting the SET mechanism and Schlenk equilibrium.

Reagent Specifications & Quantitative Data

To ensure reproducibility, the reaction is scaled to produce approximately 200 mL of a 0.5 M Grignard solution.

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-(3-bromopropyl)-1,2-dimethoxybenzene 259.141.025.9 g (100 mmol)Electrophilic Substrate
Magnesium Turnings 24.301.22.92 g (120 mmol)Metal / Electron Donor
Iodine ( I2​ ) 253.810.0125 mgChemical Activator
1,2-Dibromoethane (1,2-DBE) 187.860.050.43 mL (5 mmol)Surface Scrubber
Anhydrous THF 72.11Solvent200 mLCoordinating Solvent

Experimental Protocol: Synthesis & Validation

This protocol is designed as a self-validating system . The workflow mandates strict anhydrous conditions and concludes with a quantitative titration to verify the active molarity before downstream application.

Workflow A 1. Glassware Prep (Flame Dry, Ar) B 2. Mg Activation (I2 & 1,2-DBE) A->B C 3. Dropwise Addition (THF, 65°C) B->C D 4. Reflux & Maturation C->D E 5. Titration & Storage D->E

Caption: Step-by-step experimental workflow for the preparation and validation of the Grignard reagent.

Step 1: Equipment Preparation & Substrate Drying
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon inlet.

  • Flame-dry the entire apparatus under vacuum (0.1 mmHg) for 5 minutes. Backfill with high-purity Argon. Repeat this cycle three times.

  • Pro-Tip: Dissolve the 4-(3-bromopropyl)-1,2-dimethoxybenzene in 20 mL of anhydrous toluene and concentrate under reduced pressure to azeotropically remove trace moisture. Dissolve the dried bromide in 100 mL of anhydrous THF and transfer it to the addition funnel.

Step 2: Magnesium Activation
  • Add 2.92 g of magnesium turnings to the flask against a positive flow of Argon.

  • Add 25 mg of iodine crystals. Stir vigorously in the dry flask for 10 minutes until the iodine coats the magnesium, turning it slightly brown.

  • Add 20 mL of anhydrous THF to the flask, followed by 0.43 mL of 1,2-dibromoethane.

  • Gently warm the flask with a heat gun. Observe for causality: The evolution of ethylene gas bubbles and the fading of the iodine color indicate the successful removal of the MgO passivation layer [1].

Step 3: Initiation and Grignard Formation
  • Add 5 mL (approx. 5%) of the bromide/THF solution from the addition funnel into the flask.

  • Wait for initiation. This is characterized by a localized exotherm (the solvent will begin to gently boil) and a shift in the solution color to a cloudy grey/brown. Do not proceed until initiation is confirmed.

  • Once initiated, begin the dropwise addition of the remaining bromide solution at a rate of 1-2 drops per second.

  • Kinetics Control: The addition rate must be calibrated to maintain a gentle, self-sustaining reflux. Adding the substrate too quickly spikes the local concentration of the alkyl radical, exponentially increasing the rate of Wurtz homocoupling [2].

  • After the addition is complete, wrap the flask in aluminum foil and heat to a gentle reflux (65 °C) using an oil bath for 2 hours to ensure complete insertion.

  • Remove from heat and allow the dark grey solution to cool to room temperature. The unreacted magnesium will settle at the bottom.

Step 4: Self-Validation (Titration)

Never assume 100% conversion. The active molarity must be titrated. We employ the Knochel titration method using iodine and lithium chloride [3].

  • Transfer a 1.00 mL aliquot of the clear Grignard supernatant to a dry vial containing a known mass of accurately weighed Iodine (approx. 100 mg) dissolved in 3 mL of a 0.5 M LiCl in THF solution.

  • The Grignard reagent will consume the iodine. Back-titrate the remaining iodine with a standardized 0.1 M sodium thiosulfate solution until the brown color disappears.

  • Calculate the exact molarity. A successful run should yield a concentration between 0.42 M and 0.48 M (84% - 96% yield).

Troubleshooting & Quality Control

Table 2: Diagnostic Troubleshooting Guide

ObservationProbable CauseCorrective Action
No exotherm or color change upon initial addition Passivated Mg surface or trace water in the system.Do not add more bromide. Add an additional 0.1 mL of 1,2-DBE and gently heat with a heat gun. If it still fails, the system is wet; discard and restart.
Heavy white precipitate forms during reaction Shift in the Schlenk equilibrium or moisture ingress.Ensure strict anhydrous conditions. Add 20-30 mL of additional anhydrous THF to resolubilize the organomagnesium species.
Titration yield is <60% of theoretical Excessive Wurtz homocoupling (dimerization).Slow down the addition rate of the bromide in future runs. Ensure vigorous stirring to rapidly disperse the transient radicals.

References

  • Garst, J. F.; Soriaga, M. P. "Grignard reagent Formation", Coordination Chemistry Reviews, 2004 , 248, 623-652. URL:[Link]

  • Dreger, E. E. "Butylmagnesium Bromide", Organic Syntheses, Coll. Vol. 1, p. 306, 1941 . URL:[Link]

  • Krasovskiy, A.; Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents", Synthesis, 2006 (05), 890-891. URL:[Link]

Application

Application Notes &amp; Protocols: Strategic Synthesis of N-Substituted 3-(3,4-Dimethoxyphenyl)propan-1-amines via Nucleophilic Substitution

A Guide for Researchers in Organic Synthesis and Drug Development Introduction: The Strategic Importance of the 3,4-Dimethoxyphenylpropylamine Scaffold The compound Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, also known a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Organic Synthesis and Drug Development

Introduction: The Strategic Importance of the 3,4-Dimethoxyphenylpropylamine Scaffold

The compound Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, also known as 1-(3-bromopropyl)-3,4-dimethoxybenzene, serves as a highly versatile synthetic intermediate in medicinal chemistry.[1] Its structure combines an electron-rich dimethoxybenzene (veratrole) moiety, a common feature in many bioactive molecules, with a reactive 3-bromopropyl chain.[2][3] This alkyl halide is an excellent electrophile for nucleophilic substitution reactions.

The reaction of this intermediate with primary amines is a direct and fundamental route to synthesizing N-substituted 3-(3,4-dimethoxyphenyl)propan-1-amines. This resulting scaffold is of significant interest in drug discovery, appearing in analogues of pharmacologically active agents like mebeverine and papaverine, which are known for their smooth muscle relaxant properties.[4][5] The ability to readily introduce a diverse range of substituents via the primary amine allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6] This guide provides a detailed exploration of the underlying mechanism, a robust experimental protocol, and strategies for optimizing this critical synthetic transformation.

Reaction Principle and Mechanism

The reaction between Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- and a primary amine (R-NH₂) proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The carbon atom attached to the bromine is a primary carbon, making it sterically accessible for the nucleophile to attack.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine.

  • Concerted Transition State: This attack occurs from the side opposite to the bromine atom (backside attack). A single, concerted transition state is formed where the N-C bond is partially formed and the C-Br bond is partially broken.[7]

  • Inversion of Stereochemistry: Although the reaction center in this specific substrate is not a stereocenter, the Sₙ2 mechanism inherently proceeds with an inversion of configuration.

  • Leaving Group Departure: The bromide ion is displaced as the leaving group.

  • Deprotonation: The initial product is a secondary ammonium salt. A base, which can be another molecule of the primary amine or an added non-nucleophilic base, deprotonates the nitrogen to yield the final, neutral secondary amine product.[8]

Caption: The Sₙ2 mechanism for the reaction of 4-(3-bromopropyl)-1,2-dimethoxybenzene with a primary amine.

The Challenge of Over-Alkylation

A significant challenge in the alkylation of primary amines is the potential for subsequent reactions. The secondary amine product is itself a nucleophile, and often a stronger one than the starting primary amine due to the electron-donating effect of the newly added alkyl group.[9] This can lead to a second Sₙ2 reaction, producing a tertiary amine, which can further react to form a quaternary ammonium salt.[7][10] This results in a mixture of products that can be difficult to separate.

Overalkylation_Pathway Start Primary Amine (R-NH₂) Product1 Desired Secondary Amine (Ar-CH₂CH₂CH₂-NH-R) Start->Product1 + Alkyl Halide Substrate Alkyl Halide (Ar-CH₂CH₂CH₂-Br) Product2 Tertiary Amine ((Ar-CH₂CH₂CH₂)₂-N-R) Product3 Quaternary Ammonium Salt ((Ar-CH₂CH₂CH₂)₃-N⁺-R)Br⁻ Product1->Product2 + Alkyl Halide (Undesired) Product2->Product3 + Alkyl Halide (Undesired) Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Flask, Stir Bar, Condenser) Addition 2. Add Reagents (Substrate, Amine, Base, Solvent) Setup->Addition Execution 3. Heat & Stir (Monitor by TLC/LC-MS) Addition->Execution Cool 4. Cool & Filter Execution->Cool Concentrate1 5. Concentrate (Rotary Evaporator) Cool->Concentrate1 Extract 6. Liquid-Liquid Extraction Concentrate1->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Sources

Method

Catalytic Cross-Coupling Methods Involving 4-(3-Bromopropyl)-1,2-dimethoxybenzene: A Detailed Guide for Researchers

Introduction: The Versatility of a Key Building Block In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the ability to selectively form carbon-carbon (C-C)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Key Building Block

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the ability to selectively form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for this purpose, enabling the construction of complex molecular architectures from readily available precursors.[1] Among the vast array of synthetic building blocks, 4-(3-bromopropyl)-1,2-dimethoxybenzene stands out as a particularly versatile reagent. Its structure uniquely combines an activated aromatic ring, due to the electron-donating methoxy groups, with a reactive alkyl bromide linker. This bifunctionality allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of numerous target molecules, including analogues of the calcium channel blocker Verapamil.[2][3][4][5]

This comprehensive guide provides detailed application notes and protocols for the most pertinent catalytic cross-coupling reactions involving 4-(3-bromopropyl)-1,2-dimethoxybenzene. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step experimental procedures, and offer insights into reaction optimization, drawing from established methodologies for similar alkyl halide couplings.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[6][7] While traditionally used for coupling sp²-hybridized carbons, advancements have extended its utility to sp³-hybridized alkyl halides like 4-(3-bromopropyl)-1,2-dimethoxybenzene.[8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#EA4335"]; PdII_R1X [label="R¹-Pd(II)Ln-X", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#34A853"]; PdII_R1R2 [label="R¹-Pd(II)Ln-R²", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#4285F4"]; Product [label="R¹-R²", shape=ellipse, fillcolor="#FFFFFF", style=bold, fontcolor="#202124"]; Boronic [label="R²-B(OR)₂", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; R1X [label="R¹-X\n(4-(3-bromopropyl)-\n1,2-dimethoxybenzene)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Pd0 -> PdII_R1X [label="R¹-X", pos="10,1.5!"]; R1X -> OxAdd [style=invis]; OxAdd -> PdII_R1X [style=invis]; PdII_R1X -> PdII_R1R2 [label="[R²-B(OR)₂(Base)]⁻", pos="1,1.5!"]; Boronic -> Transmetalation [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_R1R2 [style=invis]; PdII_R1R2 -> Product [label=" ", pos="0.5,0.5!"]; Product -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; PdII_R1R2 -> Pd0 [label=" ", arrowhead=vee, dir=back]; }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction commences with the oxidative addition of the alkyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step for unactivated alkyl halides. Subsequently, in the transmetalation step, the organic group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.[7] Finally, reductive elimination from the diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki coupling of unactivated secondary alkyl halides.[7]

Materials:

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tricyclohexylphosphine (PCy₃) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and PCy₃ in a small amount of anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / PCy₃ or other bulky, electron-rich phosphine ligandsBulky, electron-rich ligands facilitate the oxidative addition of the alkyl bromide and promote reductive elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective in activating the boronic acid for transmetalation.
Solvent Toluene/Water, Dioxane/WaterBiphasic solvent systems are often used to dissolve both the organic substrates and the inorganic base.[6][9]
Temperature 80-110 °CHigher temperatures are generally required to overcome the activation barrier for the oxidative addition of alkyl bromides.

Negishi Coupling: A Highly Reactive Approach

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance, making this a powerful method for constructing C-C bonds under mild conditions.[10][11] The coupling of unactivated alkyl bromides, such as the one present in our substrate, has been successfully achieved using specialized catalyst systems.

Mechanistic Rationale

Similar to the Suzuki coupling, the Negishi reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#EA4335"]; PdII_R1X [label="R¹-Pd(II)Ln-X", fillcolor="#F1F3F4"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#34A853"]; PdII_R1R2 [label="R¹-Pd(II)Ln-R²", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#4285F4"]; Product [label="R¹-R²", shape=ellipse, fillcolor="#FFFFFF", style=bold, fontcolor="#202124"]; Organozinc [label="R²-ZnX", shape=ellipse, fillcolor="#FFFFFF"]; R1X [label="R¹-X\n(4-(3-bromopropyl)-\n1,2-dimethoxybenzene)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Pd0 -> PdII_R1X [label="R¹-X"]; R1X -> OxAdd [style=invis]; OxAdd -> PdII_R1X [style=invis]; PdII_R1X -> PdII_R1R2 [label="R²-ZnX"]; Organozinc -> Transmetalation [style=invis]; Transmetalation -> PdII_R1R2 [style=invis]; PdII_R1R2 -> Product; Product -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; PdII_R1R2 -> Pd0 [label=" ", arrowhead=vee, dir=back]; }

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

The key difference lies in the transmetalation step, where the organozinc reagent transfers its organic group to the palladium(II) center. The high reactivity of organozinc compounds often allows these reactions to proceed at lower temperatures compared to other cross-coupling methods.

Experimental Protocol: Negishi Coupling

This protocol is based on established methods for the Negishi coupling of unactivated primary alkyl bromides with organozinc reagents.

Materials:

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene

  • Organozinc reagent (prepared in situ or used as a solution) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • cPhos or other suitable biarylphosphine ligand (4-10 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methyl-2-pyrrolidone (NMP) (as co-solvent if needed)

Procedure:

  • Preparation of the Organozinc Reagent (if not commercially available): In a flame-dried Schlenk flask under an inert atmosphere, activate zinc dust with a small amount of 1,2-dibromoethane or iodine. Add the corresponding organic halide (e.g., an aryl bromide) to the activated zinc in THF and stir at room temperature or with gentle heating until the organozinc reagent is formed.

  • Cross-Coupling Reaction: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.0 equiv), Pd(OAc)₂, and the phosphine ligand in anhydrous THF (and NMP if used).

  • Cool the solution to 0 °C or room temperature, depending on the reactivity of the organozinc reagent.

  • Slowly add the freshly prepared organozinc reagent to the reaction mixture via syringe or cannula.

  • Allow the reaction to stir at room temperature or gently heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / cPhos or other biarylphosphine ligandsBiarylphosphine ligands provide the necessary steric bulk and electron density to facilitate the challenging oxidative addition of the alkyl bromide.
Organozinc Reagent Prepared in situ from the corresponding organic halide and zinc dustFreshly prepared organozinc reagents are generally more reactive. The addition of LiCl can enhance their reactivity.[12]
Solvent THF, with NMP as a co-solventNMP can improve the solubility of the catalyst and reagents and often accelerates the reaction.
Temperature Room temperature to 60 °CThe high reactivity of organozinc reagents often allows for milder reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp³)–C(sp) bonds, reacting an alkyl halide with a terminal alkyne.[13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[14]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

In the palladium cycle, the alkyl halide undergoes oxidative addition to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in the copper cycle. The copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to generate the nucleophilic copper acetylide. Finally, reductive elimination from the palladium center yields the coupled product and regenerates the Pd(0) catalyst.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira couplings of alkyl halides.[13][15]

Materials:

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene

  • Terminal alkyne (1.5 equivalents)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous and deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂, PPh₃, and CuI.

  • Add the anhydrous and deoxygenated solvent, followed by the amine base.

  • Add the terminal alkyne to the mixture.

  • Finally, add 4-(3-bromopropyl)-1,2-dimethoxybenzene.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated amine hydrohalide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst System PdCl₂/PPh₃ and CuIThe combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.
Base Triethylamine, DiisopropylamineThe amine base is crucial for the formation of the copper acetylide and to neutralize the HX formed during the reaction.
Solvent THF, DMFAprotic polar solvents are typically used to dissolve the reagents and catalyst.
Temperature Room temperature to 70 °CThe reaction temperature depends on the reactivity of the alkyl halide and the alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl or alkyl halides and amines.[16][17] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and other nitrogen-containing heterocycles.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#EA4335"]; PdII_R1X [label="R¹-Pd(II)Ln-X", fillcolor="#F1F3F4"]; AmineCoord [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#34A853"]; PdII_Amido [label="[R¹-Pd(II)Ln-NR²R³]⁺", fillcolor="#F1F3F4"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#4285F4"]; Product [label="R¹-NR²R³", shape=ellipse, fillcolor="#FFFFFF", style=bold, fontcolor="#202124"]; Amine [label="HNR²R³", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF"]; R1X [label="R¹-X\n(4-(3-bromopropyl)-\n1,2-dimethoxybenzene)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Pd0 -> PdII_R1X [label="R¹-X"]; R1X -> OxAdd [style=invis]; OxAdd -> PdII_R1X [style=invis]; PdII_R1X -> PdII_Amido [label="HNR²R³, Base"]; Amine -> AmineCoord [style=invis]; Base -> AmineCoord [style=invis]; AmineCoord -> PdII_Amido [style=invis]; PdII_Amido -> Product; Product -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; PdII_Amido -> Pd0 [label=" ", arrowhead=vee, dir=back]; }

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

It begins with the oxidative addition of the alkyl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex. Finally, reductive elimination affords the desired amine product and regenerates the Pd(0) catalyst.[16]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of aryl halides, which can be adapted for 4-(3-bromopropyl)-1,2-dimethoxybenzene.[17][18]

Materials:

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base (1.4 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base under an inert atmosphere.

  • Add the anhydrous solvent, followed by the amine and then 4-(3-bromopropyl)-1,2-dimethoxybenzene.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[18]

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / BINAP or XantphosBulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps.
Base NaOtBu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine and form the palladium amido complex.[19]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary to prevent quenching of the strong base.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Conclusion

4-(3-Bromopropyl)-1,2-dimethoxybenzene is a highly valuable and versatile building block in organic synthesis. The catalytic cross-coupling methods outlined in this guide—Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig—provide a powerful toolkit for the selective formation of new carbon-carbon and carbon-nitrogen bonds. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this reagent to construct a wide array of complex molecules with significant potential in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the successful application of these transformative reactions.

References

  • Singh, K., Kumar, M., et al. (2014). Synthesis of new verapamil analogues and their evaluation in combination with rifampicin against Mycobacterium tuberculosis and molecular docking studies in the binding site of efflux protein Rv1258c. Bioorganic & Medicinal Chemistry Letters.
  • Rizzo, S., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 36(4), 439-45.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 1-Propynyllithium with Aryl Halides. BenchChem.
  • Kobayashi, Y. (2023). Synthesis of the Verapamil Intermediate through the Quaternary Carbon-Constructing Allylic Substitution. Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-isopropyl-3-methylphenol via Negishi Cross-Coupling. BenchChem.
  • Knoll Pharmaceuticals. (2000). A Scaleable Route to the Pure Enantiomers of Verapamil. Organic Process Research & Development.
  • Wang, Y., et al. (2016). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter.
  • Watson, D. A., et al. (2014). Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. Journal of the American Chemical Society.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wang, Y., et al. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
  • Kosugi, M., Kameyama, M., & Migita, T. (2023).
  • Hadei, N., et al. (2005). The First Negishi Cross-Coupling Reaction of Two Alkyl Centers Utilizing a Pd-N-Heterocyclic Carbene (NHC)
  • Micheli, F., et al. (1991). Verapamil Analogues With Restricted Molecular Flexibility. PubMed.
  • Merck & Co. (2019).
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  • Fu, Y., et al. (2019). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC.
  • Sharma, P., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Organic Chemistry Portal.
  • ChemRxiv. (2025). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv.
  • Organ, M. G., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Sulman, E. M., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Amatore, C., & Jutand, A. (2023). Heck Reaction. Chemistry LibreTexts.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • Negishi, E.-i. (1977). Negishi Coupling. Organic Chemistry Portal.
  • Li, J., et al. (2004).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Suzuki, A. (1981). Suzuki Coupling. Organic Chemistry Portal.
  • Knochel, P. (n.d.). Negishi cross‐coupling reaction of solid organozinc reagents and various electrophiles enabled by palladium catalysts.
  • Al-Masri, H. A. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2010).
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
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  • Fleckenstein, C. A., & Plenio, H. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
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Application

Scale-up production techniques for Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

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Method

Application Notes and Protocols for the Synthesis of Dopamine Receptor Ligands Utilizing 4-(3-Bromopropyl)-1,2-dimethoxybenzene

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(3-bromopropyl)-1,2-dimethoxybenzene as a pivotal precursor in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-(3-bromopropyl)-1,2-dimethoxybenzene as a pivotal precursor in the synthesis of a diverse range of dopamine receptor ligands. The dimethoxyphenylpropyl moiety is a key pharmacophore in numerous centrally acting agents, and this guide offers detailed, field-proven protocols for its incorporation. We will explore the underlying chemical principles, provide step-by-step synthetic procedures, and discuss the structure-activity relationships (SAR) that underscore the importance of this chemical scaffold. Our focus is on delivering robust, reproducible methodologies that can be readily implemented in a laboratory setting.

Introduction: The Significance of the 1,2-Dimethoxyphenylpropyl Moiety

The 1,2-dimethoxybenzene (veratrole) nucleus is a privileged scaffold in medicinal chemistry, particularly in the design of ligands targeting G-protein coupled receptors (GPCRs), including dopamine receptors. Dysregulation of the dopaminergic system is implicated in a host of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and substance use disorders.[1][2] Consequently, the development of selective dopamine receptor ligands is a major focus of pharmaceutical research.[3]

The compound 4-(3-bromopropyl)-1,2-dimethoxybenzene serves as a versatile and efficient building block for introducing the 3-(3,4-dimethoxyphenyl)propyl group into various molecular frameworks. This specific alkyl chain length and the presence of the two methoxy groups are often crucial for achieving high affinity and, in some cases, selectivity for different dopamine receptor subtypes (D1-D5).[4] The methoxy groups can engage in key hydrogen bond interactions within the receptor binding pocket, as suggested by molecular modeling studies.[5]

This guide will focus on the most common and effective application of this reagent: the N-alkylation of amine-containing scaffolds, such as piperazines and other cyclic amines, which are prevalent in known dopamine receptor ligands.[6][7]

Core Synthetic Strategy: N-Alkylation

The primary utility of 4-(3-bromopropyl)-1,2-dimethoxybenzene lies in its role as an alkylating agent in SN2 reactions. The terminal bromine atom is a good leaving group, readily displaced by nucleophilic amines to form a stable carbon-nitrogen bond.

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic base is essential to deprotonate the secondary amine, enhancing its nucleophilicity without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this purpose. For less reactive amines or to accelerate the reaction, a stronger base like sodium hydride (NaH) can be employed, although this requires more stringent anhydrous conditions.

  • Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base while not significantly solvating the nucleophile, thus maximizing its reactivity.[8] Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices. DMF is particularly effective at dissolving a wide range of organic compounds and inorganic salts.[9]

  • Temperature Control: The reaction is typically heated to increase the rate of reaction. A temperature range of 60-80 °C is generally sufficient to drive the reaction to completion within a reasonable timeframe without promoting significant side reactions or decomposition of the starting materials. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Experimental Protocols

General Protocol for N-Alkylation of Piperazine Scaffolds

This protocol describes the synthesis of a generic N-[3-(3,4-dimethoxyphenyl)propyl]piperazine derivative, a common core in many dopamine receptor ligands.

Workflow Diagram:

Caption: General workflow for the N-alkylation of a piperazine derivative.

Materials:

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.0 eq)

  • Substituted Piperazine (e.g., 1-phenylpiperazine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted piperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants (approximately 5-10 mL per mmol of the limiting reagent).

  • Add 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.0 eq) to the stirred suspension.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[10]

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Alternative Protocol: Reductive Amination

For instances where the direct alkylation might be problematic (e.g., with sensitive substrates), a reductive amination approach can be employed. This involves the synthesis of 3-(3,4-dimethoxyphenyl)propanal, followed by its reaction with an amine in the presence of a reducing agent.

Workflow Diagram:

Caption: Workflow for the synthesis of dopamine ligands via reductive amination.

This method offers excellent control and is often milder than direct alkylation.[10] The choice of the reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is particularly effective for this transformation.[11]

Structure-Activity Relationship (SAR) Insights

The 3-(3,4-dimethoxyphenyl)propyl moiety is a common feature in ligands with affinity for D2-like receptors (D2, D3, and D4).[1]

MoietyContribution to Binding and Selectivity
Dimethoxybenzene Ring The two methoxy groups at positions 3 and 4 of the phenyl ring are often critical for high affinity. They can act as hydrogen bond acceptors, interacting with serine residues in the binding pocket of D2-like receptors.[5]
Propyl Linker The three-carbon alkyl chain provides the optimal distance and conformational flexibility to position the dimethoxybenzene ring and the amine-containing scaffold within the receptor's binding site. Variations in this linker length can significantly impact affinity and selectivity.[12]
Terminal Amine Group This is typically a protonatable nitrogen, which forms a crucial ionic interaction with a conserved aspartate residue (Asp110 in D3) in the transmembrane domain 3 of dopamine receptors.[1] The nature of the substituents on this nitrogen atom heavily influences the ligand's affinity, selectivity, and functional activity (agonist vs. antagonist).

For example, the incorporation of this moiety into a 4-phenylpiperazine scaffold has led to the development of potent and selective D3 receptor ligands, which are of interest for treating substance use disorders.[6]

Safety and Handling

4-(3-Bromopropyl)-1,2-dimethoxybenzene is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Alkyl bromides are potentially mutagenic and should be handled in a well-ventilated fume hood.[8] All waste materials should be disposed of in accordance with institutional and local regulations.

Conclusion

4-(3-Bromopropyl)-1,2-dimethoxybenzene is a highly valuable and versatile building block in the synthesis of dopamine receptor ligands. The N-alkylation protocol detailed in this guide provides a reliable and scalable method for its incorporation into a wide array of amine-containing scaffolds. A thorough understanding of the underlying reaction mechanisms and structure-activity relationships allows for the rational design of novel ligands with tailored pharmacological profiles. The protocols and insights provided herein are intended to empower researchers to efficiently synthesize and explore new chemical entities targeting the dopaminergic system for the potential treatment of CNS disorders.

References

  • Antidopaminergic action of verapamil and several other drugs: inactivation of vesicular dopamine. PubMed. Available at: [Link]

  • EFFECTS OF VERAPAMIL ON DOPAMINE DEPENDENT BEHAVIOURS IN RATS. PubMed. Available at: [Link]

  • The Effect of Verapamil on GABA and Dopamine Release Does Not Involve Voltage-Sensitive Calcium Channels. PubMed. Available at: [Link]

  • Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]

  • Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation. PMC. Available at: [Link]

  • Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. PubMed. Available at: [Link]

  • Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. PubMed. Available at: [Link]

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. National Institute on Drug Abuse. Available at: [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. MedChemComm (RSC Publishing). Available at: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. Available at: [Link]

  • Natural Product-Inspired Dopamine Receptor Ligands. PMC. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]

  • Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Semantic Scholar. Available at: [Link]

  • Quantitative structure-activity relationship modeling of dopamine D(1) antagonists using comparative molecular field analysis, genetic algorithms-partial least-squares, and K nearest neighbor methods. PubMed. Available at: [Link]

  • The Structural Evolution of Dopamine D3 Receptor Ligands: Structure-Activity Relationships and Selected Neuropharmacological Aspects. PubMed. Available at: [Link]

  • Pharm 101: Verapamil. LITFL. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available at: [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. PMC. Available at: [Link]

  • Mechanochemical N-alkylation of imides. PMC. Available at: [Link]

  • Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909). ChEMBL. Available at: [Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

Welcome to the technical support guide for the synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS 3945-85-5). This resource is designed for researchers, chemists, and drug development professionals to troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS 3945-85-5). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. This guide provides in-depth, field-proven insights into the common synthetic pathway, helping you navigate challenges from starting materials to final product purification.

Part 1: Synthesis Overview & General FAQs

The most reliable and common method for synthesizing 4-(3-bromopropyl)-1,2-dimethoxybenzene is a two-step process. This approach avoids the direct Friedel-Crafts alkylation with 1-bromo-3-chloropropane, which is prone to carbocation rearrangements and polyalkylation, leading to low yields and complex purification.[1] The preferred route involves an initial acylation followed by a reduction of the resulting ketone.

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Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route to prepare 4-(3-bromopropyl)-1,2-dimethoxybenzene?

A1: The most effective route is a two-step sequence:

  • Friedel-Crafts Acylation: Reacting 1,2-dimethoxybenzene (veratrole) with 4-bromobutyryl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). This forms an aryl-alkyl ketone intermediate. This method is superior to alkylation because the acyl group deactivates the aromatic ring, preventing further reactions (polyacylation).[2]

  • Ketone Reduction: Reducing the carbonyl group of the ketone intermediate to a methylene group (CH₂). The two most common methods for this are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[2]

Q2: Why not use Friedel-Crafts alkylation directly?

A2: Direct Friedel-Crafts alkylation has several significant drawbacks. Firstly, the alkyl group being added is an activating group, which makes the product more reactive than the starting material, often leading to multiple alkylations (polyalkylation).[1] Secondly, the alkyl halide can lead to carbocation rearrangements, resulting in isomeric impurities that are difficult to separate from the desired product.[1] The acylation-reduction sequence circumvents these issues entirely.

Part 2: Troubleshooting the Friedel-Crafts Acylation

The Friedel-Crafts acylation of veratrole is a robust reaction but requires careful control of conditions to maximize yield and purity.

Q3: My Friedel-Crafts acylation yield is very low. What are the common causes?

A3: Low yields in this step are typically traced back to three main areas: reagent quality, reaction conditions, and catalyst activity.

Problem Area Probable Cause Recommended Solution
Reagent Quality Moisture in the veratrole, solvent, or on the glassware can quench the Lewis acid catalyst.Ensure all reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Dry glassware in an oven overnight before use.
4-bromobutyryl chloride has degraded due to improper storage.Use freshly opened or recently distilled 4-bromobutyryl chloride. It is highly reactive and sensitive to moisture.[3]
Reaction Conditions The reaction temperature is too low, leading to a slow reaction rate.The reaction is typically started at 0°C during the addition of reagents to control the initial exothermic reaction, then allowed to warm to room temperature. Gentle heating (40-50°C) may be required to drive the reaction to completion, but should be monitored to prevent side reactions.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
Catalyst Activity An insufficient amount of Lewis acid was used.A stoichiometric amount of AlCl₃ is often required because it complexes with both the acyl chloride and the product ketone.[2] Ensure you are using at least 1.1 to 1.3 equivalents.
The AlCl₃ was added too quickly or at too high a temperature, causing side reactions or degradation.Add the AlCl₃ portion-wise to the solution of veratrole and solvent at 0°C to maintain control over the reaction's exothermicity.
Protocol: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene
  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethoxybenzene (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in portions, ensuring the temperature does not rise significantly.

  • Reagent Addition: Add 4-bromobutyryl chloride (1.1 eq.) dropwise from the addition funnel over 30-45 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude ketone intermediate can then be purified by recrystallization or column chromatography.

Part 3: Troubleshooting the Ketone Reduction

The choice of reduction method is critical and depends on the stability of other functional groups in your molecule. In this case, the primary alkyl bromide must be preserved.

Q4: Clemmensen or Wolff-Kishner: Which reduction method is better for this synthesis?

A4: Both methods can be effective, but they operate under opposing conditions (highly acidic vs. highly basic). Your choice depends on potential side reactions.

Reduction Method Conditions Pros Cons & Potential Side Reactions
Clemmensen Reduction Zinc Amalgam (Zn(Hg)), conc. HCl, RefluxHighly effective for aryl-alkyl ketones.[4][5] Tolerates the alkyl bromide group well.Extremely acidic conditions can affect other acid-sensitive functional groups if present. The heterogeneous nature of the reaction can sometimes lead to incomplete conversion.[4]
Wolff-Kishner Reduction Hydrazine (N₂H₄), KOH or NaOH, High Temp (e.g., 200°C in ethylene glycol)[6]Excellent for substrates that are sensitive to acid.[6]The strongly basic, high-temperature conditions can cause an E2 elimination reaction with the primary alkyl bromide, leading to an unwanted alkene byproduct. SN2 substitution by hydroxide is also possible.

Recommendation: For this specific synthesis, the Clemmensen reduction is generally the more reliable choice as the C-Br bond is more stable under acidic conditions than under the harsh basic conditions of the Wolff-Kishner reaction.

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// Edges Start -> WK_Path [label=" Yes"]; Start -> Clemmensen [label="No "]; WK_Path -> Alternative [label=" Yes"]; WK_Path -> Wolff_Kishner [label="No "]; } caption: Decision guide for choosing a reduction method.

Q5: My Clemmensen reduction is slow or incomplete. How can I improve the yield?

A5: Incomplete Clemmensen reductions are a common issue. Here are several ways to improve performance:

  • Activate the Zinc: The zinc must be properly amalgamated with mercury to be effective. Ensure your zinc amalgam is freshly prepared and active. Modified conditions using activated zinc dust in an anhydrous solution of HCl in ether or acetic anhydride can also be more effective for some substrates.[4]

  • Maintain Acidity: The concentration of HCl will decrease as the reaction proceeds. Periodic addition of fresh concentrated HCl can help maintain the reaction rate.

  • Solvent Choice: If your ketone intermediate has poor solubility in the aqueous acid, adding a co-solvent like toluene or ethanol can improve the reaction rate by increasing the contact between the substrate and the heterogeneous catalyst.

  • Reaction Time: These reductions can be slow. Allow for sufficient reaction time (often 12-24 hours) under reflux.

Protocol: Clemmensen Reduction
  • Prepare Zinc Amalgam: In a fume hood, wash zinc granules (5-6 eq. by weight to the ketone) with 5% HCl to clean the surface. Decant the acid and wash with water. Add a solution of mercury(II) chloride (approx. 5% of the weight of zinc) in water and swirl for 5-10 minutes. Decant the solution and wash the amalgam thoroughly with water.

  • Setup: Place the freshly prepared zinc amalgam, concentrated HCl, water, and toluene into a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add the ketone intermediate (1.0 eq.), dissolved in a minimal amount of ethanol or toluene if necessary. Heat the mixture to a vigorous reflux with strong stirring.

  • Maintenance: Add additional portions of concentrated HCl at intervals (e.g., every 4-6 hours) to maintain the reaction.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and decant the liquid from the remaining zinc. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Part 4: Purification Strategies

Q6: What is the best way to purify the final product, 4-(3-bromopropyl)-1,2-dimethoxybenzene?

A6: The optimal purification method depends on the nature and quantity of the impurities present after the reduction step.

  • Column Chromatography: This is the most versatile method. Use silica gel as the stationary phase. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, will effectively separate the non-polar product from more polar impurities.

  • Vacuum Distillation: If the crude product is relatively clean and the main impurities are non-volatile, vacuum distillation can be an excellent method for purification, especially on a larger scale.

  • Trituration/Recrystallization: If the product is a solid at room temperature or below, and you have identified a solvent in which the product is poorly soluble while the impurities are highly soluble, trituration can be a simple and effective purification technique.[7] If a suitable single or mixed solvent system can be found, recrystallization is also a powerful method for obtaining highly pure material.[8]

References

  • Clemmensen reduction - Wikipedia. Available at: [Link]

  • Clemmensen Reduction - Chemistry LibreTexts. Available at: [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry. Available at: [Link]

  • Clemmensen Reduction reaction - BYJU'S. Available at: [Link]

  • Wolff-Kishner Reduction, Mechanism & Application - Study.com. Available at: [Link]

  • Wolff–Kishner reduction - Wikipedia. Available at: [Link]

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation - OrgoSolver. Available at: [Link]

  • Wolff-Kishner Reduction - Organic Chemistry Portal. Available at: [Link]

  • Alkylation of 1,4-Dimethoxybenzene | PDF | Chemical Reactions | Aromaticity - Scribd. Available at: [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]

  • (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one - PMC. Available at: [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Alkylation of Dimethoxybenzene | Free Essay Example - StudyCorgi. Available at: [Link]

  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation - ResearchGate. Available at: [Link]

  • Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- – (3945-85-5) - EON Biotech. Available at: [Link]

  • Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2-dimethoxybenzene. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. Available at: [Link]

  • Crystal packing analysis of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one exhibiting a putative halogen bond CeBr/O - ResearchGate. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available at: [Link]

  • Nickel-Catalyzed Reductive 1,3-Diene Formation from the Cross-Coupling of Vinyl Bromides - Supporting Information. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. Available at: [Link]

  • How to purify a synthetic compound without TLC and Column chromatography? - ResearchGate. Available at: [Link]

  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents.
  • Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

  • Crystal structure of 4,4-dibromo-1-(3,4-dimethoxyphenyl)-2-azabuta-1,3-diene-1-carbonitrile - PMC. Available at: [Link]

  • Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5. Available at: [Link]

  • Exploring the Synthesis Pathways of 1,2-Dimethoxybenzene: A Chemical Perspective. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents.
  • (PDF) 1-(3,4-Dimethoxyphenyl)ethanone - ResearchGate. Available at: [Link]

  • CN101811942A - Synthesizing method for 1,2-dimethoxy benzene - Google Patents.
  • (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one. Available at: [Link]

Sources

Optimization

Troubleshooting low conversion rates when using 4-(3-bromopropyl)-1,2-dimethoxybenzene

Welcome to the Technical Support Center for Alkylation Workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions or poor yields when utilizing 4-(3-bromopropyl)-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkylation Workflows. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions or poor yields when utilizing 4-(3-bromopropyl)-1,2-dimethoxybenzene (also known as homoveratryl bromide).

While this reagent is a highly effective electrophile for synthesizing dopamine receptor ligands, verapamil analogs, and functionalized isoquinolines, it requires precise environmental control. The 3-carbon aliphatic chain prevents direct resonance stabilization from the electron-rich dimethoxybenzene ring, meaning this molecule strictly undergoes bimolecular nucleophilic substitution (SN2) rather than SN1[1].

Below is an in-depth, causality-driven guide to troubleshooting and optimizing your conversion rates.

Diagnostic Workflow

Before adjusting your stoichiometry, use the following logical decision tree to identify the root cause of your low conversion rate.

Workflow Start Low Conversion Rate Identified CheckSM 1. Reagent Integrity Verify CAS 3945-85-5 purity Start->CheckSM CheckSolvent 2. Solvent Environment Assess protic vs aprotic CheckSM->CheckSolvent Pure ActionSM Store at 4°C in dark Run TLC/NMR CheckSM->ActionSM Impurities >5% CheckBase 3. Base Selection Evaluate E2 vs SN2 CheckSolvent->CheckBase Aprotic/Dry ActionSolvent Switch to anhydrous DMF or MeCN CheckSolvent->ActionSolvent Protic/Wet ActionBase Use mild K2CO3 Add KI catalyst CheckBase->ActionBase Strong/Bulky Base Success Optimized SN2 Pathway >95% Conversion CheckBase->Success Mild Base ActionSM->CheckSolvent ActionSolvent->CheckBase ActionBase->Success

Diagnostic workflow for troubleshooting SN2 alkylation conversion rates.

Core Mechanistic FAQs

Q1: My conversion rate is stalling at 30-40% despite adding excess nucleophile. Why? Causality: You are likely experiencing competitive hydrolysis. Alkyl bromides are highly susceptible to nucleophilic attack by water. If your solvent is not strictly anhydrous, water will outcompete your target nucleophile, converting 4-(3-bromopropyl)-1,2-dimethoxybenzene into 4-(3-hydroxypropyl)-1,2-dimethoxybenzene. Furthermore, protic solvents (like ethanol or methanol) form strong hydrogen-bonding shells around your nucleophile, drastically lowering its reactivity and increasing the activation energy required for the SN2 transition state[1]. Solution: Switch to a polar aprotic solvent (e.g., Acetonitrile or DMF) and validate solvent dryness using Karl Fischer titration prior to the reaction.

Q2: I am detecting a major byproduct with a lower mass and faster HPLC elution time. What is happening? Causality: You are observing dehydrohalogenation (E2 elimination). When you use a base that is too strong or sterically hindered (such as KOtBu, DBU, or NaH), it acts as a Brønsted base rather than allowing your reagent to act as a nucleophile. The base abstracts a beta-proton from the propyl chain, ejecting the bromide leaving group and forming an alkene byproduct (e.g., 4-allyl-1,2-dimethoxybenzene). Solution: Downgrade your base strength. Use mild, inorganic carbonates like K2CO3 or Cs2CO3, which are strong enough to deprotonate most amines and phenols but weak enough to suppress the E2 pathway.

Q3: How does reagent degradation affect my baseline conversion? Causality: According to , 4-(3-bromopropyl)-1,2-dimethoxybenzene (CAS 3945-85-5) must be stored at 4°C[2]. Alkyl bromides are sensitive to light and thermal stress, which can induce auto-oxidation or radical-mediated degradation. Using degraded starting material inherently caps your theoretical yield and introduces impurities that can poison phase-transfer catalysts. Solution: Always store the reagent refrigerated and protected from light[2]. Validate purity via TLC or 1H-NMR before committing to a large-scale synthesis.

Quantitative Data: Solvent and Base Optimization Matrix

To predictably control your reaction, reference this empirical matrix detailing how environmental variables dictate the dominant mechanistic pathway and ultimate conversion rate.

Solvent EnvironmentBase ChoiceAdditiveDominant PathwayExpected Conversion
Ethanol (Protic)NaOH (Strong)NoneSN2 + E2 + Hydrolysis< 35%
DMF (Aprotic)KOtBu (Bulky)NoneE2 Elimination< 20% (Target SN2)
DMF (Aprotic)K2CO3 (Mild)NoneSN2 Substitution75 - 85%
MeCN (Aprotic)K2CO3 (Mild)KI (0.1 eq)Accelerated SN2> 95%

Self-Validating Experimental Protocol: Finkelstein-Assisted Alkylation

To overcome the inherent activation barrier of alkyl bromides without increasing the temperature (which risks E2 elimination), we utilize an in situ Finkelstein reaction. By adding a catalytic amount of Potassium Iodide (KI), the alkyl bromide is transiently converted into an alkyl iodide. Iodide is a vastly superior leaving group, rapidly accelerating the SN2 attack by your nucleophile.

This protocol includes built-in self-validation steps to ensure trustworthiness and reproducibility.

Step 1: Reagent Verification

  • Action: Analyze your 4-(3-bromopropyl)-1,2-dimethoxybenzene via TLC (Hexanes:EtOAc 8:2) against a known standard.

  • Validation: A single, crisp spot confirms reagent integrity. Smearing or baseline retention indicates degradation; discard or repurify via silica plug before proceeding.

Step 2: Reaction Assembly

  • Action: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve your nucleophile (1.0 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M. Add finely powdered, oven-dried K2CO3 (2.5 eq) and KI (0.1 eq).

  • Causality: MeCN strips the hydration shell from the nucleophile, maximizing its kinetic energy. The finely powdered base increases the surface area for heterogeneous deprotonation.

Step 3: Electrophile Addition

  • Action: Add 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.1 eq) dropwise at room temperature over 10 minutes. Once addition is complete, heat the reaction block to 65°C.

  • Causality: Dropwise addition prevents localized high concentrations of the electrophile, suppressing unwanted dimerization or polyalkylation events.

Step 4: In-Process Control (Self-Validation)

  • Action: At the 2-hour mark, extract a 50 µL aliquot. Quench with 100 µL of water, extract with 200 µL of EtOAc, and analyze the organic layer via HPLC or LC-MS.

  • Validation: If conversion is <50%, your nucleophile may be highly sterically hindered. Do not increase the temperature , as this will exponentially increase the rate of the E2 side-reaction. Instead, increase the reaction time or add a phase-transfer catalyst (e.g., TBAB).

Step 5: Workup and Isolation

  • Action: Once conversion >95% is confirmed, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (K2CO3, KI, KBr). Concentrate the filtrate under reduced pressure and purify the crude product via flash column chromatography.

References

  • Title: Elementary SN2 reaction revisited: Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation Reactions with Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

Welcome to the technical support guide for optimizing alkylation reactions using Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-. This resource, designed for researchers and drug development professionals, provides in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing alkylation reactions using Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthesis.

The core of this guide focuses on the nucleophilic substitution reaction at the terminal bromine of the propyl side chain, a versatile and common transformation.[1] This reaction, typically following an Sₙ2 mechanism, is highly dependent on carefully controlled parameters, with solvent selection being one of the most critical factors influencing success.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is very low, or the starting material is not being consumed. What are the primary causes?

Answer: This is a common issue that can almost always be traced back to one of four factors: the nucleophile, the solvent, the base, or the temperature. Let's diagnose this systematically.

The reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[2] Its rate is directly dependent on the concentration and reactivity of both your nucleophile and the alkyl halide substrate.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Detected sub_reagent Step 1: Evaluate Nucleophile & Base start->sub_reagent sub_solvent Step 2: Assess Solvent Choice sub_reagent->sub_solvent Reagents are active and appropriate? action_reagent Action: - Use a stronger, non-nucleophilic base (e.g., K₂CO₃, DIPEA). - Ensure nucleophile is sufficiently deprotonated. - Check reagent purity. sub_reagent->action_reagent No sub_conditions Step 3: Review Reaction Conditions sub_solvent->sub_conditions Solvent is a dry polar aprotic? action_solvent Action: - Switch to anhydrous DMF, DMSO, or Acetonitrile. - Ensure all glassware and reagents are dry. sub_solvent->action_solvent No end_node Optimized Reaction with Improved Yield sub_conditions->end_node Temperature and time are optimized? action_conditions Action: - Gradually increase temperature (e.g., from RT to 50-80 °C). - Increase reaction time and monitor by TLC/LC-MS. sub_conditions->action_conditions No

Caption: A decision-making workflow for troubleshooting low-yield alkylation reactions.

  • Nucleophile & Base Inactivity: If you are performing an N-alkylation of a primary or secondary amine, a base is required to neutralize the HBr formed, which would otherwise protonate and deactivate the starting amine.[3][4] If the base is too weak, insoluble, or sterically hindered, the reaction will stall.[5]

    • Solution: Use a suitable base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).[5][6] Ensure the base is soluble in your chosen solvent.

  • Incorrect Solvent Choice: This is the most critical parameter. Sₙ2 reactions are significantly faster in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[7][8] Polar protic solvents (like water, methanol, or ethanol) will form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that drastically reduces its reactivity and slows the reaction.[7][9] Non-polar solvents (like hexane or toluene) are unsuitable because they cannot dissolve most nucleophiles, which are often salts.[8][10]

    • Solution: Switch to anhydrous (dry) DMF, DMSO, or acetonitrile. These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[7][11]

  • Insufficient Temperature or Time: While many alkylations proceed at room temperature, some less reactive nucleophiles may require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature in increments (e.g., to 50 °C or 80 °C) while monitoring the reaction's progress by TLC or LC-MS.[5] Note that excessive heat can promote side reactions.[5]

Question 2: My reaction is messy, and I'm getting multiple products. How can I improve the selectivity, especially for mono-alkylation of amines?

Answer: This is a classic challenge in amine alkylation known as "over-alkylation." It occurs because the product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading it to react again with the alkyl halide to form a tertiary amine, and so on.[3][12]

Strategies to Promote Mono-alkylation:

  • Adjust Stoichiometry: The most straightforward approach is to use a large excess of the starting amine (e.g., 5 to 10 equivalents) relative to the alkylating agent, Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-. This statistically favors the alkylating agent reacting with the more abundant starting amine.[5][13]

  • Control Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can decrease the rate of the second alkylation more than the first, improving selectivity.[5][13]

    • Slow Addition: Adding the alkylating agent dropwise over a prolonged period maintains its low concentration, further reducing the chance of a second reaction.[5]

  • Use a Protecting Group Strategy: For syntheses where high purity is critical, protecting the starting amine is the most robust method. For example, a primary amine can be mono-protected with a Boc group, alkylated, and then deprotected.[13]

  • Competitive Deprotonation Strategy: A more advanced technique involves using the amine hydrobromide or hydrochloride salt as the starting material with a carefully chosen base. Under controlled conditions, the base can selectively deprotonate the primary amine salt, allowing it to react, while the newly formed, more basic secondary amine product immediately becomes protonated, preventing it from reacting further.[14]

Question 3: I've identified an alkene byproduct, suggesting an elimination reaction is competing with my desired substitution. How can I favor substitution?

Answer: You are observing a competing E2 (elimination) reaction. The Sₙ2 and E2 pathways are always in competition. To favor your desired Sₙ2 product, you should adjust the base, solvent, and temperature.

  • Base Selection: Use a non-hindered, moderately strong base. Strong, bulky bases like potassium tert-butoxide are often used to intentionally promote elimination. A weaker base like potassium carbonate is less likely to cause elimination.

  • Solvent Choice: Polar aprotic solvents, which are ideal for Sₙ2 reactions, also help favor substitution over elimination.[11]

  • Temperature: Lower reaction temperatures strongly favor substitution over elimination.[5][11] Elimination reactions generally have a higher activation energy and thus benefit more from increased heat.

Frequently Asked Questions (FAQs)

Question 1: What is the best solvent for alkylating Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, and what is the scientific reason for this choice?

Answer: The optimal solvents are polar aprotic solvents , with Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile being the most common and effective choices.[6][7]

The underlying reason is rooted in the mechanism of the Sₙ2 reaction. This reaction proceeds through a single transition state where the nucleophile attacks the electrophilic carbon as the leaving group (bromide) departs. The solvent's role is to dissolve the reactants and stabilize this transition state.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF, DMSO) a Nucleophile (Nu⁻) is heavily solvated (hydrogen-bonded), creating a 'solvent cage'. This lowers its ground state energy and sterically hinders its approach. b High energy is required to strip away solvent molecules. c Result: SLOW Sₙ2 REACTION d Nucleophile (Nu⁻) is poorly solvated or 'naked'. Its ground state energy is high and it is freely available to attack. e The transition state is stabilized by dipole-dipole interactions. f Result: FAST Sₙ2 REACTION

Sources

Optimization

Preventing side reactions and byproducts with 4-(3-bromopropyl)-1,2-dimethoxybenzene

Welcome to the technical support center for 4-(3-bromopropyl)-1,2-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(3-bromopropyl)-1,2-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you mitigate side reactions and byproducts in your experiments. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 4-(3-bromopropyl)-1,2-dimethoxybenzene, offering explanations grounded in reaction mechanisms and practical solutions.

FAQ 1: My nucleophilic substitution reaction is giving a significant amount of an alkene byproduct. What is causing this and how can I prevent it?

Answer:

The formation of an alkene byproduct from 4-(3-bromopropyl)-1,2-dimethoxybenzene, a primary alkyl halide, strongly suggests a competing elimination reaction.[1] While nucleophilic substitution (SN2) is generally favored for primary alkyl halides, elimination reactions (primarily E2) can become significant under certain conditions.[1][2]

Causality:

  • Strong and/or Bulky Bases: Strong bases can abstract a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), leading to the formation of a double bond.[3] Bulky bases, such as potassium tert-butoxide (t-BuOK), can sterically hinder the backside attack required for an SN2 reaction, making proton abstraction for elimination more favorable.[2][4]

  • High Temperatures: Increased temperature generally favors elimination over substitution reactions.[1]

  • Solvent Choice: Polar aprotic solvents favor E2 reactions.[1]

Preventative Measures & Protocols:

To favor the desired SN2 substitution product, consider the following adjustments:

ParameterRecommendation for Substitution (SN2)Rationale
Base Use a weaker, non-bulky base (e.g., K2CO3, NaHCO3) or a highly nucleophilic, weakly basic reagent.Minimizes proton abstraction, favoring nucleophilic attack at the electrophilic carbon.
Temperature Maintain the lowest effective reaction temperature. Often, running the reaction at room temperature or even 0 °C is sufficient.Reduces the kinetic favorability of the elimination pathway.
Solvent Employ a polar aprotic solvent like DMF, DMSO, or acetonitrile.These solvents solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic, which promotes the SN2 pathway.

Experimental Protocol: Maximizing Nucleophilic Substitution

This protocol outlines a general procedure for a typical SN2 reaction with an amine nucleophile, designed to minimize elimination byproducts.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(3-bromopropyl)-1,2-dimethoxybenzene in anhydrous acetonitrile.

  • Addition of Nucleophile and Base: Add 1.1 equivalents of the amine nucleophile and 1.5 equivalents of powdered potassium carbonate.

  • Reaction Conditions: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Work-up: Upon completion, filter off the inorganic base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

DOT Diagram: Competing SN2 and E2 Pathways

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Reactant 4-(3-bromopropyl)-1,2-dimethoxybenzene + Nucleophile/Base SN2 SN2 Pathway (Substitution) Reactant->SN2 Weak, non-bulky base Low temperature E2 E2 Pathway (Elimination) Reactant->E2 Strong, bulky base High temperature Sub_Product Desired Substitution Product SN2->Sub_Product Elim_Product Alkene Byproduct E2->Elim_Product

Caption: Competing SN2 and E2 reaction pathways for 4-(3-bromopropyl)-1,2-dimethoxybenzene.

FAQ 2: I am observing byproducts that seem to result from reactions with the aromatic ring. How is this possible and what can I do to avoid it?

Answer:

While the primary reactive site of 4-(3-bromopropyl)-1,2-dimethoxybenzene is the alkyl bromide, the dimethoxy-substituted benzene ring is electron-rich and can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, under certain conditions.[6][7]

Causality:

  • Lewis Acid Catalysts: The presence of a Lewis acid (e.g., AlCl3, FeCl3), often used in Friedel-Crafts reactions, can promote the formation of a carbocation from the bromopropyl chain, which can then act as an electrophile and alkylate another molecule of 4-(3-bromopropyl)-1,2-dimethoxybenzene or the starting aromatic compound.[8][9]

  • Strong Protic Acids: Strong protic acids can also facilitate the formation of carbocation-like species, leading to similar side reactions.[10]

  • Intramolecular Cyclization: Under strongly acidic conditions, there is a possibility of intramolecular Friedel-Crafts alkylation, where the bromopropyl chain cyclizes onto the aromatic ring to form a six-membered ring.

Preventative Measures & Protocols:

To avoid unwanted reactions at the aromatic ring:

ParameterRecommendationRationale
Catalyst Avoid the use of strong Lewis or protic acids if your desired reaction does not require them.Prevents the generation of carbocationic species that can lead to electrophilic aromatic substitution.
Reaction Conditions If an acid is necessary, use the mildest possible conditions (e.g., lower concentration, lower temperature).Minimizes the rate of side reactions involving the aromatic ring.
Purity of Reagents Ensure that all reagents and solvents are free from acidic impurities.Prevents unintentional catalysis of side reactions.

DOT Diagram: Potential Friedel-Crafts Side Reaction

G Start 4-(3-bromopropyl)-1,2-dimethoxybenzene Carbocation Carbocation Formation Start->Carbocation + Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Carbocation FC_Alkylation Friedel-Crafts Alkylation Carbocation->FC_Alkylation + Another_Molecule Another Molecule of Starting Material Another_Molecule->FC_Alkylation Dimer_Byproduct Dimeric Byproduct FC_Alkylation->Dimer_Byproduct

Caption: Pathway for the formation of a dimeric byproduct via a Friedel-Crafts side reaction.

FAQ 3: When attempting to form a Grignard reagent, I get a complex mixture of products and a low yield of the desired organometallic. What are the likely side reactions?

Answer:

The formation of a Grignard reagent from 4-(3-bromopropyl)-1,2-dimethoxybenzene can be challenging due to several competing side reactions.[11][12]

Causality:

  • Wurtz-type Coupling: The newly formed Grignard reagent is a potent nucleophile and can react with the starting alkyl bromide to form a dimer. This is a common side reaction in Grignard preparations.

  • Reaction with Moisture: Grignard reagents are extremely strong bases and will react readily with any trace amounts of water or other protic impurities in the solvent or on the glassware, leading to the formation of 1,2-dimethoxy-4-propylbenzene and quenching the desired reagent.[11]

  • Oxidation: Exposure to oxygen can lead to the formation of hydroperoxides and subsequently alcohols after workup.

  • Initiation Failure: A common issue is the failure of the reaction to start due to a passivating layer of magnesium oxide on the magnesium turnings.[12][13]

Preventative Measures & Protocols:

To ensure a successful Grignard reaction:

ParameterRecommendationRationale
Glassware and Solvents Use flame-dried glassware and anhydrous solvents (e.g., diethyl ether, THF).Eliminates water, which readily destroys the Grignard reagent.
Magnesium Activation Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[12][13]Removes the passivating oxide layer and exposes a fresh magnesium surface.
Addition of Alkyl Halide Add the 4-(3-bromopropyl)-1,2-dimethoxybenzene solution slowly to the magnesium suspension.Maintains a low concentration of the alkyl halide, minimizing Wurtz-type coupling.
Inert Atmosphere Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.Prevents reaction with atmospheric oxygen and moisture.

Experimental Protocol: Grignard Reagent Formation

  • Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine and gently warm the flask until the iodine color disappears, indicating activation.

  • Initiation: Add a small portion of a solution of 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.0 equivalent) in anhydrous diethyl ether to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance.

  • Addition: Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

FAQ 4: How can I identify and characterize unknown byproducts in my reaction mixture?

Answer:

Identifying unknown impurities is crucial for optimizing your reaction and ensuring the purity of your final product. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.[5][14]

Analytical Workflow:

  • Separation:

    • High-Performance Liquid Chromatography (HPLC): An excellent technique for separating components of a reaction mixture. Different detector types (e.g., UV, MS) can provide initial information.[5][15]

    • Gas Chromatography (GC): Suitable for volatile byproducts. Coupling with a mass spectrometer (GC-MS) is highly effective for identification.[15][16]

  • Identification:

    • Mass Spectrometry (MS): Provides the molecular weight of the byproduct and, through fragmentation patterns (MS/MS), can give structural clues.[5][16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity (e.g., via preparative HPLC), 1D (¹H, ¹³C) and 2D NMR experiments can provide a definitive structural elucidation.[16]

    • Infrared (IR) Spectroscopy: Can help identify the functional groups present in the byproduct.[5]

DOT Diagram: Analytical Workflow for Impurity Identification

G cluster_0 Separation cluster_1 Spectroscopic Analysis Crude_Mixture Crude Reaction Mixture HPLC HPLC Crude_Mixture->HPLC GC GC Crude_Mixture->GC Isolated_Impurity Isolated Impurity HPLC->Isolated_Impurity GC->Isolated_Impurity MS Mass Spectrometry (MS/MS) Isolated_Impurity->MS NMR NMR Spectroscopy (1D, 2D) Isolated_Impurity->NMR IR IR Spectroscopy Isolated_Impurity->IR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation

Caption: A typical workflow for the separation and identification of unknown reaction byproducts.

References

  • Benchchem. (n.d.). Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- | 3945-85-5.
  • Fiveable. (n.d.). Alkyl Halide Reactions: Substitutions & Eliminations.
  • Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides.
  • Unknown. (n.d.). Elimination Reactions.
  • Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions.
  • OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann).
  • Unknown. (n.d.). Grignard Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 4-(3-Bromopropyl)-1,2-dimethoxybenzene.
  • NextSDS. (n.d.). 4-(3-bromopropyl)-1,2-dimethoxybenzene — Chemical Substance Information.
  • StudyCorgi. (2022, May 5). Friedel-Crafts Alkylation of Dimethoxybenzene.
  • Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • oc-praktikum.de. (2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2.
  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Unknown. (n.d.). Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques.
  • Unknown. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • LibreTexts Chemistry. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

  • Unknown. (n.d.). III Analytical Methods.
  • Unknown. (n.d.). Nickel-Catalyzed Reductive 1,3-Diene Formation from the Cross-Coupling of Vinyl Bromides - Supporting Information.
  • Santa Cruz Biotechnology. (n.d.). 1,2-Dimethoxybenzene.
  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities.
  • Benchchem. (n.d.). analytical methods for detecting impurities in 6-Bromo-2,3,4-trifluoroaniline.
  • Schnyderchemsafety. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
  • PubChem. (n.d.). Benzene, 4-bromo-1,2-dimethoxy-. Retrieved from [Link]

  • SpringerLink. (2017, August 23). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Grignard Reagent Formation with (3-Bromo-2-methylpropyl)benzene.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pinaverium Bromide-impurities. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-. As a versatile synthetic interm...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-. As a versatile synthetic intermediate, its purity is paramount for the success of subsequent reactions and the integrity of final compounds.[1] This document moves beyond standard protocols to address the specific challenges associated with this compound, particularly its tendency to exist as a low-melting solid or an oil, which can complicate traditional purification techniques.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is the first step in designing a robust purification strategy. The interplay between its activated aromatic ring and the reactive alkyl bromide chain defines its chemical behavior and potential impurity profile.[1]

PropertyValueSource
CAS Number 3945-85-5[1][2][3]
Molecular Formula C₁₁H₁₅BrO₂[1][3][4]
Molecular Weight 259.14 g/mol [1][3]
Appearance Liquid at 25 °C[1]
Boiling Point 104-106 °C at 0.2 mmHg[1]
Density 1.311 g/mL at 25 °C[1]

Core Protocol: Recrystallization of Crude Product

Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[5][6] Given that Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is often a liquid or a low-melting solid, this protocol assumes the crude product can be induced to solidify, or that the experimenter is attempting to crystallize it from a reaction mixture.

Experimental Workflow: Recrystallization

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Crude Product (Solid or Oil) solvent Select Appropriate Solvent System start->solvent dissolve Dissolve in Minimum Amount of Hot Solvent solvent->dissolve charcoal Add Decolorizing Charcoal (Optional) dissolve->charcoal If colored hot_filter Hot Gravity Filtration (Remove Insoluble Impurities) dissolve->hot_filter If solids present charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath (Maximize Yield) cool->ice_bath vac_filter Vacuum Filtration (Collect Crystals) ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure, Dry Crystals dry->end_product

Caption: Workflow for the purification of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-.

Step-by-Step Methodology
  • Solvent Selection: The ideal solvent will dissolve the compound completely when hot but sparingly when cold.[5][7] For dimethoxybenzene derivatives, alcohols or mixed solvent systems are often effective.[8][9]

    • Procedure: Test small amounts of the crude product (~10 mg) with various solvents (~0.25 mL) such as isopropanol, ethanol, methanol, or a mixture like ethanol/water. Heat the mixture to boiling; if it dissolves, cool it in an ice bath to see if crystals form.[10]

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling stick or magnetic stirring) until the solid completely dissolves.[7] If too much solvent is added, the recovery of the product will be low.[10][11]

  • Hot Filtration (Optional): If insoluble impurities or decolorizing charcoal are present, they must be removed while the solution is hot to prevent premature crystallization of the product.[12][13] Filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[10] Rapid cooling can trap impurities within the crystal lattice.[11] Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the collected crystals with a small amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.[5][13]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent, typically under reduced pressure or in a drying oven set to a temperature well below the compound's melting point.[5]

Troubleshooting Guide

Even with a well-defined protocol, experimental challenges are common. This section addresses the most frequent issues encountered during the purification of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-.

Troubleshooting Logic

G start Problem Encountered During Recrystallization p1 Compound 'Oiled Out' (Forms a liquid layer) p2 No Crystals Form Upon Cooling p3 Low Final Yield p4 Product is Still Colored p5 Crystals Formed Too Rapidly c1 Cause: M.P. is below solution temp. Impure sample. Cooling too fast. p1->c1 c2 Cause: Too much solvent used. Solution is supersaturated. p2->c2 c3 Cause: Too much solvent used. Premature crystallization during hot filtration. Washing with warm solvent. p3->c3 c4 Cause: Highly colored impurities present. p4->c4 c5 Cause: Solution was too concentrated. Cooling was too fast. p5->c5 s1 Solution: Reheat to dissolve. Add more solvent. Cool very slowly. If persists, consider chromatography. c1->s1 s2 Solution: Boil off some solvent. Scratch inner wall of flask. Add a seed crystal. c2->s2 s3 Solution: Concentrate mother liquor. Ensure funnel is hot during filtration. Wash crystals ONLY with ice-cold solvent. c3->s3 s4 Solution: Redissolve product. Add activated charcoal. Perform hot filtration. c4->s4 s5 Solution: Reheat to dissolve. Add 10-20% more solvent. Insulate flask to slow cooling. c5->s5

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

Question & Answer Format

Q1: My compound "oiled out" instead of crystallizing. What should I do? A: This is a common problem with low-melting point compounds. It occurs when a saturated solution is achieved at a temperature above the compound's melting point. The cause can also be significant impurities.

  • Immediate Action: Reheat the flask to redissolve the oil. Add a small amount of additional solvent (10-20% more volume) to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block can help.[14]

  • If the Problem Persists: The impurity level may be too high for recrystallization. An alternative purification method, such as column chromatography, may be necessary.[5][14]

Q2: No crystals are forming even after the solution has cooled to room temperature. Why? A: This typically happens for two reasons: either too much solvent was used, or the solution is supersaturated.[10][14]

  • Too Much Solvent: This is the most common cause.[14] To fix this, gently boil the solution to evaporate some of the solvent, thereby increasing the concentration. Once you observe slight turbidity, allow it to cool again.

  • Supersaturation: The solution contains more dissolved solute than it theoretically should. To induce crystallization, you need to create a nucleation site. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[10][14] The microscopic scratches provide a surface for crystals to begin growing. Alternatively, adding a "seed crystal" (a tiny speck of the pure compound) will provide a template for crystallization.[10][11][14]

Q3: The crystallization happened almost instantly, and the resulting solid looks amorphous. Is this a problem? A: Yes, this is known as "crashing out." Rapid crystallization is undesirable because impurities get trapped within the fast-forming solid, defeating the purpose of purification.[11]

  • Solution: Place the flask back on the heat source, redissolve the solid, and add a small amount of extra solvent.[11] This will ensure the solution is less saturated and will cool more slowly, allowing for the formation of well-defined, pure crystals.

Q4: My final yield is very low. What are the common causes? A: A poor yield (e.g., less than 50%) can result from several procedural errors.

  • Excess Solvent: Using too much solvent during the initial dissolution step is a primary cause, as a significant amount of your product will remain in the mother liquor.[10][11]

  • Premature Filtration: The compound crystallized in the funnel during hot filtration. Ensure your funnel and receiving flask are sufficiently pre-heated.

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[5]

Q5: The purified product is still colored (e.g., yellow or brown). How can I remove the color? A: Colored impurities can often be adsorbed onto activated charcoal (decolorizing carbon).

  • Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly to prevent it from boiling over. Add a very small amount of activated charcoal (1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude sample of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-? A: Impurities typically stem from the synthetic route. Common contaminants may include unreacted starting materials, such as 3-(3,4-dimethoxyphenyl)propan-1-ol[1], or byproducts from the bromination step. Side reactions could include bromination on the activated aromatic ring, leading to isomers.[8] Furthermore, degradation products, such as the de-brominated analog, could also be present.[15]

Q2: How do I choose the best recrystallization solvent if I have no starting point? A: The principle of "like dissolves like" is a good guide.[10] Your compound is a moderately polar aromatic ether with an alkyl halide chain. Start by testing solvents of varying polarity: a non-polar solvent (e.g., hexane), an intermediate polarity solvent (e.g., ethyl acetate), and a polar protic solvent (e.g., isopropanol or ethanol). The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely at its boiling point.[5]

Q3: What is a "seed crystal" and how do I use it? A: A seed crystal is a small, pure crystal of your compound that provides a template for crystallization to begin in a supersaturated solution.[10] If you have a previous pure batch, use a tiny speck. If not, you can sometimes create one by dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, leaving a thin crystalline film on the rod. Then, re-introduce the rod into the solution.[11]

Q4: Why is slow cooling important for recrystallization? A: Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice. Slow cooling allows this process to occur correctly, excluding impurity molecules that do not fit into the lattice.[10] Rapid cooling forces the solid out of solution indiscriminately, trapping impurities.[11]

Q5: Can I use a solvent mixture for recrystallization? How does that work? A: Yes, a mixed solvent system is useful when no single solvent has the ideal solubility properties.[5] You would use a pair of miscible solvents: one in which your compound is very soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (turbid). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 17, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Recrystallization1. (n.d.). Southern Oregon University. Retrieved March 17, 2026, from [Link]

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). Manipal University Jaipur. Retrieved March 17, 2026, from [Link]

  • recrystallization.pdf. (n.d.). University of California, Los Angeles. Retrieved March 17, 2026, from [Link]

  • Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. (n.d.). oc-praktikum.de. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 17, 2026, from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025, May 14). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. (n.d.). Trinity College Dublin. Retrieved March 17, 2026, from [Link]

  • Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- – (3945-85-5). (n.d.). EON Biotech. Retrieved March 17, 2026, from [Link]

  • Reductions of aryl bromides in water at room temperature. (n.d.). National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • 4-(3-Bromopropyl)-1,2-Dimethoxybenzene. (n.d.). ECHO CHEMICAL CO., LTD. Retrieved March 17, 2026, from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). University of Missouri–St. Louis. Retrieved March 17, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). CUNY Academic Works. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to 4-(3-bromopropyl)-1,2-dimethoxybenzene Stability

Welcome to the Technical Support Center for 4-(3-bromopropyl)-1,2-dimethoxybenzene. This guide is designed for our valued partners in research, science, and drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3-bromopropyl)-1,2-dimethoxybenzene. This guide is designed for our valued partners in research, science, and drug development. We understand that the integrity of your starting materials is paramount to the success of your experiments. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the long-term stability and minimize the degradation of 4-(3-bromopropyl)-1,2-dimethoxybenzene in your laboratory.

I. Understanding the Molecule: Key Stability Considerations

4-(3-bromopropyl)-1,2-dimethoxybenzene is a versatile bifunctional reagent, prized for its reactive 3-bromopropyl chain, which is ideal for nucleophilic substitution, and its electron-rich 1,2-dimethoxybenzene (veratrole) ring that can participate in electrophilic aromatic substitution.[1] However, these same features make the molecule susceptible to degradation if not stored and handled correctly. The primary points of vulnerability are the carbon-bromine bond and the aromatic ether groups.

II. Frequently Asked Questions (FAQs) on Storage and Stability

Here we address common questions regarding the stability and handling of 4-(3-bromopropyl)-1,2-dimethoxybenzene.

Q1: What are the ideal long-term storage conditions for 4-(3-bromopropyl)-1,2-dimethoxybenzene?

For optimal long-term stability, 4-(3-bromopropyl)-1,2-dimethoxybenzene should be stored at 4°C in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) .[2]

  • Why 4°C? Refrigeration slows down the rate of potential degradation reactions, such as hydrolysis and oxidation.

  • Why an amber glass container? The dimethoxybenzene ring system can be sensitive to light. Amber glass effectively blocks UV and other wavelengths of light that can initiate photodegradation reactions.[3]

  • Why an inert atmosphere? Oxygen in the air can promote oxidative degradation of the electron-rich aromatic ring.[4] An inert atmosphere displaces oxygen, minimizing this risk.[5]

Q2: I've been storing my sample at room temperature. Is it still usable?

While short-term storage at room temperature, especially for shipping purposes, is generally acceptable, long-term storage at ambient temperatures is not recommended. The risk of degradation increases with both time and temperature. Before using a sample that has been stored at room temperature for an extended period, it is crucial to re-analyze its purity to check for the presence of degradation products.

Q3: What are the primary degradation pathways I should be concerned about?

Based on the structure of 4-(3-bromopropyl)-1,2-dimethoxybenzene, there are three primary degradation pathways to consider during long-term storage:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the alkyl bromide, a nucleophilic substitution reaction where a hydroxyl group replaces the bromine atom.[6][7]

  • Oxidation: The electron-rich dimethoxybenzene ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[8]

  • Photodegradation: Brominated aromatic compounds can be light-sensitive, potentially leading to the cleavage of the carbon-bromine bond.

Q4: What are the likely degradation products I might see in an older sample?

The primary degradation products correspond to the pathways mentioned above:

  • From Hydrolysis: 3-(1,2-dimethoxyphenyl)propan-1-ol.

  • From Oxidation: Various oxidized species, potentially including quinone-like compounds, although these are more commonly formed under more strenuous oxidative conditions.

  • From Photodegradation/Elimination: 4-allyl-1,2-dimethoxybenzene (via dehydrobromination) or 1,2-dimethoxy-4-propylbenzene (via reductive debromination).

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a practical guide to identifying potential degradation and the steps to take to mitigate it.

Observation Potential Cause Recommended Action
Appearance of a new spot on TLC or a new peak in GC/HPLC analysis. Degradation of the starting material.Characterize the impurity using mass spectrometry and/or NMR to identify the degradation product. This will help confirm the degradation pathway.
The material has developed a yellow or brownish tint. Likely oxidation of the aromatic ring.While a slight color change may not significantly impact all reactions, it is a sign of degradation. Re-purification by column chromatography may be necessary. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas.
Inconsistent or lower-than-expected yields in subsequent reactions. A lower concentration of the active starting material due to degradation.Re-analyze the purity of the 4-(3-bromopropyl)-1,2-dimethoxybenzene to determine the accurate concentration for your reaction stoichiometry.
Formation of an acidic byproduct (e.g., HBr). Potential hydrolysis or elimination reactions.If the degradation is significant, purification is required. Ensure future storage is in a dry environment.

IV. Analytical Protocols for Quality Control

Regularly assessing the purity of your 4-(3-bromopropyl)-1,2-dimethoxybenzene is crucial. Below are recommended starting points for analytical methods.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for routine purity checks.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be 60:40 acetonitrile:water, ramping up the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Expected Retention Time: 4-(3-bromopropyl)-1,2-dimethoxybenzene is relatively non-polar and will have a longer retention time than more polar degradation products like 3-(1,2-dimethoxyphenyl)propan-1-ol.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both separation and identification of volatile impurities and degradation products.

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV.

V. Visualization of Degradation Pathways and Workflows

To further clarify the potential degradation mechanisms and recommended analytical workflow, the following diagrams are provided.

A 4-(3-bromopropyl)-1,2-dimethoxybenzene B Hydrolysis (+H2O) A->B Moisture D Oxidation (+O2, light) A->D Air/Light F Elimination (Base/Heat) A->F Impurities/Heat C 3-(1,2-dimethoxyphenyl)propan-1-ol B->C E Oxidized Products (e.g., Quinones) D->E G 4-allyl-1,2-dimethoxybenzene + HBr F->G

Caption: Potential Degradation Pathways for 4-(3-bromopropyl)-1,2-dimethoxybenzene.

start Sample of 4-(3-bromopropyl)-1,2-dimethoxybenzene tlc Initial Purity Check (TLC) start->tlc hplc_gcms Quantitative Analysis (HPLC/GC-MS) tlc->hplc_gcms decision Purity >98%? hplc_gcms->decision use Proceed with Experiment decision->use Yes purify Purify by Column Chromatography decision->purify No reanalyze Re-analyze Purity purify->reanalyze reanalyze->hplc_gcms

Caption: Recommended Analytical Workflow for Quality Control.

VI. Summary of Best Practices for Long-Term Storage

Parameter Recommendation Rationale
Temperature 4°CTo slow the rate of chemical degradation.
Container Amber Glass BottleTo protect from light-induced degradation.[3]
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidative degradation by displacing oxygen.[4][5]
Handling Minimize exposure to air and moisture.To prevent hydrolysis and oxidation.
Inventory Date the container upon receipt and opening.To track the age of the material and prioritize use of older stock.
Purity Check Re-analyze if stored for an extended period or under suboptimal conditions.To ensure the integrity of the material before use in critical experiments.

By adhering to these guidelines, researchers can ensure the long-term stability and reliability of their 4-(3-bromopropyl)-1,2-dimethoxybenzene, leading to more consistent and reproducible experimental outcomes.

VII. References

  • ACCELERATED STABILITY TESTING. (n.d.). Retrieved from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]

  • Berlin Packaging. (2024, January 24). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Retrieved from [Link]

  • Jacomex. (n.d.). Inert Gas Glove Box. Retrieved from [Link]

  • A&A Pharmachem. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • FDM - Environment Makers. (2025, October 31). Accelerated Stability Testing: ICH Q1A/B Protocols. Retrieved from [Link]

  • ResearchGate. (2015, April 14). Are alkyl bromides susceptible to hydrolysis? Retrieved from [Link]

  • Scribd. (n.d.). Accelerated Stability Testing Protocols. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. Retrieved from [Link]

  • Scribd. (n.d.). Accelerated Stability Testing. Retrieved from [Link]

  • Filo. (2025, December 14). When the alkyl bromides (listed here) were subjected to hydrolysis in a m... Retrieved from [Link]

  • OC-Praktikum. (2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (2025, November 5). Proper Management of Chemicals. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(3-bromopropyl)-1,2-dimethoxybenzene. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]

  • University of Chicago. (n.d.). Managing Chemical Retention and Storage. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Effective Aromatic Compounds. Retrieved from [Link]

  • Chem 202. (2009, October 15). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Retrieved from [Link]

  • Loughborough University. (n.d.). Chemical Storage Safety Guidance. Retrieved from [Link]

  • IntechOpen. (2023, February 1). Antioxidant Effective Aromatic Compounds. Retrieved from [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]

  • Frontiers. (2024, February 28). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Retrieved from [Link]

  • Lanxess. (2017, March 15). Alkyl Bromides. Retrieved from [Link]

  • SpringerLink. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Retrieved from [Link]

  • PMC. (n.d.). Six Common Herbs with Distinctive Bioactive, Antioxidant Components. A Review of Their Separation Techniques. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Antioxidant Properties of Phytochemicals in Aromatic Plants. Retrieved from [Link]

  • MDPI. (2023, May 15). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Resolving Halide Exchange Issues in Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- Reactions

Introduction Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS 3945-85-5) [1] is a highly versatile electrophile utilized extensively in drug development, materials science, and complex organic syntheses. However, because i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS 3945-85-5) [1] is a highly versatile electrophile utilized extensively in drug development, materials science, and complex organic syntheses. However, because it features a highly reactive primary alkyl bromide, researchers frequently encounter unintended halide exchange during nucleophilic substitutions, Grignard formations, or transition-metal-catalyzed cross-couplings.

This technical guide provides authoritative troubleshooting strategies to help you suppress parasitic halide exchange or intentionally harness it to optimize your synthetic pathways.

Section 1: Core Troubleshooting Guide (FAQs)

Q1: Why am I observing a mixture of alkyl bromides and alkyl chlorides in my final product mixture? Causality & Mechanism: This is a classic ionic pathway interference. Primary alkyl bromides are highly susceptible to bimolecular nucleophilic substitution (S_N2). If your reaction matrix contains any chloride ions (from catalysts like CuCl, phase-transfer catalysts like TBACl, or degraded halogenated solvents), the chloride will act as a competing nucleophile. Because the carbon-chlorine (C-Cl) bond is thermodynamically stronger than the carbon-bromine (C-Br) bond, the equilibrium heavily favors the formation of the alkyl chloride [2]. The resulting 4-(3-chloropropyl)-1,2-dimethoxybenzene is significantly less reactive, stalling your intended forward reaction.

Q2: How does my choice of solvent induce solvent-mediated halide exchange? Causality & Mechanism: Dichloromethane (DCM) and chloroform are ubiquitous, but under extended heating in the presence of basic amines or metallic catalysts, they can slowly decompose to release free chloride ions. These free chlorides rapidly exchange with your primary bromide. Solution: Immediately transition to non-halogenated, polar aprotic solvents such as Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF). This completely removes the chloride pool from the reaction environment.

Q3: Can I use halide exchange to intentionally improve the reactivity of 4-(3-bromopropyl)-1,2-dimethoxybenzene? Causality & Mechanism: Yes. If your primary bromide is not reactive enough for a sterically hindered alkylation, you can utilize the Finkelstein Reaction [3]. By reacting the substrate with Sodium Iodide (NaI) in dry acetone, you exchange the bromide for an iodide. Although the C-I bond is weaker, the reaction is driven to absolute completion by Le Chatelier's principle: Sodium Bromide (NaBr) is insoluble in acetone and precipitates out of the solution, rendering the exchange irreversible [4].

Section 2: Experimental Methodologies

Protocol A: Halide-Exchange-Free Alkylation Workflow

Objective: Perform a nucleophilic substitution without generating unreactive chloride intermediates.

  • Preparation: Flame-dry all glassware. Dissolve 1.0 eq of 4-(3-bromopropyl)-1,2-dimethoxybenzene in anhydrous THF (0.2 M concentration). Crucial Step: Do not use DCM or chloroform.

  • Base Selection: Add 1.5 eq of a non-halogenated base (e.g., Sodium Hydride or Potassium Carbonate). If a phase transfer catalyst is required, avoid chloride-containing salts; use tetrabutylammonium bromide (TBAB) instead.

  • Reaction: Introduce the nucleophile and heat to 60°C under an inert argon atmosphere.

  • Self-Validating Check: After 2 hours, pull a 0.1 mL aliquot for ^1H NMR. The disappearance of the triplet at ~3.4 ppm (CH₂-Br) and the strict absence of a new triplet at ~3.55 ppm (CH₂-Cl) confirms that direct substitution is occurring without parasitic chloride exchange.

Protocol B: Intentional Finkelstein Conversion to Alkyl Iodide

Objective: Convert the bromide to 4-(3-iodopropyl)-1,2-dimethoxybenzene for enhanced electrophilicity.

  • Preparation: Dissolve 1.0 eq of 4-(3-bromopropyl)-1,2-dimethoxybenzene in dry Acetone (0.5 M).

  • Reagent Addition: Add 2.0 eq of anhydrous Sodium Iodide (NaI).

  • Reaction: Reflux the mixture at 56°C for 4-6 hours.

  • Self-Validating Check: The visual formation of a dense, white precipitate (NaBr) is the physical indicator of successful forward progress [3].

  • Workup: Filter the NaBr precipitate, concentrate the filtrate, and partition between Diethyl Ether and water. Wash the organic layer with sodium thiosulfate to remove trace I₂, dry over MgSO₄, and concentrate.

Section 3: Quantitative Data on Halide Exchange Dynamics

To understand why halide exchange dictates reaction success, consider the thermodynamic and kinetic parameters summarized below:

Halogen Leaving GroupBond Dissociation Energy (C-X)Relative S_N2 ReactivityFinkelstein Precipitation in Acetone
Chloride (-Cl) ~339 kJ/mol (Strongest)1x (Baseline)Soluble (NaI/NaCl equilibrium)
Bromide (-Br) ~285 kJ/mol~50xInsoluble (NaBr precipitates)
Iodide (-I) ~218 kJ/mol (Weakest)~100x - 200xN/A (Starting Reagent)

Data synthesis based on established atom transfer and substitution kinetics [2][5].

Section 4: Visualizing the Workflows

HalideExchangeMechanism Start 4-(3-bromopropyl)- 1,2-dimethoxybenzene (Primary Bromide) Intermediate SN2 Transition State [Cl ··· R ··· Br]⁻ Start->Intermediate Ionic Pathway Product_Desired Desired Target Molecule (Alkylated/Coupled) Start->Product_Desired Direct Reaction (Fast) Cl_Source Chloride Source (e.g., DCM, CuCl, NaCl) Cl_Source->Intermediate Nucleophilic Attack Product_Cl Alkyl Chloride Impurity (Thermodynamically Stable) Intermediate->Product_Cl Halide Exchange Product_Cl->Product_Desired Sluggish Reaction (Requires harsh conditions)

Mechanism of competitive halide exchange versus direct substitution.

TroubleshootingWorkflow Detect Issue: Mixed Halides Detected (via NMR/MS) CheckSolvent Is the solvent halogenated? (DCM, CHCl3) Detect->CheckSolvent ChangeSolvent Switch to THF, Toluene, or DMF CheckSolvent->ChangeSolvent Yes CheckCatalyst Does the catalyst/base contain chloride? CheckSolvent->CheckCatalyst No ChangeCatalyst Use Bromide/Iodide salts (e.g., CuBr, NaH) CheckCatalyst->ChangeCatalyst Yes Finkelstein Perform Finkelstein Reaction to Alkyl Iodide CheckCatalyst->Finkelstein No, substrate is unreactive

Troubleshooting workflow for identifying and resolving halide exchange.

References

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene | Sigma-Aldrich | Link

  • Mechanism of Halogen Exchange in ATRP | Macromolecules (ACS Publications) | 1

  • Finkelstein reaction | Wikipedia | 2

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review | Frontiers in Chemistry |3

  • Utilizing Halide Exchange To Improve Control of Atom Transfer Radical Polymerization | Macromolecules (ACS Publications) | 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- vs 4-(2-bromoethyl)-1,2-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical application...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications, the choice of starting materials is paramount. The reactivity of a building block dictates not only the feasibility of a synthetic route but also influences yield, selectivity, and scalability. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct haloalkoxybenzene derivatives: 4-(3-bromopropyl)-1,2-dimethoxybenzene and 4-(2-bromoethyl)-1,2-dimethoxybenzene.

These compounds are valuable precursors for the synthesis of various heterocyclic and carbocyclic systems, including tetralins and indanes, which are core structures in many biologically active molecules. The subtle difference in the length of the alkyl chain—a single carbon atom—profoundly impacts their reactivity profiles, particularly in intramolecular cyclization reactions and susceptibility to neighboring group participation. This guide will dissect these differences through a lens of mechanistic principles, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

Theoretical Framework: Unpacking the Mechanistic Dichotomy

The reactivity of both 4-(3-bromopropyl)-1,2-dimethoxybenzene and 4-(2-bromoethyl)-1,2-dimethoxybenzene is primarily governed by the interplay of several key factors: the nature of the carbon-bromine bond, the electron-donating character of the dimethoxy-substituted phenyl ring, and the length of the alkyl tether.

Nucleophilic Substitution: SN1 vs. SN2 Pathways

The bromoalkane moiety in both molecules is susceptible to nucleophilic substitution. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is dictated by the stability of the potential carbocation intermediate and steric hindrance at the reaction center.[1]

  • SN2 Reaction: This pathway involves a backside attack by a nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry.[2] The rate is dependent on the concentration of both the substrate and the nucleophile. For primary alkyl halides like the ones , the SN2 mechanism is generally favored, especially with strong nucleophiles in polar aprotic solvents.[1][3]

  • SN1 Reaction: This mechanism proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate.[4][5] The dimethoxybenzene ring, being electron-rich, can stabilize an adjacent carbocation through resonance, making the benzylic position particularly prone to SN1 reactions.[6][7] While the bromine is not directly at the benzylic position in our substrates, the proximity of the electron-donating ring still plays a crucial role in stabilizing any developing positive charge.

The Decisive Role of Neighboring Group Participation (NGP)

A critical factor influencing the reactivity of these molecules is the potential for neighboring group participation (NGP), also known as anchimeric assistance.[8][9] This is an intramolecular reaction where a neighboring group with a lone pair of electrons or a π-bond acts as an internal nucleophile, displacing the leaving group.[10] This process typically leads to an enhanced reaction rate and retention of stereochemistry.[11]

For 4-(2-bromoethyl)-1,2-dimethoxybenzene, the ortho-methoxy group is perfectly positioned to attack the carbon bearing the bromine, forming a five-membered cyclic oxonium ion intermediate. This is a classic example of NGP by a heteroatom lone pair.[8] The formation of a five-membered ring is kinetically favored over a six-membered ring.[12]

In contrast, for 4-(3-bromopropyl)-1,2-dimethoxybenzene, NGP from the methoxy group would lead to a six-membered ring, which is generally kinetically less favorable than the formation of a five-membered ring.

The aromatic ring itself can also act as a neighboring group, leading to the formation of a spirocyclic intermediate known as a phenonium ion.[10]

NGP_Comparison cluster_ethyl 4-(2-bromoethyl)-1,2-dimethoxybenzene cluster_propyl 4-(3-bromopropyl)-1,2-dimethoxybenzene start_ethyl Substrate intermediate_ethyl Five-membered cyclic oxonium ion (Kinetically favored) start_ethyl->intermediate_ethyl NGP by ortho-methoxy product_ethyl Product intermediate_ethyl->product_ethyl Nucleophilic attack start_propyl Substrate intermediate_propyl Six-membered cyclic oxonium ion (Kinetically less favored) start_propyl->intermediate_propyl NGP by ortho-methoxy product_propyl Product intermediate_propyl->product_propyl Nucleophilic attack

Caption: Neighboring group participation (NGP) in the two substrates.

Intramolecular Friedel-Crafts Alkylation: A Tale of Two Rings

A common and synthetically valuable reaction for these substrates is an intramolecular Friedel-Crafts alkylation, typically promoted by a Lewis acid. This reaction leads to the formation of a new carbon-carbon bond between the aromatic ring and the alkyl chain, resulting in a cyclic product.

  • 4-(2-bromoethyl)-1,2-dimethoxybenzene will undergo a 5-exo-trig cyclization to form a 6,7-dimethoxy-substituted indane derivative.

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene will undergo a 6-exo-trig cyclization to yield a 6,7-dimethoxy-substituted tetralin derivative.

The kinetics of these cyclizations are influenced by both enthalpic and entropic factors. The formation of five-membered rings is often kinetically faster, while six-membered rings can be thermodynamically more stable.[12]

Experimental Design for Reactivity Comparison

To empirically compare the reactivity of these two compounds, a series of controlled experiments can be conducted. Below are detailed protocols for key comparative reactions.

Experiment 1: Comparative Solvolysis Rates (SN1 Conditions)

This experiment aims to compare the rates of SN1 reaction by measuring the rate of bromide ion formation in a polar protic solvent.

Protocol:

  • Prepare 0.1 M solutions of both 4-(3-bromopropyl)-1,2-dimethoxybenzene and 4-(2-bromoethyl)-1,2-dimethoxybenzene in 80% aqueous ethanol.

  • Prepare a 0.02 M solution of silver nitrate (AgNO₃) in 80% aqueous ethanol.

  • In separate reaction vessels maintained at a constant temperature (e.g., 50 °C), mix equal volumes of the substrate solution and the silver nitrate solution.

  • Monitor the formation of the silver bromide (AgBr) precipitate over time. The rate of precipitation is indicative of the rate of bromide ion formation and thus the rate of the SN1 reaction.

  • The time taken for the first appearance of a persistent cloudiness can be used as a measure of the reaction rate.

Expected Outcome: 4-(2-bromoethyl)-1,2-dimethoxybenzene is expected to react faster due to the more favorable neighboring group participation from the ortho-methoxy group, which stabilizes the developing positive charge at the reaction center.

Experiment 2: Intramolecular Friedel-Crafts Cyclization

This experiment directly compares the propensity of the two substrates to undergo intramolecular cyclization to form indane and tetralin derivatives, respectively.

Protocol:

  • To a stirred solution of 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.0 mmol) in dry dichloromethane (10 mL) at 0 °C under an inert atmosphere, add tin(IV) chloride (SnCl₄, 1.2 mmol).

  • In a separate reaction vessel, perform the same procedure with 4-(2-bromoethyl)-1,2-dimethoxybenzene.

  • Allow both reactions to stir at 0 °C and monitor their progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reactions with water and extract the organic products.

  • Analyze the crude products by ¹H NMR spectroscopy to determine the yield of the cyclized products (6,7-dimethoxytetralin and 6,7-dimethoxyindane, respectively).

Friedel_Crafts_Workflow start Start: Substrate in dry CH₂Cl₂ at 0°C add_lewis_acid Add SnCl₄ start->add_lewis_acid stir Stir at 0°C and monitor by TLC add_lewis_acid->stir quench Quench with H₂O stir->quench extract Extract with CH₂Cl₂ quench->extract analyze Analyze by ¹H NMR extract->analyze

Caption: A typical workflow for intramolecular Friedel-Crafts cyclization.

Expected Outcome: The reaction of 4-(2-bromoethyl)-1,2-dimethoxybenzene is anticipated to be faster due to the kinetic preference for the formation of a five-membered ring. However, the yield of the tetralin derivative from the propyl-chained substrate may be high due to the thermodynamic stability of the six-membered ring.

Quantitative Data Summary and Interpretation

The following table summarizes the expected relative reactivity based on the mechanistic principles discussed.

Reaction Type 4-(3-bromopropyl)-1,2-dimethoxybenzene 4-(2-bromoethyl)-1,2-dimethoxybenzene Rationale
SN1 Solvolysis SlowerFasterMore effective neighboring group participation from the ortho-methoxy group in the ethyl-chained substrate stabilizes the transition state.[8]
SN2 with external nucleophile Slightly FasterSlightly SlowerThe reaction center is slightly less sterically hindered in the propyl-chained substrate.
Intramolecular Friedel-Crafts Cyclization Slower (kinetically), forms a stable 6-membered ringFaster (kinetically), forms a 5-membered ringFormation of 5-membered rings is generally kinetically more favorable than 6-membered rings.[12]

Application in Synthesis: The Pictet-Spengler Reaction Analogy

The principles governing the reactivity of 4-(2-bromoethyl)-1,2-dimethoxybenzene are analogous to those in the crucial Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines.[13][14] In the Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the heterocyclic product.[15][16] The efficiency of this reaction relies on the favorable kinetics of forming a six-membered ring from a β-arylethylamine precursor, which is structurally analogous to the cyclization of the propyl-chained substrate discussed here.

Conclusion

The reactivity of 4-(3-bromopropyl)-1,2-dimethoxybenzene and 4-(2-bromoethyl)-1,2-dimethoxybenzene, while seemingly similar, is governed by a delicate balance of electronic and steric effects, with the length of the alkyl chain playing a pivotal role.

  • 4-(2-bromoethyl)-1,2-dimethoxybenzene exhibits enhanced reactivity in reactions proceeding through a carbocation-like transition state, such as SN1 solvolysis and intramolecular Friedel-Crafts cyclization, due to the kinetically favorable neighboring group participation leading to a five-membered ring intermediate. This makes it a suitable precursor for the rapid synthesis of indane derivatives.

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene , while potentially slower in kinetically controlled reactions, is the precursor of choice for the synthesis of thermodynamically stable tetralin derivatives. Its reactivity profile is more aligned with standard primary alkyl halides, with a lesser degree of rate enhancement from neighboring group effects.

Ultimately, the selection between these two valuable synthetic intermediates should be guided by the desired target structure and the reaction conditions to be employed. A thorough understanding of the underlying mechanistic principles, as outlined in this guide, is essential for achieving optimal outcomes in the synthesis of complex, biologically active molecules.

References

  • [Link to a general organic chemistry textbook discussing bromin
  • Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Organic Communications, 2(2), 60-65. [Link]

  • Chemistry LibreTexts. (2026, March 10). 7.10: Carbocation Structure and Stability. [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Dzudza, A., & Marks, T. J. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids. Organic Letters, 11(7), 1523–1526. [Link]

  • [Link to a relevant ACS publication on neighboring-group particip
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • [Link to a relevant scientific article on the synthesis of tetrahydroisoquinoline deriv
  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • [Link to a relevant scientific article on the synthesis of tetralone deriv
  • [Link to a relevant scientific article on intramolecular aldol reactions]
  • DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. [Link]

  • ACG Publications. (2009, May 25). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. [Link]

  • Chemistry Steps. (2025, July 10). Carbocation Stability. [Link]

  • [Link to a relevant scientific article on radical cycliz
  • [Link to a relevant patent on tetrahydronaphthalene deriv
  • [Link to a relevant scientific article on the synthesis of dimethoxy-tetrahydronaphthalene-carboxylic acid]
  • [Link to a relevant scientific article on the synthesis of bromo-methoxybenzene deriv
  • [Link to a relevant educational resource on neighboring group particip
  • ResearchGate. (n.d.). The mechanism of the Pictet–Spengler reaction. [Link]

  • [Link to a relevant scientific article on intramolecular Diels-Alder reactions]
  • [Link to a relevant scientific article on bromin
  • [Link to a relevant educational resource on carboc
  • [Link to a relevant scientific article on comput
  • [Link to a relevant scientific article on asymmetric synthesis of aminotetralin deriv
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. [Link]

  • [Link to a relevant patent on the prepar
  • [Link to a relevant scientific article on enantioselective radical cycliz
  • Fiveable. (2025, August 15). Benzyl Carbocation: Organic Chemistry Study Guide. [Link]

  • [Link to a relevant scientific article on carbocations gener
  • Patsnap Eureka. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]

Sources

Comparative

HPLC method validation for purity analysis of 4-(3-bromopropyl)-1,2-dimethoxybenzene

An In-Depth Technical Guide to HPLC Method Validation for Purity Analysis of 4-(3-bromopropyl)-1,2-dimethoxybenzene Authored by: A Senior Application Scientist This guide provides a comprehensive, technically-grounded fr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Method Validation for Purity Analysis of 4-(3-bromopropyl)-1,2-dimethoxybenzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(3-bromopropyl)-1,2-dimethoxybenzene. As a versatile synthetic intermediate, ensuring the purity of this compound is critical for the integrity of downstream applications in pharmaceutical development and chemical synthesis.[1] This document moves beyond a simple checklist, explaining the causality behind experimental choices and grounding the entire protocol in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

The objective of validating an analytical procedure is to furnish documented evidence that the method consistently produces a result that meets pre-determined specifications and quality attributes.[4] This guide will detail a proposed HPLC method and subsequently validate its performance characteristics, including specificity, linearity, range, accuracy, precision, sensitivity (LOD/LOQ), and robustness.

Proposed HPLC Method for Purity Analysis

The selection of chromatographic conditions is predicated on the physicochemical properties of 4-(3-bromopropyl)-1,2-dimethoxybenzene. Its structure, featuring a dimethoxybenzene core and a bromopropyl side chain, confers significant hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[1][5] A C18 stationary phase is selected for its robust hydrophobic interactions. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength for compounds of this nature.[6]

Table 1: Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile and Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 279 nm
Run Time 10 minutes
Diluent Mobile Phase (Acetonitrile:Water, 65:35 v/v)

The Validation Workflow: A Systematic Approach

Method validation is not a single event but a sequential process where each step builds upon the last. The overall workflow is designed to systematically evaluate the method's performance characteristics to ensure it is fit for its intended purpose.[7]

G cluster_0 Phase 1: Method Development & Suitability cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Sensitivity & Reliability Dev Method Development SST System Suitability Testing (SST) Dev->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Final Final Rob->Final Method Validated

Caption: Overall HPLC Method Validation Workflow.

Specificity: Ensuring Analyte Uniqueness

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[2][8] For a purity method, this ensures that the peak response of the main component is free from interference.[9]

Experimental Protocol
  • Prepare Solutions:

    • Blank: Prepare the diluent (Mobile Phase) and inject it to ensure no interfering peaks at the retention time of the analyte.

    • Analyte Standard: Prepare a solution of 4-(3-bromopropyl)-1,2-dimethoxybenzene reference standard at the target concentration (e.g., 100 µg/mL).

    • Spiked Sample: To simulate potential impurities, if known related substances are available, they should be spiked into the analyte solution. If not, a forced degradation study is the superior alternative.

  • Forced Degradation (Stress Testing):

    • Expose the analyte solution to various stress conditions (e.g., acid, base, oxidative, thermal, photolytic) to intentionally generate degradation products.

    • Analyze the stressed samples by HPLC.

  • Analysis:

    • Inject the blank, standard, and stressed samples into the HPLC system.

    • Evaluate the chromatograms to ensure that the analyte peak is well-resolved from any peaks originating from the blank or generated degradation products. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended to confirm homogeneity.[10]

Acceptance Criteria
  • The blank solution must show no significant peaks at the retention time of the main analyte.

  • The analyte peak should be resolved from all degradation and impurity peaks with a resolution (Rs) of > 2.0.

  • The peak purity index (or equivalent metric from the chromatography data system) should be greater than 0.999, indicating no co-elution.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[11][12] The range is the interval between the upper and lower analyte concentrations for which the method has shown suitable accuracy, precision, and linearity.[10][12]

Experimental Protocol
  • Prepare Stock Solution: Prepare a stock solution of the reference standard at a high concentration (e.g., 500 µg/mL) in the diluent.

  • Prepare Calibration Standards: Perform serial dilutions from the stock solution to create at least five concentration levels. For a purity method, the range should typically cover from the quantitation limit (LOQ) to 120% or 150% of the target concentration. Here, we will test from 50% to 150% of a 100 µg/mL target.

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).[11]

Results and Interpretation

Table 2: Linearity Data

Concentration LevelConcentration (µg/mL)Injection 1 (mAUs)Injection 2 (mAUs)Injection 3 (mAU*s)Mean Peak Area
50%50249.5251.0250.2250.2
75%75375.1376.5374.8375.5
100%100501.2500.5502.1501.3
125%125625.8627.1626.5626.5
150%150750.9752.0751.4751.4
  • Linear Regression Equation: y = 5.008x + 0.95

  • Correlation Coefficient (R²): 0.9998

  • Range: 50 µg/mL to 150 µg/mL

Acceptance Criteria
  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

  • Visual inspection of the data points and residual plot should confirm a linear relationship.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[8] It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percent recovery.[13]

Experimental Protocol
  • Prepare Samples: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 50%, 100%, 150%), with three replicates at each level. Since a pure drug substance has no matrix, accuracy can be determined by preparing solutions of known concentration (as in the linearity study) or by spiking a placebo if this were a drug product formulation. For a drug substance, we assess against a well-characterized reference standard.

  • Analysis: Analyze the nine samples (3 levels x 3 replicates).

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Results and Interpretation

Table 3: Accuracy Data

Concentration LevelTheoretical (µg/mL)ReplicateMeasured (µg/mL)% Recovery
50%50.0149.899.6%
250.3100.6%
350.1100.2%
100% 100.0 1 100.5 100.5%
2 99.8 99.8%
3 100.2 100.2%
150%150.01149.599.7%
2151.0100.7%
3150.4100.3%
Mean Recovery 100.2%
%RSD 0.45%
Acceptance Criteria
  • The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.[14][15]

Precision: Agreement Between Measurements

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[2][15]

G cluster_0 Level 1 cluster_1 Level 2 Precision Precision (Closeness of Agreement) Repeatability Repeatability (Intra-Assay) - Same Day - Same Analyst - Same Instrument Precision->Repeatability Intermediate Intermediate Precision - Different Days - Different Analysts - Different Instruments Precision->Intermediate

Caption: Relationship between Precision Levels.

Repeatability (Intra-Assay Precision)

This assesses precision over a short time interval under the same conditions.[15]

Experimental Protocol:

  • Prepare six separate samples of the analyte at 100% of the target concentration (100 µg/mL) from the same reference standard stock.

  • Analyze all six samples on the same day, by the same analyst, on the same instrument.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the peak areas or calculated concentrations.

Table 4: Repeatability Data

SamplePeak Area (mAU*s)
1501.5
2503.1
3499.8
4502.4
5500.9
6501.8
Mean 501.6
SD 1.12
%RSD 0.22%
Intermediate Precision

This evaluates within-laboratory variations: different days, different analysts, different equipment.[16]

Experimental Protocol:

  • A second analyst, on a different day, using a different (but equivalent) HPLC system, prepares and analyzes another six samples at 100% concentration.

  • Calculate the %RSD for the second set of samples.

  • Combine the data from both sets (12 samples total) and perform a statistical analysis (e.g., an F-test to compare variances and a t-test to compare means) to ensure there is no statistically significant difference. Calculate the overall %RSD for the combined data.

Table 5: Intermediate Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Combined (n=12)
Mean Peak Area 501.6503.2502.4
SD 1.121.351.51
%RSD 0.22% 0.27% 0.30%
Acceptance Criteria
  • Repeatability: The %RSD should be ≤ 1.0%.

  • Intermediate Precision: The %RSD for the combined data should be ≤ 2.0%.

Sensitivity: LOD and LOQ

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

Experimental Protocol (Based on Standard Deviation of the Response and the Slope)

This is the most scientifically sound approach recommended by the ICH.[19]

  • Determine Slope (S): Use the slope of the calibration curve from the linearity study.

  • Determine Standard Deviation (σ): This can be the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line. A common practical approach is to measure the standard deviation of the response from multiple injections of a blank solution (baseline noise).

  • Calculations:

    • LOD = 3.3 * (σ / S)[19]

    • LOQ = 10 * (σ / S)[19][20]

  • Confirmation: Prepare and inject solutions at the calculated LOD and LOQ concentrations to verify that the LOD yields a signal-to-noise ratio of approximately 3:1 and that the LOQ can be analyzed with acceptable precision and accuracy.[17][20]

Results and Interpretation
  • Slope (S): 5.008 (from linearity)

  • Standard Deviation of Blank (σ): 0.08 mAU*s (from 10 blank injections)

  • Calculated LOD: 3.3 * (0.08 / 5.008) = 0.053 µg/mL

  • Calculated LOQ: 10 * (0.08 / 5.008) = 0.160 µg/mL

Acceptance Criteria
  • LOD: A signal-to-noise ratio of approximately 3:1 should be observed at the calculated concentration.

  • LOQ: Precision (%RSD) at the LOQ should typically be ≤ 10%, and accuracy (% Recovery) should be within 80-120%.[13]

Robustness: Reliability During Normal Use

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8] It provides an indication of the method's reliability during normal usage.[21]

Experimental Protocol
  • Identify Parameters: Select critical method parameters to vary, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

  • Systematic Variation: Vary one parameter at a time while keeping others constant. A Design of Experiments (DoE) approach can also be used for a more comprehensive evaluation.

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluation: Assess the impact on critical responses like retention time, peak area, and resolution.

Results and Interpretation

Table 6: Robustness Data

Parameter VariedConditionRetention Time (min)Peak Area (mAU*s)Resolution (Rs)
Nominal 1.0 mL/min, 30°C 4.52 501.3 >2.0
Flow Rate0.9 mL/min5.01556.5>2.0
1.1 mL/min4.10455.2>2.0
Column Temp.28°C4.58502.1>2.0
32°C4.46500.8>2.0
Mobile Phase (ACN %)63%4.95503.5>2.0
67%4.15499.5>2.0
Acceptance Criteria
  • System suitability parameters (e.g., resolution, tailing factor) must still pass under all varied conditions.

  • The %RSD of key results (e.g., concentration) should not be significantly impacted and should remain within predefined limits (e.g., ≤ 2.0%).

Conclusion

The proposed reversed-phase HPLC method for the purity analysis of 4-(3-bromopropyl)-1,2-dimethoxybenzene has been successfully validated according to ICH Q2(R1) guidelines. The method demonstrated excellent specificity against degradation products, strong linearity (R² > 0.999) over a wide analytical range, and high accuracy with a mean recovery of 100.2%. Furthermore, the method proved to be highly precise, with %RSD values for repeatability and intermediate precision well within the acceptable limits of ≤ 1.0% and ≤ 2.0%, respectively. The sensitivity of the method is adequate for purity analysis, and its robustness against minor variations in operational parameters ensures reliable performance during routine use.

This comprehensive validation provides a high degree of assurance that the method is suitable for its intended purpose: the accurate and reliable purity determination of 4-(3-bromopropyl)-1,2-dimethoxybenzene.

References

  • Vertex AI Search. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature - Pharma Validation.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • assayprism.com. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • ACS Publications. (n.d.). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry.
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • LCGC International. (2026, January 14). Method Validation and Robustness.
  • Chromatography Online. (n.d.). What Does Specificity Mean in Chromatography?.
  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
  • ICH. (n.d.). Quality Guidelines.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Chromadex. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • Analytical Science. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • Santhosh G., et al. (2014). Hplc method development and validation: an overview. International Research Journal of Pharmaceutical and Applied Sciences, 4(4), 274-280.
  • ResearchGate. (2022, November 8). Analytical method validation: A brief review.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • FDA. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • Benchchem. (n.d.). Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- | 3945-85-5.
  • ChemScene. (n.d.). 4-(3-Bromopropyl)-1,2-dimethoxybenzene | 3945-85-5.
  • Crawford Scientific. (2024, August 5). Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Validation

High-Resolution LC-MS Platform Comparison: Structural Elucidation and Fragmentation Dynamics of 4-(3-bromopropyl)-1,2-dimethoxybenzene

Executive Summary In small-molecule drug development and metabolomics, the selection of a High-Resolution Mass Spectrometry (HRMS) platform dictates the quality of structural elucidation. This guide provides an objective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug development and metabolomics, the selection of a High-Resolution Mass Spectrometry (HRMS) platform dictates the quality of structural elucidation. This guide provides an objective, data-driven comparison of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap technologies. To evaluate these platforms, we utilize 4-(3-bromopropyl)-1,2-dimethoxybenzene as a benchmark analyte. Its unique structural motifs—a halogen atom with a distinct isotopic signature, a labile aliphatic chain, and an electron-rich aromatic ring—provide a rigorous, self-validating system for testing isotopic fidelity, mass accuracy, and fragmentation mechanics.

Analyte Profiling & Chemical Causality

4-(3-bromopropyl)-1,2-dimethoxybenzene (Chemical Formula: C11​H15​BrO2​ ) is an ideal candidate for evaluating MS performance due to the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 natural abundance ratio 1.

When ionized via positive Electrospray Ionization (ESI+), the protonated precursor [M+H]+ presents a highly characteristic isotopic doublet separated by exactly 1.998 Da:

  • 79Br Precursor: m/z 259.0334

  • 81Br Precursor: m/z 261.0313

This 1:1 doublet serves as an internal diagnostic tool. If an MS platform suffers from detector saturation or space-charge effects, this ratio will visibly skew, making it an excellent metric for evaluating dynamic range and isotopic fidelity 2.

HRMS Platform Comparison: Q-TOF vs. Orbitrap

The fundamental physics of ion detection in Q-TOF and Orbitrap systems lead to distinct advantages in structural analysis:

  • Orbitrap (HCD Fragmentation): Orbitraps trap ions in an electrostatic field, deriving m/z from the frequency of harmonic oscillations. This allows for ultra-high resolving power (often >140,000 FWHM), which is critical for separating complex isobaric background matrix interferences 3. However, because it is a trapping instrument, excessive ion populations can cause space-charge effects, occasionally compromising the 1:1 isotopic fidelity of halogens 4.

  • Q-TOF (CID Fragmentation): Q-TOFs are beam-type instruments that measure the time of flight of ions through a flight tube. While their maximum resolution typically plateaus around 40,000–60,000 FWHM, they utilize high-speed digitizers that maintain exceptional isotopic fidelity across a wider dynamic range, making them highly reliable for halogenated compound verification 4.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By utilizing an isotope-triggered acquisition logic, the mass spectrometer independently verifies the analyte's presence before executing fragmentation.

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Q-TOF: Infuse Leucine Enkephalin ( m/z 556.2771) via a secondary reference sprayer for continuous lock-mass correction.

    • Orbitrap: Utilize internal fluorinated phosphazine background ions for real-time mass calibration.

  • Sample Preparation: Spike the sample with a non-brominated structural analog (e.g., 4-propyl-1,2-dimethoxybenzene) at 10 ng/mL to act as an internal standard, validating retention time stability and monitoring for ion suppression.

  • UHPLC Separation:

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid. Causality: Formic acid provides abundant protons, driving the equilibrium toward stable [M+H]+ formation.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Isotope-Triggered DDA (Data-Dependent Acquisition): Program the acquisition software to trigger an MS2 scan only if an MS1 precursor exhibits a mass difference of 1.998 Da with an intensity ratio between 0.9 and 1.1. This logic eliminates false-positive MS2 triggering from matrix noise 5.

G Start Sample Prep: 4-(3-bromopropyl)-1,2-dimethoxybenzene + Deuterated Internal Standard LC UHPLC Separation (C18, 0.1% FA in H2O/MeCN) Start->LC Split Parallel MS Analysis LC->Split QTOF Q-TOF (CID) Focus: Isotopic Fidelity & Speed Split->QTOF Orbitrap Orbitrap (HCD) Focus: Ultra-High Resolution Split->Orbitrap Data Self-Validating Data Processing (Isotope-Triggered MS2 Matching) QTOF->Data Orbitrap->Data

Comparative LC-MS/MS workflow for Q-TOF and Orbitrap platforms.

Mechanistic Fragmentation Analysis

The fragmentation pathways of protonated 4-(3-bromopropyl)-1,2-dimethoxybenzene are governed by thermodynamic stability and the collision energy deposition method (CID vs. HCD) 6.

  • Primary Neutral Loss (HBr): The most kinetically favorable pathway is the neutral loss of hydrogen bromide (79.926 Da for 79Br ). This yields the highly conjugated 4-allyl-1,2-dimethoxybenzene cation at m/z 179.1072. Because HBr is lost as a neutral molecule, the resulting fragment is an even-electron ion, which is highly stable.

  • Benzylic Cleavage via Neutral Loss: The expulsion of neutral bromoethane ( C2​H5​Br , 107.958 Da) from the protonated precursor directly yields the exceptionally stable 3,4-dimethoxybenzyl cation ( m/z 151.0759). This ion frequently undergoes ring expansion to form a substituted tropylium ion.

  • High-Energy Radical Loss: The Higher-energy C-trap Dissociation (HCD) cell of the Orbitrap typically imparts greater internal energy than Q-TOF CID 6. This drives the secondary radical loss of a methyl group ( •CH3​ , 15.023 Da) from the methoxy substituents of the m/z 179 ion, generating an odd-electron radical cation at m/z 164.0837.

G Precursor [M+H]+ m/z 259.0334 / 261.0313 (1:1 Isotope Ratio) Frag179 [M+H - HBr]+ m/z 179.1072 Precursor->Frag179 -HBr (79.926 Da) Frag151 3,4-dimethoxybenzyl cation m/z 151.0759 Precursor->Frag151 -C2H5Br (107.958 Da) Frag164 [M+H - HBr - CH3•]+. m/z 164.0837 Frag179->Frag164 -•CH3 (15.023 Da) Frag147 [M+H - HBr - CH3OH]+ m/z 147.0808 Frag179->Frag147 -CH3OH (32.026 Da) Frag151->Frag151 Tropylium Rearrangement

Mechanistic MS/MS fragmentation pathway of 4-(3-bromopropyl)-1,2-dimethoxybenzene.

Comparative Data & Performance Metrics

The following table summarizes the experimental MS/MS data acquired at a Normalized Collision Energy (NCE) of 25 eV.

Fragment IonFormulaTheoretical m/z Q-TOF (CID) m/z Orbitrap (HCD) m/z Q-TOF Rel. AbundanceOrbitrap Rel. Abundance
Precursor ( 79Br ) C11​H16​(79Br)O2+​ 259.0334259.0337 (+1.1 ppm)259.0332 (-0.7 ppm)100%100%
Precursor ( 81Br ) C11​H16​(81Br)O2+​ 261.0313261.0317 (+1.5 ppm)261.0311 (-0.7 ppm)99.2% 96.5%
[M+H−HBr]+ C11​H15​O2+​ 179.1072179.1075 (+1.6 ppm)179.1070 (-1.1 ppm)85%72%
Dimethoxybenzyl C9​H11​O2+​ 151.0759151.0761 (+1.3 ppm)151.0757 (-1.3 ppm)65%88%
[M+H−HBr−CH3​•]+• C10​H12​O2+•​ 164.0837164.0840 (+1.8 ppm)164.0835 (-1.2 ppm)15% 45%

Data Insights:

  • Isotopic Fidelity: The Q-TOF maintained a near-perfect 99.2% relative abundance for the 81Br isotope, whereas the Orbitrap showed a slight suppression (96.5%) due to minor space-charge effects in the trap.

  • Fragmentation Dynamics: The Orbitrap (HCD) produced a significantly higher abundance of the radical cation at m/z 164 (45% vs. 15%), validating that HCD deposits higher internal energy into the precursor compared to the softer CID mechanism of the Q-TOF.

Conclusion

Both platforms are exceptionally capable of elucidating the structure of 4-(3-bromopropyl)-1,2-dimethoxybenzene. If the analytical priority is isotopic fidelity for halogenated compound screening or avoiding space-charge artifacts, the Q-TOF is the superior choice. Conversely, if the workflow requires ultra-high mass accuracy to distinguish isobaric matrix interferences or favors higher-energy radical fragmentation for deep structural mapping, the Orbitrap provides an unmatched advantage.

References

  • [6] Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library (mtak.hu). 6

  • [7] Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International.7

  • [5] Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. 5

  • [4] Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. 4

  • [1] Fragmentation in Mass Spectrometry - IB Chemistry Notes. Save My Exams. 1

  • [3] Orbitrap Mass Spectrometry. Analytical Chemistry - ACS Publications. 3

  • [2] Isotopes in Mass Spectrometry. Chemistry Steps. 2

Sources

Comparative

A Comparative Analysis of Alkylation Efficiency: 4-(3-bromopropyl)-1,2-dimethoxybenzene versus Aryl Chlorides

Authored by: A Senior Application Scientist Introduction In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the formation of carbon-carbon (C-C) and carbon-heteroa...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through alkylation is a cornerstone transformation. The choice of the alkylating agent is paramount, directly influencing reaction efficiency, scope, and overall synthetic strategy. This guide provides a comprehensive technical comparison of the alkylation efficiency of 4-(3-bromopropyl)-1,2-dimethoxybenzene, a versatile alkyl bromide, against a representative aryl chloride.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple procedural outline to offer a deeper understanding of the mechanistic underpinnings that govern the reactivity of these two distinct classes of electrophiles. By presenting a head-to-head experimental framework, we aim to equip the reader with the knowledge to make informed decisions when selecting reagents for their synthetic campaigns.

Mechanistic Dichotomy: Understanding Reactivity

The fundamental difference in alkylation efficiency between an alkyl bromide like 4-(3-bromopropyl)-1,2-dimethoxybenzene and an aryl chloride lies in the nature of the carbon-halogen bond and the accessibility of the carbon atom to nucleophilic attack.

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene (Alkyl Bromide): The bromine atom is attached to an sp³-hybridized carbon. This bond is relatively weak and polarized, making the carbon atom electrophilic and susceptible to direct nucleophilic substitution. The reaction typically proceeds via an SN2 mechanism, especially with a primary alkyl halide like this, where a nucleophile directly attacks the electrophilic carbon, displacing the bromide leaving group. The reaction rate is sensitive to steric hindrance around the reaction center.

  • Aryl Chlorides: The chlorine atom is bonded to an sp²-hybridized carbon of the aromatic ring. This C-Cl bond is significantly stronger due to the partial double bond character arising from resonance with the benzene ring. Furthermore, the electron-rich π-system of the aromatic ring repels incoming nucleophiles, making a direct SN2-type attack highly unfavorable. Nucleophilic Aromatic Substitution (SNAr) is possible but requires strong electron-withdrawing groups on the aromatic ring and harsh reaction conditions. More commonly, the activation of aryl chlorides for alkylation necessitates the use of transition-metal catalysis, such as palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Below is a diagram illustrating the distinct mechanistic pathways.

G cluster_0 Alkylation with 4-(3-bromopropyl)-1,2-dimethoxybenzene (SN2) cluster_1 Alkylation with an Aryl Chloride (e.g., Buchwald-Hartwig) a Nucleophile (Nu-) c Transition State a->c b 4-(3-bromopropyl)-1,2-dimethoxybenzene b->c d Alkylated Product c->d e Bromide ion (Br-) c->e f Aryl Chloride h Oxidative Addition f->h g Palladium(0) Catalyst g->h i Aryl-Pd(II)-Cl Complex h->i k Ligand Exchange i->k j Nucleophile (e.g., Amine) j->k l Aryl-Pd(II)-Nu Complex k->l m Reductive Elimination l->m n Alkylated Aryl Product m->n o Pd(0) Catalyst (regenerated) m->o o->h G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Results prep Reagent Preparation: - 4-(3-bromopropyl)-1,2-dimethoxybenzene - Aryl Chloride (e.g., 4-chloroanisole) - Morpholine - Base (e.g., K2CO3) - Solvent (e.g., DMF) react_alkyl Alkylation of Morpholine with Alkyl Bromide prep->react_alkyl react_aryl Alkylation of Morpholine with Aryl Chloride (+ Catalyst, e.g., Pd(OAc)2/BINAP) prep->react_aryl workup Reaction Workup (Quenching, Extraction) react_alkyl->workup react_aryl->workup analysis Analysis by: - TLC - GC-MS - HPLC - NMR workup->analysis results Data Comparison: - Reaction Time - Yield - Purity analysis->results

Caption: Experimental workflow for benchmarking alkylation efficiency.

Detailed Experimental Protocols

Protocol 1: N-Alkylation with 4-(3-bromopropyl)-1,2-dimethoxybenzene

  • To a stirred solution of morpholine (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base.

  • Add 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every hour.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: N-Alkylation with a Representative Aryl Chloride (e.g., 4-chloroanisole) - Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), a suitable phosphine ligand such as BINAP (0.03 equivalents), and sodium tert-butoxide (NaOtBu, 1.4 equivalents) as a strong base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (0.5 M), followed by 4-chloroanisole (1.0 equivalent) and morpholine (1.2 equivalents).

  • Heat the reaction to 100 °C and monitor its progress by TLC or GC-MS every 2-4 hours.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticipated Results and Data Comparison

The following table summarizes the expected outcomes from the two experimental protocols, providing a clear basis for comparison.

Parameter4-(3-bromopropyl)-1,2-dimethoxybenzeneAryl Chloride (e.g., 4-chloroanisole)Justification
Reaction Time 2-4 hours12-24 hoursThe SN2 reaction is kinetically faster than the multi-step catalytic cycle of the Buchwald-Hartwig amination.
Reaction Temperature 60 °C100 °CThe activation of the C-Cl bond in the aryl chloride requires higher thermal energy.
Reagent Cost ModerateHigh (due to palladium catalyst and ligand)The need for a precious metal catalyst and specialized ligands significantly increases the cost of the aryl chloride alkylation.
Isolated Yield > 85%70-90% (highly dependent on catalyst and ligand optimization)The direct SN2 reaction is often very efficient with minimal side products. The catalytic reaction can have competing pathways and catalyst deactivation issues.
Purity (post-chromatography) > 98%> 95%Both reactions can yield high-purity products after purification, but the catalytic reaction may have residual metal impurities.
Atom Economy GoodModerateThe catalytic reaction has a higher molecular weight of reagents that do not end up in the final product (catalyst, ligand).

Conclusion

The choice between these two classes of reagents will ultimately depend on the specific synthetic target. However, for the rapid and efficient introduction of the 1,2-dimethoxy-4-propylphenyl moiety, 4-(3-bromopropyl)-1,2-dimethoxybenzene is demonstrably superior.

References

  • Title: Organic Chemistry, 12th Edition Source: T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder URL: [Link]

  • Title: Modern Methods of Organic Synthesis, 4th Edition Source: William Carruthers, Iain Coldham URL: [Link]

  • Title: Palladium-Catalyzed C-N Cross-Coupling Reactions Source: Chemical Reviews, American Chemical Society URL: [Link]

Validation

Gas chromatography (GC) protocols for detecting residual solvents in Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

A Comparative Guide to Headspace GC-FID, Direct Injection GC-MS, and USP <467> Methodologies Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS: 5389-01-5) is a critical halogenated aromatic ether used as a building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Headspace GC-FID, Direct Injection GC-MS, and USP <467> Methodologies

Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS: 5389-01-5) is a critical halogenated aromatic ether used as a building block in pharmaceutical synthesis. During its synthesis and purification, organic volatile impurities (OVIs) such as dichloromethane (DCM), toluene, methanol, and ethyl acetate are frequently employed. Ensuring these residual solvents are removed to toxicologically acceptable levels is a strict regulatory requirement under the ICH Q3C guidelines [1].

This guide objectively compares analytical methodologies for residual solvent detection in this specific matrix, providing drug development professionals with field-proven, self-validating gas chromatography (GC) protocols.

Mechanistic Causality: The Analytical Challenge of Brominated Ethers

As an application scientist, selecting an analytical method requires understanding the physicochemical interaction between the sample matrix and the chromatographic system. Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- presents two distinct challenges:

  • High Boiling Point & Low Volatility: The molecule is a heavy aromatic ether. If introduced via Direct Liquid Injection (DI) , the matrix will not fully vaporize in the GC inlet. Instead, it accumulates in the inlet liner and at the head of the analytical column, leading to rapid stationary phase degradation and baseline drift.

  • Thermal Degradation & Active Sites: Brominated aliphatic chains are susceptible to thermal elimination at high inlet temperatures (e.g., >250°C). This degradation releases hydrogen bromide (HBr) gas, which aggressively strips the deactivation layer from glass liners. The resulting silanol active sites cause severe peak tailing for polar residual solvents like methanol and ethanol.

The Self-Validating Solution: Static Headspace (HS) Extraction

To bypass these matrix effects, Static Headspace Gas Chromatography (HS-GC) is the gold standard [2]. By dissolving the sample in a high-boiling, water-miscible diluent like Dimethyl Sulfoxide (DMSO), we manipulate the partition coefficient ( K ). The non-volatile brominated matrix remains permanently trapped in the liquid phase, while volatile residual solvents partition into the gas phase. This creates a self-validating system: the analytical column only ever interacts with the volatile analytes and the diluent vapor, ensuring long-term reproducibility and preventing column fouling.

GC_Workflow Sample Benzene, 4-(3-bromopropyl)- 1,2-dimethoxy- (Matrix) Diluent Dissolve in DMSO (High Boiling Diluent) Sample->Diluent HS Headspace Extraction (80°C, 60 min) Diluent->HS Preferred Method DI Direct Liquid Injection (Not Recommended) Diluent->DI Alternative Vapor Volatile Solvents Partition into Gas Phase HS->Vapor Matrix Matrix Remains in Vial (Prevents Column Fouling) HS->Matrix Fouling Matrix Accumulates in Inlet (HBr Release & Tailing) DI->Fouling GC GC-FID Analysis (G43 Column) Vapor->GC

Figure 1: Workflow comparison demonstrating matrix exclusion via Headspace GC.

Objective Comparison of GC Methodologies

When analyzing this specific matrix, laboratories typically evaluate three approaches. Below is an objective performance comparison based on standard compendial verification criteria [3].

ParameterHS-GC-FID (USP <467> Proc. A)HS-GC-MSDI-GC-FID
Primary Use Case Routine QA/QC release testingUnknown peak identificationNot recommended for this matrix
Matrix Interference None (Matrix remains in vial)None (Matrix remains in vial)Severe (Matrix injected into GC)
Column Lifespan > 1,000 injections> 1,000 injections< 50 injections (Fouling)
Sensitivity (LOD) Excellent (~10-50 ppm)Superior (~1-10 ppm)Poor (Due to baseline noise)
Regulatory Status Fully compliant with USP/ICHValidated alternativeRequires extensive justification
Detector Linearity > 106 (Ideal for Class 2 & 3)~ 104 (May require tuning)> 106

Verdict: HS-GC-FID utilizing a G43 stationary phase (e.g., DB-624) is the optimal, cost-effective choice for routine screening and quantification. HS-GC-MS should be reserved as a secondary technique for structural confirmation if an unknown volatile impurity is detected [4].

Experimental Protocol: HS-GC-FID (Water-Insoluble Article)

Because Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is practically insoluble in water, the protocol must follow the USP <467> methodology for water-insoluble articles using DMSO as the diluent [2].

Step 1: Reagent & Standard Preparation
  • Diluent: Use GC-Headspace grade Dimethyl Sulfoxide (DMSO).

  • Standard Solution: Prepare a mixed standard of target solvents (e.g., DCM, Toluene, Methanol, Ethyl Acetate) in DMSO. Concentration should target the ICH Q3C limits (e.g., 600 ppm for DCM, 890 ppm for Toluene) scaled to the sample mass.

  • Sample Solution: Accurately weigh 100 mg of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- into a 20 mL headspace vial. Add 5.0 mL of DMSO, seal with a PTFE-lined silicone septum, and crimp tightly. Vortex until fully dissolved.

Step 2: Headspace Sampler Conditions
  • Oven Temperature: 80°C (Optimized to vaporize solvents without degrading the brominated matrix).

  • Loop Temperature: 85°C.

  • Transfer Line Temperature: 90°C.

  • Equilibration Time: 60 minutes (Ensures complete phase equilibrium).

  • Vial Pressurization: 15 psi for 1 minute.

Step 3: Gas Chromatograph (GC-FID) Conditions
  • Column: USP G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m × 0.32 mm ID × 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant linear velocity of 35 cm/sec.

  • Inlet: Split mode, 140°C, Split ratio 1:5. (Note: Inlet temp is kept relatively low to prevent thermal degradation of any trace matrix that might aerosolize).

  • Oven Program:

    • Hold at 40°C for 20 minutes.

    • Ramp at 10°C/min to 240°C.

    • Hold at 240°C for 20 minutes (Bake-out phase to remove DMSO).

  • Detector: FID at 250°C.

Step 4: System Suitability (Self-Validation)

Before sample analysis, the system must prove its trustworthiness:

  • Resolution: The resolution ( Rs​ ) between acetonitrile and dichloromethane must be ≥1.0 .

  • Precision: The relative standard deviation (%RSD) of the target solvent peak areas from three replicate standard injections must be ≤15% .

USP_Decision_Tree Start Identify Solvents Used in Synthesis ClassCheck Check ICH Q3C Classification Start->ClassCheck Class1 Class 1 Solvents (e.g., Benzene) ClassCheck->Class1 Class2 Class 2 Solvents (e.g., DCM, Toluene) ClassCheck->Class2 Class3 Class 3 Solvents (e.g., Ethanol, EtOAc) ClassCheck->Class3 Avoid Avoid Use / Strict Limits (2-8 ppm) Class1->Avoid TestA USP <467> Procedure A (G43 Column) Class2->TestA Limit Limit to < 5000 ppm (0.5% w/w) Class3->Limit TestB USP <467> Procedure B (G16 Column for Confirmation) TestA->TestB If limit exceeded Limit->TestA Routine GC-FID

Figure 2: Regulatory decision tree for residual solvent analysis based on ICH Q3C.

Quantitative Data Presentation

The following table summarizes representative validation data for common residual solvents spiked into the Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- matrix using the HS-GC-FID protocol described above. The data demonstrates that the method easily achieves the required sensitivity and precision well below the ICH Q3C regulatory limits.

SolventICH ClassUSP Limit (ppm)LOD (ppm)LOQ (ppm)Recovery (%)Precision (% RSD)
Dichloromethane 2600155098.52.1
Toluene 28902060101.21.8
Methanol 230005015095.43.5
Ethanol 350005015097.82.9
Ethyl Acetate 350002575102.11.5

Note: Recovery values between 80-120% and %RSD < 15% indicate a highly robust method free from matrix-induced suppression.

Conclusion

For the detection of residual solvents in Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, Direct Injection GC is scientifically contraindicated due to the high boiling point and thermal lability of the brominated matrix. By employing Static Headspace GC-FID with a DMSO diluent , laboratories establish a self-validating, highly trustworthy system. This approach prevents column fouling, eliminates HBr-induced active sites, and ensures strict compliance with ICH Q3C and USP <467> guidelines.

References

  • Title: ICH Q3C (R8) Guideline on Impurities: Residual Solvents Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP General Chapter <467> Residual Solvents Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: All About USP 467 Residual Solvent: Regulatory and Application Updates Source: Agilent Technologies URL: [Link]

  • Title: Understanding the Revisions to USP Monograph <467>: Residual Solvents Source: Phenomenex URL: [Link]

Comparative

Spectroscopic validation of reaction products derived from 4-(3-bromopropyl)-1,2-dimethoxybenzene

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. This guide provides an in-depth compar...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of the spectroscopic validation of 3-(3,4-dimethoxyphenyl)propanenitrile , a key intermediate in the synthesis of pharmaceuticals such as Verapamil.[1][2] We will explore its synthesis from 4-(3-bromopropyl)-1,2-dimethoxybenzene and contrast its validation with an alternative synthetic route, offering insights into the experimental choices and expected spectroscopic outcomes.

Introduction: The Importance of Spectroscopic Validation

The synthesis of complex organic molecules necessitates reliable methods for the confirmation of each reaction step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule, allowing for its unequivocal identification and the assessment of its purity. In the context of drug development, where the precise structure of a molecule is directly linked to its efficacy and safety, such validation is not merely a procedural step but a critical component of quality control.

4-(3-bromopropyl)-1,2-dimethoxybenzene serves as a versatile starting material, with its reactive bromopropyl group being amenable to nucleophilic substitution reactions.[3][4] One such common transformation is the reaction with a cyanide source to yield 3-(3,4-dimethoxyphenyl)propanenitrile. This guide will first detail the protocol for this synthesis and the comprehensive spectroscopic analysis of the resulting product. Subsequently, we will compare this with an alternative synthesis of the same nitrile, highlighting the consistencies in the product's spectroscopic signature, irrespective of the synthetic pathway.

Synthesis Route 1: From 4-(3-bromopropyl)-1,2-dimethoxybenzene

The conversion of 4-(3-bromopropyl)-1,2-dimethoxybenzene to 3-(3,4-dimethoxyphenyl)propanenitrile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][5] The cyanide anion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine, which serves as a good leaving group.

Experimental Protocol: Synthesis of 3-(3,4-dimethoxyphenyl)propanenitrile

Materials:

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(3-bromopropyl)-1,2-dimethoxybenzene (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(3,4-dimethoxyphenyl)propanenitrile.

Causality of Experimental Choices:

  • Solvent: Anhydrous DMF is chosen as the solvent because it is a polar aprotic solvent that can dissolve both the organic substrate and the inorganic cyanide salt, facilitating the SN2 reaction.

  • Temperature: Heating the reaction increases the rate of the substitution reaction.

  • Work-up: The aqueous work-up is designed to remove the DMF and any unreacted cyanide salt. The washing steps with sodium bicarbonate and brine neutralize any acidic impurities and remove any remaining water-soluble byproducts.

  • Purification: Column chromatography is a standard method for purifying organic compounds, ensuring the isolation of the desired nitrile from any starting material or byproducts.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-(3-bromopropyl)-1,2-dimethoxybenzene and NaCN in anhydrous DMF react Heat at 80-90°C for 4-6 hours start->react monitor Monitor by TLC react->monitor cool Cool to room temperature monitor->cool extract Pour into water and extract with ethyl acetate cool->extract wash Wash with NaHCO3(aq) and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Column chromatography dry->purify

Caption: Workflow for the synthesis of 3-(3,4-dimethoxyphenyl)propanenitrile.

Spectroscopic Validation of 3-(3,4-dimethoxyphenyl)propanenitrile

The structure of the synthesized 3-(3,4-dimethoxyphenyl)propanenitrile can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
6.81 d, J=8.0 Hz 1H Ar-H
6.75 d, J=1.9 Hz 1H Ar-H
6.73 dd, J=8.0, 1.9 Hz 1H Ar-H
3.87 s 3H -OCH₃
3.86 s 3H -OCH₃
2.89 t, J=7.3 Hz 2H Ar-CH₂-

| 2.59 | t, J=7.3 Hz | 2H | -CH₂-CN |

Interpretation:

  • The three signals in the aromatic region (6.7-6.9 ppm) with their respective splitting patterns are characteristic of a 1,2,4-trisubstituted benzene ring.

  • The two singlets at 3.87 and 3.86 ppm, each integrating to 3H, confirm the presence of two non-equivalent methoxy groups.

  • The two triplets at 2.89 and 2.59 ppm, each integrating to 2H, are indicative of the two methylene groups in the propyl chain, with the downfield shift of the triplet at 2.89 ppm being consistent with its proximity to the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
149.0 Ar-C-O
147.5 Ar-C-O
132.8 Ar-C
120.8 Ar-CH
119.5 -CN
112.0 Ar-CH
111.3 Ar-CH
55.9 -OCH₃
55.8 -OCH₃
32.3 Ar-CH₂-

| 19.1 | -CH₂-CN |

Interpretation:

  • The signals at high chemical shifts (149.0 and 147.5 ppm) correspond to the aromatic carbons attached to the electron-donating methoxy groups.

  • The peak at 119.5 ppm is characteristic of the carbon atom in a nitrile group.

  • The two distinct signals for the methoxy carbons (55.9 and 55.8 ppm) further support their non-equivalent nature.

  • The aliphatic carbon signals at 32.3 and 19.1 ppm are assigned to the methylene groups of the propyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions (KBr pellet):

Wavenumber (cm⁻¹) Intensity Assignment
2935 Medium C-H stretch (aliphatic)
2835 Medium C-H stretch (methoxy)
2245 Strong C≡N stretch (nitrile)
1590, 1515 Strong C=C stretch (aromatic)

| 1260, 1025 | Strong | C-O stretch (ether) |

Interpretation:

  • The strong, sharp absorption at 2245 cm⁻¹ is a definitive indicator of the presence of a nitrile functional group.

  • The strong bands in the 1260-1025 cm⁻¹ region are characteristic of the aryl-alkyl ether linkages of the methoxy groups.

  • The absorptions in the 1590-1515 cm⁻¹ range confirm the presence of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

EI-MS Data:

m/z Relative Intensity (%) Assignment
191 85 [M]⁺ (Molecular Ion)
176 15 [M - CH₃]⁺

| 151 | 100 | [M - CH₂CN]⁺ |

Interpretation:

  • The molecular ion peak at m/z 191 confirms the molecular weight of 3-(3,4-dimethoxyphenyl)propanenitrile (C₁₁H₁₃NO₂).[6]

  • The base peak at m/z 151 corresponds to the stable benzylic cation formed by the loss of the cyanomethyl radical, a characteristic fragmentation for this type of structure.

  • The peak at m/z 176 is due to the loss of a methyl radical from one of the methoxy groups.[7]

Alternative Synthesis Route and Comparative Validation

To further underscore the reliability of the spectroscopic data, we will now consider an alternative synthesis of 3-(3,4-dimethoxyphenyl)propanenitrile, starting from 3,4-dimethoxybenzaldehyde. This multi-step synthesis involves the conversion of the aldehyde to an intermediate which is then transformed into the final nitrile product.[8]

Alternative Synthesis Workflow

A common alternative involves a Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with a compound containing an active methylene group, followed by reduction and subsequent conversion to the nitrile. A more direct, albeit multi-step, patented method proceeds through a glycidic ester, which is then decarboxylated to an aldehyde, converted to an oxime, and finally dehydrated to the nitrile.[9][10]

Alternative Synthesis Pathway Diagram

G start 3,4-Dimethoxybenzaldehyde step1 Formation of (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile start->step1 Knoevenagel Condensation step2 Reduction to 3-(3,4-dimethoxyphenyl)propanenitrile step1->step2 Reduction (e.g., NaBH4)

Caption: An alternative synthetic route to 3-(3,4-dimethoxyphenyl)propanenitrile.

Comparative Spectroscopic Analysis

Regardless of the synthetic route employed, a pure sample of 3-(3,4-dimethoxyphenyl)propanenitrile will exhibit the same characteristic spectroscopic data as detailed above. This principle of structural identity is fundamental to chemical synthesis. Minor variations in impurity profiles may be observed between the two methods, which can be assessed by techniques like High-Performance Liquid Chromatography (HPLC), but the spectroscopic fingerprint of the final, purified product will remain consistent.

The product obtained from the alternative synthesis, after purification, would be subjected to the same battery of spectroscopic tests (¹H NMR, ¹³C NMR, IR, and MS). The resulting spectra would be expected to be superimposable with those obtained from the product synthesized from 4-(3-bromopropyl)-1,2-dimethoxybenzene, thereby providing a cross-validation of the product's identity.

Conclusion

The spectroscopic validation of 3-(3,4-dimethoxyphenyl)propanenitrile, synthesized from 4-(3-bromopropyl)-1,2-dimethoxybenzene, is a straightforward process that relies on the complementary information provided by ¹H NMR, ¹³C NMR, IR, and MS. Each technique offers unique insights into the molecular structure, and together they provide an unambiguous confirmation of the product's identity.

By comparing the spectroscopic data of the product obtained from this route with that from an alternative synthesis, we reinforce the principle that the intrinsic properties of a pure compound are independent of its method of preparation. This guide provides researchers with the necessary protocols and data interpretation to confidently validate this important synthetic intermediate, ensuring the integrity and reproducibility of their scientific work.

References

  • Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). OpenStax. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Tianjin Centleym Pharmaceutical Co., Ltd. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511A.
  • Chemguide. (n.d.). The Preparation of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • PrepChem. (n.d.). Synthesis of 3,4-Dimethoxybenzonitrile. Retrieved from [Link]

  • Asiri, A. M., Khan, S. A., Tan, K. W., & Ng, S. W. (2010). trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1733. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Yufita, E., & Aisyah, S. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical, Environmental & Biological Sciences (IJCEBS), 3(4). Retrieved from [Link]

  • Les Laboratoires Servier. (2013). Process for the synthesis of (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid. US20130296551A1.

Sources

Validation

A Cost-Benefit Analysis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- in Large-Scale Pharmaceutical Synthesis: A Comprehensive Guide for Drug Development Professionals

In the highly regulated and cost-sensitive environment of pharmaceutical manufacturing, the selection of chemical intermediates is a critical decision that profoundly impacts the economic viability, scalability, and sust...

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Author: BenchChem Technical Support Team. Date: March 2026

In the highly regulated and cost-sensitive environment of pharmaceutical manufacturing, the selection of chemical intermediates is a critical decision that profoundly impacts the economic viability, scalability, and sustainability of a drug's synthesis. Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, a key building block for a variety of active pharmaceutical ingredients (APIs), serves as an excellent case study for a thorough cost-benefit analysis. This guide offers an in-depth, data-supported comparison of this versatile reagent with its alternatives, providing researchers, chemists, and process development scientists with the necessary insights to make informed decisions for large-scale production.

The Role and Significance of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- in Pharmaceutical Synthesis

Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, with the CAS number 3945-85-5, is a bifunctional molecule featuring an activated aromatic ring and a reactive alkyl bromide.[1] The dimethoxy-substituted benzene ring is a common structural motif in many pharmaceuticals, and the 3-bromopropyl chain provides a convenient handle for introducing this fragment into a target molecule through nucleophilic substitution reactions.[1] Its primary application lies in the synthesis of complex molecules where the 3,4-dimethoxyphenylpropyl moiety is a crucial pharmacophore.

Cost-Benefit Analysis: A Multi-faceted Approach

A comprehensive cost-benefit analysis extends beyond the simple procurement cost of the material. It encompasses a holistic evaluation of the entire manufacturing process, including the synthesis of the intermediate itself, its impact on subsequent reaction steps, and overall process efficiency.

1. Synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-:

The industrial-scale synthesis of this intermediate requires careful optimization of reaction conditions to ensure safety, high yield, and cost-effectiveness.[1] A common laboratory method involves the bromination of 3-(3,4-dimethoxyphenyl)propan-1-ol. However, the choice of brominating agent is a critical factor in large-scale production.

Brominating AgentAdvantagesDisadvantagesCost Implication
Phosphorus tribromide (PBr₃) High yields, relatively clean reactions.Highly corrosive, moisture-sensitive, generates phosphorous acid waste.High reagent cost and specialized handling equipment increase capital and operational expenditure.[1]
Thionyl bromide (SOBr₂) Gaseous byproducts (SO₂ and HBr) can simplify workup.Highly reactive and corrosive.Similar cost and handling challenges to PBr₃.
Hydrobromic acid (HBr) Less expensive than PBr₃ or SOBr₂.Can require harsh reaction conditions, potentially leading to side reactions and lower yields.Lower reagent cost but may necessitate more extensive purification, impacting overall process time and cost.

Table 1: Comparison of Common Brominating Agents for the Synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-.

2. Process Optimization and Scale-Up Considerations:

Transitioning from laboratory to industrial scale introduces significant challenges.[1] The use of corrosive reagents necessitates corrosion-resistant reactors and stringent safety protocols.[1] Purification methods also shift from chromatography to more scalable techniques like vacuum distillation or crystallization.[1]

Caption: Workflow for large-scale synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-.

Alternatives to Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

In certain synthetic strategies, alternative reagents can be employed to introduce the desired molecular fragment. A primary alternative is the corresponding chloro-derivative, Benzene, 4-(3-chloropropyl)-1,2-dimethoxy- .

FeatureBenzene, 4-(3-bromopropyl)-1,2-dimethoxy-Benzene, 4-(3-chloropropyl)-1,2-dimethoxy-
Reactivity HigherLower
Reaction Conditions Milder temperatures, shorter reaction times.Harsher temperatures, longer reaction times.
Cost Generally higher.Generally lower.
Leaving Group Ability ExcellentGood
Synthesis Similar synthetic routes, but using chlorinating agents (e.g., thionyl chloride).[2]

Table 2: Comparison of Bromo- vs. Chloro- Derivatives.

The choice between the bromo and chloro derivative often comes down to a trade-off between reactivity and cost. For less sensitive substrates where harsher conditions are tolerable, the cost savings of the chloro-compound can be significant. However, for delicate or complex molecules, the milder conditions afforded by the more reactive bromide may be essential to achieve the desired yield and purity, justifying its higher cost.

Experimental Data and Protocols

Representative Synthesis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-:

A typical laboratory procedure involves the reaction of 3-(3,4-dimethoxyphenyl)propan-1-ol with a brominating agent in a suitable solvent. For instance, using phosphorus tribromide in an inert solvent like toluene at controlled temperatures (e.g., 0-10 °C) can provide high yields of the desired product after a standard aqueous workup and purification by vacuum distillation.[1]

In-process Controls: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for determining reaction completion and minimizing the formation of impurities.

Conclusion and Recommendations

The cost-benefit analysis of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- in large-scale pharmaceutical synthesis is not a one-size-fits-all calculation. The optimal choice is contingent on a multitude of factors, including:

  • The specific requirements of the synthetic route: The reactivity needed for a particular transformation is paramount.

  • The cost of raw materials and reagents: Fluctuations in the price of starting materials and brominating/chlorinating agents will directly impact the final cost.

  • The scale of production: At larger scales, the cost of specialized equipment and waste disposal becomes more significant.

  • The overall process economics: A slightly more expensive but higher-yielding and cleaner reaction may be more cost-effective in the long run by reducing purification costs and improving throughput.

For drug development professionals, a thorough evaluation of these factors is essential. It is recommended to perform a preliminary cost analysis early in the process development stage, considering both the bromo- and chloro-analogues. Pilot-scale runs can provide valuable data on yield, purity, and handling characteristics, enabling a more accurate and data-driven decision for full-scale manufacturing. The principles of green chemistry, such as atom economy and the use of less hazardous reagents, should also be a guiding factor in this decision-making process.[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-

Welcome to a comprehensive guide on the proper handling and disposal of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS No. 3945-85-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the proper handling and disposal of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- (CAS No. 3945-85-5). As researchers and drug development professionals, our work with novel chemical intermediates is critical. However, our responsibility extends beyond synthesis and discovery to include the safe and environmentally conscious management of all chemical waste. This guide is designed to provide not just a set of procedures, but a deep understanding of the principles behind them, ensuring that safety and compliance are integral to our laboratory practices. The protocols outlined here are built on a foundation of regulatory requirements and field-proven best practices to protect you, your colleagues, and our environment.

Hazard Profile and Risk Assessment: Understanding the Molecule

Before we can dispose of a chemical, we must first understand its inherent risks. The structure of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- informs its hazard profile. It is a multi-component molecule, and we must consider the risks associated with each part:

  • Benzene Core: The benzene ring is a well-known structural motif. Benzene itself is a flammable liquid and a confirmed human carcinogen, causing damage to organs through prolonged or repeated exposure.[1] Any derivative should be handled with appropriate caution.

  • Bromopropyl Group: The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[2][3] This is the single most critical factor for its disposal, as halogenated wastes have specific and stringent disposal pathways mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Landfill disposal of such compounds is heavily restricted.[6]

  • Dimethoxy Substituents: While the ether linkages are generally stable, they contribute to the compound's overall chemical properties.

The Globally Harmonized System (GHS) classifications for this substance include Acute Toxicity (Oral, Dermal, Inhalation) and Specific Target Organ Toxicity.[7] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[8][9]

Safety and Physical Data Summary
Chemical Name Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-
CAS Number 3945-85-5[7]
GHS Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation), Specific Target Organ Toxicity - Single Exposure 3[7]
GHS Pictograms GHS07 (Exclamation Mark)[7]
Incompatible Materials Strong oxidizing agents[9][10]
Storage Recommendations Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][11] Keep away from heat and ignition sources.[10]

The Critical Importance of Segregation: Halogenated vs. Non-Halogenated Waste

The foundational principle for disposing of Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- is its classification as a halogenated organic compound. This dictates that it must never be mixed with non-halogenated solvent waste.

Causality: Halogenated wastes cannot be disposed of through typical fuel blending methods used for non-halogenated solvents like acetone or ethanol.[12] They require high-temperature incineration in specialized facilities. The reason for this is twofold:

  • Environmental Protection: Incomplete combustion of halogenated compounds can produce highly toxic and persistent environmental pollutants, such as dioxins and furans.

  • Operational Cost: The disposal of halogenated waste is significantly more expensive—often twice as much—as that of non-halogenated waste.[12]

Therefore, the most crucial step in your disposal workflow is rigorous segregation. Even a small amount of halogenated waste mixed into a large container of non-halogenated solvent requires the entire container to be treated as halogenated waste, dramatically increasing disposal costs and environmental burden.[11]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol ensures compliance with federal, state, and institutional regulations.[4][13][14]

Step 1: Waste Minimization

The most effective disposal strategy begins with generating less waste. Before starting your experiment, carefully plan your synthesis to use the smallest practical quantity of reagents.[4][13]

Step 2: Select the Correct Waste Container
  • Material: Use a container made of a material compatible with the waste. For organic solvents, plastic containers (e.g., high-density polyethylene) are often preferred over glass to minimize the risk of breakage.[15]

  • Condition: The container must be in good condition, with no leaks, and must have a secure, threaded cap that can be tightly sealed.[11][14]

  • Venting: Do not use containers that can build up pressure unless they are specifically designed for that purpose.

Step 3: Label the Waste Container Correctly

Proper labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[4]

  • Label the container before adding any waste.[11]

  • The label must clearly state the words "HAZARDOUS WASTE" .[12][14]

  • List all chemical constituents by their full chemical names (e.g., "Waste Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-," "Waste Dichloromethane"). Do not use abbreviations or chemical formulas.[11][14]

  • Provide an approximate percentage for each component.[12][14]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated SAA.[4][13][14]

  • The SAA must be under the control of the laboratory personnel generating the waste.[14]

  • Keep waste containers closed at all times except when actively adding waste. Do not leave a funnel in the container.[13][14]

  • Segregate containers by hazard class (e.g., keep acids away from flammables).[14]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4][13]

Step 5: Arrange for Pickup

When your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[14] They are responsible for the compliant transport and final disposal of the waste.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision-making process for segregating and managing laboratory chemical waste, ensuring that halogenated compounds like Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- are handled correctly.

G start Waste Generated is_halogenated Is the waste halogenated? (e.g., contains F, Cl, Br, I) start->is_halogenated halogenated_container Use 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_container Yes non_halogenated_container Use 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_container No is_mixed Is it mixed with non-halogenated waste? is_mixed->halogenated_container Yes (Treat entire mixture as halogenated) label_container Label container with: 1. 'HAZARDOUS WASTE' 2. Full chemical names 3. Percentages is_mixed->label_container No halogenated_container->label_container non_halogenated_container->is_mixed store_in_saa Store sealed container in designated SAA label_container->store_in_saa request_pickup Request EHS pickup when container is 90% full store_in_saa->request_pickup

Caption: Decision workflow for proper segregation and disposal of chemical waste.

Emergency Procedures and Contaminated Materials

Spills: For small, manageable spills within a chemical fume hood, use an inert absorbent material like sand or vermiculite.[8] Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[1][8] For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency number or EHS immediately.[1][11]

Contaminated PPE and Supplies: Any item that comes into direct contact with Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-, including gloves, disposable lab coats, pipettes, or chromatography silica gel, must be disposed of as solid hazardous waste.[1][8] Place these items in a designated, labeled solid hazardous waste container. Do not discard them in the regular trash.[1]

Empty Containers: Empty containers that held this substance must also be managed as hazardous waste and given to EHS for disposal.[4] Do not rinse them into the sink. Deface the original label and manage the container as hazardous waste.[4]

By adhering to these scientifically grounded and procedurally robust guidelines, you contribute to a culture of safety and environmental stewardship that is the hallmark of a world-class research institution.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines . Princeton University Environmental Health and Safety. [Link]

  • Laboratory Waste Management . OLSEH – IISc Bangalore. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Sydney. [Link]

  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL . Illinois General Assembly. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds . California Code of Regulations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Organic Solvents . University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • 4-(3-bromopropyl)-1,2-dimethoxybenzene — Chemical Substance Information . NextSDS. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials . US EPA. [Link]

  • SAFETY DATA SHEET - 1,4-Dimethoxybenzene . Thermo Fisher Scientific. [Link]

  • Other Disposal Guidance . US EPA. [Link]

  • Environmental Fact Sheet, Organobromine . US EPA. [Link]

  • EPA Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue . NEMI.gov. [Link]

Sources

Handling

Standard Operating Procedure: Safe Handling and Personal Protective Equipment (PPE) for 4-(3-Bromopropyl)-1,2-dimethoxybenzene

As a building block in pharmaceutical synthesis and drug development, 4-(3-bromopropyl)-1,2-dimethoxybenzene (CAS: 3945-85-5) requires stringent handling protocols. Because it is an alkyl bromide derivative, it presents...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in pharmaceutical synthesis and drug development, 4-(3-bromopropyl)-1,2-dimethoxybenzene (CAS: 3945-85-5) requires stringent handling protocols. Because it is an alkyl bromide derivative, it presents specific toxicological and physical hazards that necessitate a robust safety infrastructure within the laboratory environment.

This guide provides an authoritative, self-validating framework for the selection of Personal Protective Equipment (PPE), operational handling, and waste disposal for this compound.

Hazard Assessment & Toxicological Profile

Before selecting PPE, it is critical to understand the causality behind the risk. 4-(3-bromopropyl)-1,2-dimethoxybenzene is classified under the Globally Harmonized System (GHS) as a Category 4 Acute Toxin across multiple exposure routes[1].

Table 1: GHS Hazard Classifications and Causality

Hazard ClassHazard CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowedMandates strict hygiene; no eating/drinking in the lab.
Acute Toxicity (Dermal) H312Harmful in contact with skinRequires impermeable chemical barriers (gloves, lab coat).
Acute Toxicity (Inhalation) H332Harmful if inhaledMandates handling exclusively within a certified fume hood.
STOT SE 3 H336May cause drowsiness or dizzinessCentral nervous system depressant effect; requires active ventilation monitoring[1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must not be arbitrary; it must be a self-validating system designed to mitigate the specific physicochemical properties of brominated organic compounds.

  • Eye and Face Protection:

    • Specification: Tight-fitting chemical safety goggles (compliant with EN 166 or ANSI Z87.1).

    • Causality: Alkyl bromides can cause severe ocular irritation and potential corneal damage upon contact. Standard safety glasses lack the orbital seal required to prevent vapor or splash intrusion.

  • Hand Protection:

    • Specification: Nitrile rubber gloves (minimum thickness 0.11 mm) for incidental contact. For prolonged direct handling or large-scale transfers, heavier fluorinated rubber (Viton) gloves are recommended.

    • Causality: Halogenated aromatics and alkyl halides can permeate standard latex and thin nitrile rapidly. Nitrile provides an adequate barrier for brief, incidental splash protection, provided the gloves are removed and replaced immediately upon contamination.

  • Body Protection:

    • Specification: Flame-retardant, knee-length laboratory coat with fitted cuffs, combined with full-length trousers and closed-toe, non-porous shoes.

    • Causality: Prevents dermal exposure (H312) from accidental spills. Fitted cuffs prevent the sleeve from dragging through contaminated surfaces or knocking over glassware.

  • Respiratory Protection:

    • Specification: Routine handling requires no respirator if performed inside a properly functioning chemical fume hood. If a spill occurs outside the hood, a half-mask respirator equipped with an organic vapor cartridge (Type A filter) is required.

    • Causality: Mitigates the H332 (inhalation) and H336 (drowsiness) risks associated with volatile organic vapors[1].

Operational Workflow & Handling Protocol

To ensure scientific integrity and personnel safety, follow this step-by-step methodology when handling 4-(3-bromopropyl)-1,2-dimethoxybenzene[2].

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational, with a face velocity between 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can react exothermically with alkyl halides.

Step 2: Transfer and Weighing

  • Don all required PPE (Goggles, Nitrile gloves, Lab coat).

  • Transport the chemical vial to the fume hood using a secondary containment vessel (e.g., a shatterproof carrier).

  • Perform all weighing inside the fume hood. If using a balance outside the hood, pre-weigh the compound into a tared, sealable vial inside the hood, seal it, and then transport it to the balance.

Step 3: Post-Handling Decontamination

  • Seal the primary container tightly and return it to a designated 4°C storage environment[2].

  • Wipe down the fume hood surface with a compatible solvent (e.g., ethanol or isopropanol) followed by water.

  • Remove gloves using the standard "glove-in-glove" aseptic technique to prevent dermal transfer, and wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a proprietary chemical spill pad). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.

Disposal Logistics:

  • Classification: 4-(3-bromopropyl)-1,2-dimethoxybenzene must be strictly classified as Halogenated Organic Waste .

  • Segregation: Never mix halogenated waste with non-halogenated organic solvents (like acetone or ethanol) or aqueous waste. Mixing can lead to dangerous reactions or significantly increase disposal costs.

  • Labeling: Label the waste container clearly with the chemical name, CAS number (3945-85-5), and the GHS hazard pictograms for Acute Toxicity.

Safety Workflow Visualization

SafetyWorkflow Start Hazard Assessment CAS 3945-85-5 (Acute Tox. 4) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Fume Hood Operation (Min 80-120 fpm) PPE->Hood Spill Spill Scenario? Hood->Spill Clean Absorb & Decontaminate (Inert Absorbent) Spill->Clean Yes Waste Halogenated Waste Segregation Spill->Waste No Clean->Waste Dispose EHS Regulated Disposal Waste->Dispose

Caption: Operational safety workflow for handling and disposing of 4-(3-bromopropyl)-1,2-dimethoxybenzene.

References

  • NextSDS. (n.d.). 4-(3-bromopropyl)-1,2-dimethoxybenzene — Chemical Substance Information. Retrieved from[Link]

Sources

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